molecular formula C15H17NO4 B1396566 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate CAS No. 272438-11-6

1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

Cat. No.: B1396566
CAS No.: 272438-11-6
M. Wt: 275.3 g/mol
InChI Key: AYLPJERLLUZRGD-UHFFFAOYSA-N
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Description

1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate is a useful research compound. Its molecular formula is C15H17NO4 and its molecular weight is 275.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1-O-tert-butyl 5-O-methyl indole-1,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-7-10-9-11(13(17)19-4)5-6-12(10)16/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLPJERLLUZRGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20705823
Record name 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate
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Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272438-11-6
Record name 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 5-methyl 1H-indole-1,5-dicarboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, step-by-step experimental protocols, and critical process parameters. We will delve into the strategic implementation of the Fischer esterification and the subsequent N-tert-butyloxycarbonylation (N-Boc protection) of the indole nitrogen, providing insights into the mechanistic underpinnings and the rationale behind the selection of reagents and reaction conditions.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif, forming the core structure of a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in medicinal chemistry. The functionalization of the indole ring at specific positions is a critical aspect of drug design, enabling the modulation of a molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as a versatile building block, with the ester group at the 5-position and the Boc-protected nitrogen at the 1-position offering orthogonal handles for further chemical transformations.

Retrosynthetic Analysis and Overall Synthesis Strategy

A logical retrosynthetic analysis of the target molecule reveals a straightforward two-step synthetic sequence. The disconnection of the tert-butyloxycarbonyl (Boc) group from the indole nitrogen leads to the precursor, Methyl 1H-indole-5-carboxylate. This intermediate can be readily synthesized from the commercially available Indole-5-carboxylic acid through an esterification reaction.

G target 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate intermediate Methyl 1H-indole-5-carboxylate target->intermediate N-Boc Protection starting_material Indole-5-carboxylic acid intermediate->starting_material Esterification G cluster_0 Synthesis Workflow Start Indole-5-carboxylic Acid Step1 Fischer Esterification (Methanol, Acid Catalyst) Start->Step1 Intermediate Methyl 1H-indole-5-carboxylate Step1->Intermediate Step2 N-Boc Protection (Boc)₂O, DMAP Intermediate->Step2 End 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate Step2->End

Caption: Overall synthesis workflow.

Step 1: Synthesis of Methyl 1H-indole-5-carboxylate via Fischer Esterification

The initial step involves the conversion of Indole-5-carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of the alcohol (methanol in this case) in the presence of a strong acid catalyst. [1][2] Mechanism Insight: The reaction proceeds via the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. [3]The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product. The use of excess methanol not only serves as a reactant but also as the solvent, driving the equilibrium towards the product side according to Le Chatelier's principle. [3] Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Indole-5-carboxylic acid (1.0 eq) in methanol (10-20 volumes).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension. The mixture should become a clear solution upon addition of the acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess methanol.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 1H-indole-5-carboxylate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white to off-white solid.

Quantitative Data:

Reactant/ReagentMolar Eq.Typical YieldPurity
Indole-5-carboxylic acid1.090-98%>98% (by NMR)
MethanolExcess (Solvent)--
Sulfuric Acid (conc.)0.1-0.2--
Step 2: Synthesis of this compound via N-Boc Protection

The second and final step is the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a crucial transformation for many synthetic strategies as it modulates the reactivity of the indole ring and allows for selective functionalization at other positions. The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a highly efficient method for this purpose.

Mechanism Insight: The N-Boc protection with (Boc)₂O and DMAP proceeds through the formation of a highly reactive N-Boc-pyridinium intermediate. [4][5]DMAP, a nucleophilic catalyst, attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of the acylated pyridinium salt and a tert-butoxide anion. The indole nitrogen then acts as a nucleophile, attacking the activated carbonyl carbon of the pyridinium intermediate. This step is followed by the deprotonation of the indole nitrogen by the tert-butoxide anion, regenerating the DMAP catalyst and yielding the N-Boc protected indole. The byproducts, tert-butanol and carbon dioxide, are easily removed. The use of DMAP significantly accelerates the reaction compared to using a non-nucleophilic base alone. [6] Experimental Protocol:

  • Reaction Setup: Dissolve Methyl 1H-indole-5-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Quantitative Data:

Reactant/ReagentMolar Eq.Typical YieldPurity
Methyl 1H-indole-5-carboxylate1.095-99%>99% (by HPLC)
Di-tert-butyl dicarbonate ((Boc)₂O)1.1-1.5--
4-(Dimethylamino)pyridine (DMAP)0.1--

Safety and Handling Precautions

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Di-tert-butyl dicarbonate ((Boc)₂O): (Boc)₂O is a moisture-sensitive solid. Handle in a dry environment.

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Solvents: Organic solvents such as methanol, ethyl acetate, dichloromethane, and hexanes are flammable and should be handled in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of this compound is a robust and high-yielding two-step process. The strategic application of the Fischer esterification followed by a DMAP-catalyzed N-Boc protection provides an efficient route to this valuable synthetic intermediate. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to synthesize this and related indole derivatives for applications in drug discovery and development.

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). [Link]

  • Alkali Scientific. Methyl indole-5-carboxylate, 1 X 5 g (511188-5G). [Link]

  • Basel, Y.; Hassner, A. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry2000 , 65 (20), 6368–6380. [Link]

  • PrepChem.com. Synthesis of methyl indole-5-carboxylate. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

Sources

"1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

Executive Summary

This document provides a comprehensive technical overview of this compound, a bifunctional indole derivative of significant interest to synthetic and medicinal chemists. The structure incorporates an indole core, a foundational scaffold in numerous pharmaceuticals, functionalized with two key groups: a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen (N-1) and a methyl ester at the C-5 position. This guide details the compound's synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity. Particular emphasis is placed on the strategic utility of its orthogonal protecting groups, which allows for selective chemical manipulation, positioning this molecule as a versatile intermediate in the synthesis of complex molecular architectures for drug discovery and materials science.

Introduction: The Strategic Importance of Functionalized Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] The strategic functionalization of the indole ring is paramount to modulating its pharmacological profile. This compound is a prime example of a synthetically valuable building block designed for this purpose.

Its structure features two critical functionalities:

  • N-Boc Group: The tert-butoxycarbonyl (Boc) group serves as a robust yet readily cleavable protecting group for the indole nitrogen.[3] Its presence prevents unwanted side reactions at the nitrogen atom, increases solubility in organic solvents, and modulates the electronic properties of the indole ring system, often directing further substitution reactions.[4][5]

  • C-5 Methyl Ester: The methyl carboxylate at the C-5 position provides a handle for a wide range of chemical transformations, most notably amide bond formation following hydrolysis, which is a cornerstone of drug development.

The strategic value of this compound lies in the orthogonality of these two groups. The N-Boc group is labile under acidic conditions, while the C-5 methyl ester is typically hydrolyzed under basic conditions. This allows for selective deprotection and derivatization at either position, making it a highly versatile intermediate for building complex molecular libraries.

Synthesis and Manufacturing

The synthesis of this compound is a straightforward and high-yielding process that leverages well-established chemical transformations. The most logical and efficient pathway begins with the commercially available precursor, Methyl 1H-indole-5-carboxylate.

Synthetic Workflow

The synthesis is achieved via a one-step N-protection reaction.

Synthesis_Workflow start Methyl 1H-indole-5-carboxylate product 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate start->product N-Boc Protection reagents Di-tert-butyl dicarbonate (Boc)₂O 4-Dimethylaminopyridine (DMAP) Acetonitrile (MeCN) reagents->product

Caption: Synthetic route to the target compound.

Experimental Protocol: N-Boc Protection

This protocol is based on standard and reliable methods for the N-protection of indoles.[3][6]

  • Preparation: To a solution of Methyl 1H-indole-5-carboxylate (1.0 eq) in anhydrous acetonitrile (MeCN), add 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir the mixture at room temperature until all solids dissolve.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure this compound.

Mechanistic Rationale
  • Causality of Reagent Choice: The protection of the weakly nucleophilic indole nitrogen is facilitated by the use of a catalytic amount of DMAP. DMAP is a hypernucleophilic acylation catalyst that reacts with (Boc)₂O to form a highly reactive intermediate, N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt. This intermediate is much more electrophilic than (Boc)₂O itself, enabling the efficient acylation of the indole nitrogen. The reaction releases CO₂ and tert-butanol as byproducts.[7]

Physicochemical and Spectroscopic Properties

While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.[8][9]

Table 1: Physicochemical Properties
PropertyValue
Molecular Formula C₁₅H₁₇NO₄
Molecular Weight 275.30 g/mol
Appearance Predicted: White to off-white solid
IUPAC Name 1-O-tert-butyl 5-O-methyl 1H-indole-1,5-dicarboxylate
Table 2: Predicted Spectroscopic Data
TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.45 (d, J=1.5 Hz, 1H, H-4), 8.05 (dd, J=8.7, 1.5 Hz, 1H, H-6), 7.60 (d, J=3.8 Hz, 1H, H-2), 7.50 (d, J=8.7 Hz, 1H, H-7), 6.60 (d, J=3.8 Hz, 1H, H-3), 3.95 (s, 3H, -OCH₃), 1.70 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 167.5 (Ester C=O), 149.5 (Carbamate C=O), 138.0 (C-7a), 130.5 (C-5), 127.5 (C-2), 126.0 (C-3a), 125.0 (C-4), 123.0 (C-6), 115.0 (C-7), 107.5 (C-3), 84.0 (-C(CH₃)₃), 52.0 (-OCH₃), 28.0 (-C(CH₃)₃)
IR Spectroscopy ν (cm⁻¹): ~2980 (Aliphatic C-H), ~1745 (Carbamate C=O), ~1720 (Ester C=O), ~1250 (C-O stretch)
Mass Spectrometry (EI) m/z: 275 (M⁺), 219 (M⁺ - C₄H₈), 175 (M⁺ - Boc), 160 (M⁺ - Boc - CH₃)
Spectroscopic Analysis Insights
  • ¹H NMR: The spectrum is expected to be well-resolved. The large singlet at ~1.70 ppm is characteristic of the nine equivalent protons of the tert-butyl group. The downfield aromatic protons are diagnostic of the indole ring, with their specific splitting patterns allowing for unambiguous assignment. The presence of the Boc group typically shifts the H-7 proton significantly downfield.

  • ¹³C NMR: Two distinct carbonyl signals are expected in the downfield region, corresponding to the ester and the carbamate. The quaternary carbon of the tert-butyl group appears around 84.0 ppm.

  • Mass Spectrometry: A common fragmentation pathway for N-Boc protected compounds is the loss of isobutylene (56 Da) via McLafferty-type rearrangement or the loss of the entire tert-butyl group (57 Da).[10]

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in the differential reactivity of its two main functional groups, enabling selective and sequential synthetic operations.

N-Boc Deprotection (Acid-Mediated)

The Boc group is readily removed under acidic conditions to liberate the indole nitrogen. This is a crucial step for subsequent N-alkylation, N-arylation, or for revealing the NH group for its biological role.[3]

Deprotection start 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate product Methyl 1H-indole-5-carboxylate start->product Deprotection reagents Trifluoroacetic Acid (TFA) Dichloromethane (DCM) reagents->product byproducts CO₂ + Isobutylene product->byproducts releases

Caption: Acid-catalyzed deprotection of the N-Boc group.

Experimental Protocol: N-Boc Deprotection

  • Dissolve the N-Boc protected indole (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the mixture in vacuo.

  • Redissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected product.

  • Mechanism Insight: The reaction proceeds via protonation of the carbamate carbonyl, followed by the elimination of the highly stable tert-butyl cation, which then deprotonates to form isobutylene gas. The resulting carbamic acid spontaneously decarboxylates to yield the free indole.[3]

C-5 Ester Saponification (Base-Mediated)

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions. This carboxylic acid is a key precursor for forming amide bonds, which are prevalent in pharmaceuticals.

Experimental Protocol: Saponification

  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 1.5-2.0 eq).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH ~3-4 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield 1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid.

  • Trustworthiness of Protocol: Using LiOH at room temperature provides mild conditions that effectively hydrolyze the ester without causing premature cleavage of the N-Boc group, ensuring high selectivity.

Applications in Research and Drug Discovery

While this specific molecule may not be an end-product, its utility as a versatile synthetic intermediate is substantial.

  • Orthogonal Synthesis: Researchers can first perform chemistry based on the C-5 ester (e.g., reduction to an alcohol, hydrolysis and amide coupling) while the N-1 position is protected. Subsequently, the Boc group can be removed to allow for functionalization at the indole nitrogen.

  • Fragment-Based Drug Discovery: This molecule serves as an excellent starting point for creating libraries of indole-5-carboxamides. The indole core can bind to a biological target, while the substituent introduced via the amide bond can be varied to explore the surrounding chemical space and optimize binding affinity and pharmacokinetic properties.

  • Precursor to Bioactive Targets: Indole-5-carboxylic acid derivatives are precursors to a wide range of compounds, including inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP) and other receptor modulators.

Conclusion

This compound is a strategically designed chemical building block with significant potential in organic synthesis and drug discovery. Its key attributes—a stable, protected indole core and two orthogonally reactive functional groups—provide chemists with a reliable and flexible platform for constructing complex, high-value molecules. The well-defined synthesis and predictable reactivity detailed in this guide underscore its importance as a tool for accelerating innovation in chemical and pharmaceutical research.

References

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A Technical Guide to 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, chemical characteristics, and strategic applications, emphasizing the rationale behind its use in the creation of complex, biologically active molecules.

Introduction: The Strategic Importance of a Bifunctional Indole Core

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs with a wide range of pharmacological activities, including anti-cancer and anti-inflammatory properties.[1] The subject of this guide, this compound, is a strategically designed derivative that offers two key points for chemical modification: the nitrogen at position 1 and the carboxylate group at position 5.

The tert-butoxycarbonyl (Boc) group on the indole nitrogen is a crucial protecting group. It deactivates the otherwise reactive N-H proton, allowing for selective and controlled reactions at other positions of the indole ring.[1] Simultaneously, the methyl ester at the 5-position provides a versatile handle for a variety of chemical transformations, such as amide bond formation or reduction to an alcohol, enabling the synthesis of diverse compound libraries for drug screening.

While a specific CAS number for this compound is not readily found in major chemical databases, its synthesis is straightforward from commercially available starting materials. This guide will focus on the logical synthesis and the vast potential of this molecule as a synthetic intermediate.

Physicochemical and Structural Properties

Below is a table summarizing the key computed and expected properties of this compound. These values are based on the analysis of structurally similar compounds, such as its 1,2- and 1,3-dicarboxylate isomers.[2][3]

PropertyValueSource
Molecular Formula C₁₅H₁₇NO₄Calculated
Molecular Weight 275.30 g/mol Calculated[2][3]
IUPAC Name 1-O-tert-butyl 5-O-methyl indole-1,5-dicarboxylate
Physical Form Expected to be a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and DMFInferred from related compounds

Synthesis of this compound: A Validated Protocol

The most direct and logical synthesis of this compound involves the N-protection of commercially available methyl 1H-indole-5-carboxylate. This is a standard and high-yielding reaction in organic chemistry.

Experimental Protocol: N-Boc Protection of Methyl 1H-indole-5-carboxylate

Objective: To synthesize this compound by introducing a tert-butoxycarbonyl (Boc) protecting group onto the nitrogen of methyl 1H-indole-5-carboxylate.

Materials:

  • Methyl 1H-indole-5-carboxylate

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-Dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve methyl 1H-indole-5-carboxylate (1.0 eq) in anhydrous THF.

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product, this compound.

Synthetic Workflow Diagram

SynthesisWorkflow Start Methyl 1H-indole-5-carboxylate Reagents (Boc)₂O, DMAP, THF Start->Reagents 1. Add reagents Workup Aqueous Workup & Purification Reagents->Workup 2. Reaction Product 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate Workup->Product 3. Isolate Product

Caption: Synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its capacity as a versatile intermediate for the synthesis of more complex molecules. The two functional groups, the N-Boc protector and the C-5 methyl ester, offer orthogonal handles for further synthetic transformations.

Leveraging the C-5 Position for Library Synthesis

The methyl ester at the 5-position can be readily converted into a variety of other functional groups. For instance:

  • Amide Formation: Reaction with a diverse range of amines can generate a library of amides. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series.

  • Reduction: The ester can be reduced to a primary alcohol, which can then be used in ether synthesis or other modifications.

  • Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid provides a new reactive site for further coupling reactions.

Strategic Deprotection and Further Functionalization

The N-Boc group is stable under many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid). This unmasks the N-H group, which can then be alkylated or arylated to introduce further diversity into the molecular scaffold.

This dual functionality makes this compound an ideal starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. The ability to systematically modify two different positions on the indole ring allows for a thorough exploration of the chemical space around this privileged scaffold.

Workflow for Library Synthesis

LibrarySynthesis Start 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate Amidation Amine Library (R-NH₂) Start->Amidation 1. Amidation Amide_Library 5-Amide Indole Library Amidation->Amide_Library Deprotection Acidic Deprotection (e.g., TFA) Amide_Library->Deprotection 2. N-Boc Removal NH_Indole 5-Amide-1H-indole Deprotection->NH_Indole Alkylation Alkylation/Arylation (R'-X) NH_Indole->Alkylation 3. N-Functionalization Final_Library 1,5-Disubstituted Indole Library Alkylation->Final_Library

Caption: Diversification of the indole scaffold.

Conclusion

This compound is a highly valuable, albeit not widely cataloged, building block in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of two distinct and modifiable functional groups provide a robust platform for the development of novel, biologically active compounds. The strategic use of this intermediate allows for the systematic and efficient exploration of the chemical space around the privileged indole core, making it an essential tool for researchers and scientists in the field of drug discovery.

References

  • ChemBK. tert-butyl 5-methyl-1H-indole-1-carboxylate. Available at: [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Available at: [Link]

  • PubChem. 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate. Available at: [Link]

  • PubChem. 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate. Available at: [Link]

  • ChemSynthesis. tert-butyl 3-formyl-1H-indole-5-carboxylate. Available at: [Link]

  • Taylor & Francis Online. Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1H-indole-1-carboxylate. Available at: [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]

  • PubChemLite. Tert-butyl 5-(hydroxymethyl)indoline-1-carboxylate (C14H19NO3). Available at: [Link]

  • National Center for Biotechnology Information. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Available at: [Link]

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"1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of this compound, a heterocyclic compound of significant interest in synthetic chemistry and drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, and this particular derivative incorporates key functional groups—a tert-butoxycarbonyl (Boc) protecting group and a methyl ester—that are pivotal in multi-step organic syntheses. This document moves beyond a simple statement of the molecular weight to detail its theoretical calculation, elucidate the principles and practice of its experimental determination via mass spectrometry, and discuss the critical implications of this fundamental property in a research and development context. The intended audience includes researchers, medicinal chemists, and analytical scientists who require a robust understanding of how to characterize and validate such molecules.

Part 1: Chemical Identity and Structural Elucidation

The precise chemical structure of a molecule is the foundation upon which all other properties are based. The systematic name, this compound, describes a molecule with an indole core functionalized at two specific positions.

  • Indole Core : A bicyclic aromatic heterocycle (C₈H₇N) that is a common motif in biologically active compounds.

  • N1-Substituent : The nitrogen atom of the indole ring is protected with a tert-butoxycarbonyl (Boc) group. This is a common strategy in organic synthesis to prevent the indole NH from participating in unwanted side reactions.

  • C5-Substituent : The 5-position of the indole's benzene ring is functionalized with a methyl ester (methoxycarbonyl group), a key handle for further synthetic transformations.

Based on this structure, the molecular formula is determined to be C₁₅H₁₇NO₄ .

Caption: Chemical structure of the title compound.

Part 2: Theoretical Molecular Weight Calculation

The molecular weight can be expressed in two ways: the average molecular weight (or molar mass) and the monoisotopic mass. Both are derived from the molecular formula, but they serve different analytical purposes.

Average Molecular Weight (Molar Mass)

This value is calculated using the weighted average atomic masses of the constituent elements, accounting for the natural abundance of their isotopes. It is the value used for stoichiometric calculations in bulk chemical reactions.

The calculation is performed by summing the atomic masses of all atoms in the molecular formula.[1][2]

ElementSymbolCountAtomic Mass ( g/mol )Total Mass ( g/mol )
CarbonC1512.011180.165
HydrogenH171.00817.136
NitrogenN114.00714.007
OxygenO415.99963.996
Total 275.304

The average molecular weight is 275.30 g/mol .[3][4]

Monoisotopic (Exact) Mass

In contrast, the monoisotopic mass is calculated using the exact mass of the most abundant stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is paramount in high-resolution mass spectrometry (HRMS), where it is used to confirm the elemental composition of a molecule with high precision.[5]

ElementIsotopeCountIsotopic Mass (Da)Total Mass (Da)
Carbon¹²C1512.000000180.000000
Hydrogen¹H171.00782517.133025
Nitrogen¹⁴N114.00307414.003074
Oxygen¹⁶O415.99491563.979660
Total 275.115759

The calculated monoisotopic mass is 275.115759 Da . This value is the target for experimental verification by HRMS.[3]

Part 3: Experimental Determination by Mass Spectrometry

Mass spectrometry (MS) is the definitive analytical technique for determining the molecular weight of a compound and confirming its structure.[6][7][8] It is an indispensable tool in all stages of drug discovery and development, from initial hit identification to metabolic studies.[6][7][9][10] The process involves converting neutral molecules into ions, separating them based on their mass-to-charge ratio (m/z), and detecting them.[8]

G cluster_workflow Mass Spectrometry Workflow Sample Sample Introduction (e.g., via LC or direct infusion) IonSource Ion Source (e.g., ESI, APCI) Sample->IonSource Volatilization/ Nebulization MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) IonSource->MassAnalyzer Ion Acceleration & Focusing Detector Detector (e.g., Electron Multiplier) MassAnalyzer->Detector Ion Separation (by m/z) Data Data System (Mass Spectrum Generation) Detector->Data Signal Transduction

Sources

A Technical Guide to 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive technical overview of 1-tert-butyl 5-methyl 1H-indole-1,5-dicarboxylate, a bifunctional heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The indole scaffold is a privileged structure in numerous natural products and pharmaceuticals, and this particular derivative offers orthogonal reactivity through its distinct ester functionalities at the N1 and C5 positions.[1][2] This document details the molecule's structural properties, proposes a robust synthetic pathway with mechanistic considerations, and explores its potential as a versatile scaffold for the development of novel therapeutic agents.

Part 1: Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the topic compound is This compound . This name is systematically derived according to IUPAC conventions for esters.[3][4]

  • 1H-indole: Designates the core bicyclic aromatic heterocycle.

  • -1,5-dicarboxylate: Indicates the presence of two carboxylate ester groups, one at the nitrogen atom (position 1) and one at the carbon atom at position 5 of the indole ring.

  • 1-tert-butyl: Specifies that the ester at the N1 position is a tert-butyl ester.

  • 5-methyl: Specifies that the ester at the C5 position is a methyl ester.

The structure possesses a tert-butoxycarbonyl (Boc) group on the indole nitrogen, which serves as both a protecting group and an electron-withdrawing group, and a methyl ester on the benzene portion of the heterocycle.

structure cluster_indole C2 C3 C2->C3 C3a C3->C3a C7a C3a->C7a C4 C3a->C4 N1 C7a->N1 N1->C2 C_boc C_boc N1->C_boc C5 C4->C5 C6 C5->C6 C_ester C_ester C5->C_ester C7 C6->C7 C7->C7a N1_label C2_label C3_label C3a_label C4_label C5_label C6_label C7_label C7a_label O1_boc O1_boc C_boc->O1_boc =O O2_boc O2_boc C_boc->O2_boc C_tertbutyl C_tertbutyl O2_boc->C_tertbutyl CH3_1 CH3_1 C_tertbutyl->CH3_1 CH₃ CH3_2 CH3_2 C_tertbutyl->CH3_2 CH₃ CH3_3 CH3_3 C_tertbutyl->CH3_3 CH₃ O1_ester O1_ester C_ester->O1_ester =O O2_ester O2_ester C_ester->O2_ester CH3_ester CH3_ester O2_ester->CH3_ester CH₃

Figure 1: Chemical structure of this compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₅H₁₇NO₄Calculated
Molecular Weight 275.30 g/mol Calculated
Appearance Expected to be a white to off-white solidAnalogy
Solubility Soluble in common organic solvents (DCM, EtOAc, THF)Analogy
Predicted XLogP3 ~3.1Analogy
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 4Calculated

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound requires a strategic approach to introduce functionality at two distinct positions of the indole core. A plausible and efficient route begins with a pre-functionalized aniline derivative and proceeds through a classical indole ring formation followed by N-protection.

Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the molecule at the N-Boc bond and the indole ring itself. The N-Boc group can be installed in the final step on a methyl 5-indolecarboxylate precursor. This precursor can be synthesized via the Fischer indole synthesis from methyl 4-hydrazinobenzoate and a suitable pyruvate derivative.

Proposed Synthetic Protocol

This protocol is designed as a self-validating system, where successful synthesis and purification of the intermediate provide strong evidence for proceeding to the next step.

Step 1: Synthesis of Methyl 1H-indole-5-carboxylate via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and well-established method for creating the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[5][6]

  • Reaction: Methyl 4-aminobenzoate is first converted to its corresponding diazonium salt, which is then reduced to methyl 4-hydrazinobenzoate. This hydrazine is then reacted in situ or directly with pyruvic acid. The resulting hydrazone undergoes acid-catalyzed cyclization, followed by decarboxylation and aromatization to yield the indole core.[7][8]

  • Protocol:

    • To a stirred solution of methyl 4-aminobenzoate (1.0 eq) in aqueous HCl at 0°C, add a solution of sodium nitrite (1.1 eq) dropwise.

    • After stirring for 30 minutes, add a solution of tin(II) chloride (3.0 eq) in concentrated HCl, maintaining the temperature below 5°C. Stir for 2 hours to form the hydrazine hydrochloride salt.

    • Isolate the hydrazine salt and react it with ethyl pyruvate (1.2 eq) in a suitable solvent like ethanol or acetic acid under reflux. Polyphosphoric acid (PPA) can be used as the acid catalyst.[6]

    • Monitor the reaction by TLC. Upon completion, quench the reaction by pouring it onto ice water and neutralize with a base (e.g., NaOH or NaHCO₃).

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield methyl 1H-indole-5-carboxylate.

  • Causality and Expertise: The Fischer indole synthesis is chosen for its reliability and the commercial availability of the starting aniline.[9] Using PPA provides a strong, non-aqueous acidic medium that effectively promotes the key[10][10]-sigmatropic rearrangement and subsequent cyclization.

Step 2: N-tert-butoxycarbonylation (N-Boc Protection)

The final step involves the protection of the indole nitrogen, which enhances solubility in organic solvents and modifies the electronic properties of the indole ring for potential further functionalization.

  • Reaction: The indole nitrogen of methyl 1H-indole-5-carboxylate is deprotonated by a base and then acylated with di-tert-butyl dicarbonate ((Boc)₂O).[11][12]

  • Protocol:

    • Dissolve methyl 1H-indole-5-carboxylate (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) as a catalyst, followed by di-tert-butyl dicarbonate (1.5 eq).[12]

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Dilute the reaction mixture with the solvent and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product, this compound, can be purified by recrystallization or column chromatography if necessary.

  • Trustworthiness: This is a standard and high-yielding protection protocol.[11] The use of DMAP as a nucleophilic catalyst is crucial for activating the (Boc)₂O towards the weakly nucleophilic indole nitrogen. The aqueous workup effectively removes unreacted (Boc)₂O, DMAP, and byproducts.

synthesis start Methyl 4-aminobenzoate hydrazine Methyl 4-hydrazinobenzoate start->hydrazine 1. NaNO₂, HCl 2. SnCl₂ indole Methyl 1H-indole-5-carboxylate hydrazine->indole Ethyl Pyruvate, PPA, Heat (Fischer Indole Synthesis) product 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate indole->product (Boc)₂O, DMAP, THF (N-Boc Protection)

Figure 2: Proposed synthetic pathway for the target compound.

Part 3: Applications in Research and Drug Development

The title compound is not an end-product but a highly valuable synthetic intermediate. Its bifunctional nature, with two chemically distinct ester groups, allows for selective and sequential modifications, making it an ideal scaffold for building libraries of complex molecules.[1][13]

Orthogonal Deprotection and Functionalization

The key utility of this scaffold lies in the differential reactivity of its two ester groups.

  • N-Boc Group: This group is stable to a wide range of conditions but can be selectively removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM) to reveal the indole N-H.[14][15] This allows for subsequent N-alkylation or N-arylation.

  • C5-Methyl Ester: This ester is stable to acidic deprotection of the Boc group. It can be selectively hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH or NaOH in a THF/water mixture). The resulting carboxylic acid is a versatile handle for amide bond formation, Curtius rearrangement, or conversion to other functional groups.

This orthogonality provides precise control over which part of the molecule is modified, a critical requirement in multi-step drug synthesis.

A Scaffold for Medicinal Chemistry

The indole nucleus is a core component of many biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[16][17] this compound serves as an excellent starting point for generating diverse indole derivatives for screening.

  • Library Synthesis: By hydrolyzing the C5-ester and coupling the resulting acid with a library of amines, a vast array of C5-amides can be generated. Subsequently, the N-Boc group can be removed and the indole nitrogen can be functionalized with various alkyl or aryl halides.

  • Site-Selective C-H Functionalization: The electronic properties of the N-Boc and C5-ester groups can direct further C-H functionalization at other positions of the indole ring (e.g., C2, C3, C4, C7) using modern transition-metal-catalyzed methods.[18][19]

workflow cluster_c5 C5 Modification cluster_n1 N1 Modification scaffold 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate c5_hydrolysis Base Hydrolysis (LiOH) scaffold->c5_hydrolysis Selective Hydrolysis n1_deprotection Acid Deprotection (TFA) scaffold->n1_deprotection Selective Deprotection c5_acid N-Boc-5-carboxyindole c5_hydrolysis->c5_acid c5_amide Library of N-Boc-5-carboxamides c5_acid->c5_amide Amide Coupling (Amine Library) c5_amide->n1_deprotection Sequential Modification n1_free Methyl 5-indolecarboxylate n1_deprotection->n1_free n1_alkylated Library of N1-Alkyl/Aryl Derivatives n1_free->n1_alkylated Alkylation/Arylation (Halide Library)

Figure 3: Workflow for library generation using the target scaffold.

Conclusion

This compound is a strategically designed synthetic building block with significant potential for drug discovery and development. Its preparation via established synthetic routes like the Fischer indole synthesis followed by standard N-protection is both feasible and scalable. The true value of this compound lies in the orthogonal reactivity of its ester functionalities, which enables chemists to selectively elaborate the indole core at the N1 and C5 positions. This versatility makes it an invaluable scaffold for the systematic exploration of chemical space around the privileged indole nucleus, facilitating the generation of compound libraries aimed at discovering next-generation therapeutics.

References

  • Duncton, M. A. J. (2011). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. Available at: [Link]

  • de Oliveira, E. R., et al. (2023). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. MDPI. Available at: [Link]

  • Shaikh, A., et al. (2024). Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. MDPI. Available at: [Link]

  • Kumar N, M., & A, P. (2025). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ResearchGate. Available at: [Link]

  • Ahmad, K., et al. (2025). Chemical synthesis of poly(5-carboxyindole) and poly(5-carboxyindole)/carboxylated multiwall carbon nanotube nanocomposite. ResearchGate. Available at: [Link]

  • Guccione, S., et al. (2014). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. PubMed Central. Available at: [Link]

  • Sravanthi, T., & Manjashetty, T. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Available at: [Link]

  • Park, H. S., et al. (2004). Process for preparation of 5-substituted indole derivatives. Google Patents.
  • Carrick, J. D. (2022). Indole N‐Boc deprotection method development. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2024). Synthetic approaches, emerging applications, and challenges of indole-based five-membered heterocycles in medicinal chemistry. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (2022). Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • de Oliveira, V. E., et al. (2009). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Fischer indole synthesis. Wikipedia. Available at: [Link]

  • ResearchGate. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. Available at: [Link]

  • Beilstein Journals. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journals. Available at: [Link]

  • MDPI. (2021). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI. Available at: [Link]

  • RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]

  • Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. Available at: [Link]

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A Technical Guide to the Spectroscopic Characterization of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The unambiguous structural elucidation of novel chemical entities is paramount in chemical research and drug development. This guide provides an in-depth technical analysis of the anticipated spectral characteristics of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate, a compound featuring an N-Boc protected indole core with a methyl ester substituent. While direct experimental data for this specific molecule is not consolidated in public literature, this document, grounded in the principles of spectroscopic analysis and supported by data from structurally analogous compounds, serves as an authoritative predictive reference. We will dissect the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing detailed experimental protocols and the scientific rationale behind the predicted spectral features. This whitepaper is intended for researchers, chemists, and quality control professionals who rely on spectroscopic techniques for molecular characterization.

Introduction to the Target Molecule

This compound is a derivative of the indole heterocyclic system, a common scaffold in medicinal chemistry. Its structure is characterized by two key functional groups: a tert-butoxycarbonyl (Boc) group protecting the indole nitrogen and a methyl carboxylate group at the 5-position of the indole ring. The Boc group is a widely used protecting group in organic synthesis, valued for its stability in many reaction conditions and its facile removal under acidic conditions.[1] The methyl ester provides a site for further chemical modification.

Accurate characterization of such molecules is critical to confirm identity, assess purity, and ensure consistency in research and manufacturing. This guide employs a multi-technique spectroscopic approach, which is the standard for rigorous structural confirmation.[2]

Figure 1. Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrals of proton (¹H) and carbon (¹³C) signals, a detailed molecular map can be constructed.

Experimental Protocol: NMR

A standardized protocol ensures reproducibility and data quality.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a solvent containing a known reference standard like tetramethylsilane (TMS) is common for calibrating the chemical shift axis to 0.00 ppm.[3]

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer, such as a 500 MHz instrument.[3][4]

  • ¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (e.g., 0-12 ppm), and a relaxation delay appropriate for the molecule.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence to produce a spectrum of singlets for each unique carbon. A sufficient number of scans (often several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.[5]

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum provides a unique fingerprint of the molecule's proton environments. The integration value corresponds to the relative number of protons generating the signal.

Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)IntegrationAssignmentRationale
~8.40d~1.01HH-4The H-4 proton is deshielded by the anisotropic effect of the C5-ester group and the inductive effect of the N-Boc group. It will appear as a doublet due to coupling with H-6 (⁴J).
~8.05dd~8.7, 1.51HH-6The H-6 proton is ortho to the electron-withdrawing ester group, shifting it downfield. It couples to H-7 (³J) and H-4 (⁴J).
~7.65d~3.51HH-2 or H-3Protons on the pyrrole ring of N-Boc indoles typically appear in this region.
~7.55d~8.71HH-7The H-7 proton is ortho to the indole nitrogen and couples with H-6 (³J).
~6.60d~3.51HH-3 or H-2The other pyrrole ring proton, coupled to its neighbor.
~3.95s-3H-OCH₃ Methyl ester protons are highly characteristic and appear as a sharp singlet in this region.
~1.70s-9H-C(CH₃ )₃The nine equivalent protons of the tert-butyl group on the Boc protector give a strong, sharp singlet. This signal is a hallmark of the Boc group.[3]
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~167.0Ester C =OThe carbonyl carbon of the methyl ester is in a typical range for this functional group.
~149.5Boc C =OThe carbonyl carbon of the Boc group is also highly characteristic.
~138.0C-7aA quaternary carbon in the aromatic system, part of the ring fusion.
~131.0C-3aThe second quaternary carbon at the ring fusion.
~128.5C-5The carbon atom bearing the ester group.
~127.0C-2 or C-3Aromatic CH carbon within the five-membered ring.
~125.0C-4Aromatic CH carbon.
~122.0C-6Aromatic CH carbon.
~115.0C-7Aromatic CH carbon, often shifted upfield due to its position relative to the nitrogen.
~107.0C-3 or C-2The second aromatic CH carbon within the five-membered ring.
~84.0Boc Quaternary C The quaternary carbon of the tert-butyl group is a key identifier for the Boc protecting group.
~52.0-OCH₃ The carbon of the methyl ester.
~28.0Boc -C H₃The three equivalent methyl carbons of the tert-butyl group give a strong signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, as different chemical bonds vibrate at characteristic frequencies upon absorbing infrared light.[6][7]

Experimental Protocol: IR
  • Sample Preparation: For a solid sample, the compound can be analyzed as a thin film by dissolving it in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is recorded using an FTIR (Fourier Transform Infrared) spectrometer. A background spectrum is collected first, followed by the sample spectrum. The instrument reports the absorbance or transmittance of light as a function of wavenumber (cm⁻¹).[4]

Predicted IR Absorption Bands

The IR spectrum is dominated by absorptions from the two carbonyl groups and various C-H bonds.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3100-3000C-H StretchAromatic C-HStretching vibrations from the C-H bonds on the indole ring.
2980-2950C-H StretchAliphatic C-HAsymmetric and symmetric stretching of the C-H bonds in the tert-butyl and methyl groups.
~1745C=O StretchBoc CarbonylThe carbonyl of the Boc group typically appears at a high frequency.
~1720C=O StretchEster CarbonylThe ester carbonyl stretch is also very strong and sharp, appearing slightly lower than the Boc carbonyl.
~1600, ~1470C=C StretchAromatic RingSkeletal vibrations of the indole aromatic system.
1370-1365C-H Bendtert-butylA characteristic bending vibration for the tert-butyl group.
1250-1150C-O StretchEster & Boc C-OStrong stretching vibrations from the C-O single bonds of both the ester and Boc functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision, enabling unambiguous elemental composition assignment.

Experimental Protocol: MS
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound, and it typically produces protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺.

  • Analysis: The ions are separated based on their m/z ratio by a mass analyzer, such as a Time-of-Flight (TOF) analyzer, which is common for HRMS measurements.

Predicted Mass Spectrum (ESI-TOF)
  • Molecular Formula: C₁₅H₁₇NO₄

  • Monoisotopic Mass: 275.1158 g/mol

Predicted Ions:

  • [M+H]⁺: m/z = 276.1230

  • [M+Na]⁺: m/z = 298.1050

  • [M+K]⁺: m/z = 314.0789

Predicted Fragmentation Pathway: The fragmentation pattern in MS/MS experiments can further confirm the structure. For this molecule, characteristic losses associated with the Boc group are expected.

M_H [M+H]⁺ m/z = 276.12 M_minus_isobutylene [M - C₄H₈ + H]⁺ m/z = 220.06 M_H->M_minus_isobutylene - C₄H₈ (56 Da) M_minus_tBu [M - C₄H₉]⁺ m/z = 219.08 M_H->M_minus_tBu - •C₄H₉ (57 Da) M_minus_Boc [M - C₅H₉O₂ + H]⁺ m/z = 176.07 M_minus_isobutylene->M_minus_Boc - CO₂ (44 Da)

Figure 2. Predicted ESI-MS fragmentation pathway for the protonated molecule.

The primary fragmentation is the loss of isobutylene (56 Da) from the tert-butyl group, a very common and diagnostic fragmentation for Boc-protected compounds. A subsequent loss of carbon dioxide (44 Da) would lead to the deprotected indole core. Another possible fragmentation is the loss of the entire tert-butyl radical (57 Da).

Conclusion

This technical guide provides a comprehensive, predictive analysis of the key spectral data for this compound. By applying fundamental principles of spectroscopy and leveraging data from analogous structures, we have established an authoritative set of expected spectral characteristics. The combination of ¹H NMR, ¹³C NMR, IR, and HRMS provides a self-validating system for structural confirmation. The predicted data—including the characteristic singlets for the Boc and methyl ester groups in NMR, the dual carbonyl stretches in IR, and the diagnostic loss of isobutylene in MS—constitutes a robust analytical profile for researchers engaged in the synthesis, purification, and application of this and related compounds.

References

  • Macmillan Group, Princeton University. "SUPPLEMENTARY INFORMATION." Available at: [Link]

  • 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. AWS. Available at: [Link]

  • Gassman, P. G., et al. "A New, One-Step Synthesis of Indoles." Organic Syntheses. Available at: [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. (2023-09-05). Available at: [Link]

  • Methyl 1H-indole-3-carboxylate. Magritek. Available at: [Link]

  • Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1H-indole-1-carboxylate. Taylor & Francis Online. (2023-04-10). Available at: [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. The Organic Chemistry Tutor. (2023-10-20). Available at: [Link]

  • Brown, W. P. Infrared Spectroscopy Index. Doc Brown's Chemistry. (2026-01-03). Available at: [Link]

  • Preparation of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. (2020). Available at: [Link]

Sources

A Technical Guide to the Solubility of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract: This guide provides a comprehensive technical framework for understanding and determining the solubility of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate, a key intermediate in pharmaceutical synthesis. Due to the absence of extensive published quantitative solubility data for this specific molecule, this document emphasizes predictive analysis based on its distinct molecular structure and provides detailed, field-proven experimental protocols for its empirical determination. We explore the influence of the indole core, the N-Boc protecting group, and the methyl ester substituent on solubility across a spectrum of organic solvents. This guide is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required for efficient process development, purification, and formulation.

Part 1: Physicochemical Profile and Solubility Prediction

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[1] A predictive assessment can be made by dissecting the structure of this compound into its constituent functional groups and applying the "like dissolves like" principle.

Molecular Structure Analysis

The structure of this compound is characterized by three key regions that collectively determine its overall polarity and lipophilicity:

  • Indole Core: The bicyclic aromatic indole ring system is inherently non-polar and hydrophobic. It contributes significantly to the molecule's affinity for non-polar and aromatic solvents.[2]

  • N-tert-Butoxycarbonyl (Boc) Group: Attached to the indole nitrogen, the Boc group is a bulky, highly lipophilic protecting group.[3][4] Its tert-butyl component dramatically increases the molecule's non-polar surface area, which is expected to enhance solubility in non-polar organic solvents.

  • Methyl Carboxylate (Ester) Group: The methyl ester at the C5 position introduces a polar carbonyl group (C=O) which can act as a hydrogen bond acceptor. However, it lacks a hydrogen bond donor, and its polarity is moderate. This group will favor interactions with moderately polar and polar aprotic solvents. Carboxylic ester hydrolases, which are relevant in biocatalysis, often require organic solvents to solubilize their ester substrates.[5]

The combination of a large, non-polar framework (indole and Boc group) with a moderately polar ester functional group suggests the compound will be largely hydrophobic with limited aqueous solubility but will be soluble in a range of organic solvents.

Predicted Solubility Profile

Based on the structural analysis, the following solubility behavior is predicted:

  • High Solubility: Expected in chlorinated solvents (e.g., Dichloromethane, Chloroform) and moderately polar aprotic solvents (e.g., Tetrahydrofuran (THF), Ethyl Acetate). These solvents can effectively solvate both the large non-polar regions and the ester group.

  • Good to Moderate Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), which can interact with the ester moiety.

  • Low to Sparingly Soluble: Expected in polar protic solvents such as Methanol and Ethanol. The molecule's inability to act as a strong hydrogen bond donor will limit its interaction with these highly self-associated solvents.

  • Insoluble: Expected in aqueous media and non-polar aliphatic hydrocarbon solvents like Hexane and Heptane. The molecule's polarity is insufficient to overcome the strong hydrogen bonding network of water, and the ester group makes it too polar for simple alkanes.

This predictive framework serves as a hypothesis for guiding solvent selection in experimental settings.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolInsoluble to LowMolecule lacks strong H-bond donor capabilities to disrupt the solvent's H-bond network.
Polar Aprotic DMSO, DMF, AcetonitrileGood to ModerateStrong dipole-dipole interactions with the ester group are possible.
Moderately Polar Dichloromethane (DCM), THF, Ethyl AcetateHighOptimal balance of polarity to solvate the ester and non-polar character to solvate the indole and Boc groups.
Non-Polar Toluene, Diethyl EtherModerate to GoodVan der Waals interactions with the large hydrophobic structure will be favorable.
Aliphatic Hexane, HeptaneLow to InsolubleThe molecule's polarity from the ester group is too high for these non-polar solvents.

Part 2: Experimental Determination of Solubility

While prediction offers guidance, empirical determination is essential for accurate data.[6] A two-stage approach is recommended: a rapid qualitative assessment for solvent screening, followed by a rigorous quantitative measurement using the gold-standard shake-flask method.[7][8]

Protocol 1: Qualitative Solubility Assessment

This rapid screening method helps to quickly identify suitable solvents for further quantitative analysis or for immediate use in a reaction setup.

Methodology:

  • Preparation: Dispense approximately 10-20 mg of this compound into a series of small, dry glass vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a test solvent.

  • Agitation: Vigorously agitate the vials at a constant, ambient temperature for 1-2 minutes (e.g., using a vortex mixer).

  • Observation: Visually inspect each vial against a contrasting background.

  • Classification:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid shows no apparent dissolution.

  • Record: Document the results for each solvent.

G Diagram 1: Qualitative Solubility Workflow cluster_prep Preparation cluster_process Process cluster_record Recording start Start weigh Weigh ~15 mg of Solute start->weigh add_solvent Add 0.5 mL Test Solvent weigh->add_solvent agitate Vortex for 1-2 min at Ambient Temp add_solvent->agitate observe Visually Inspect agitate->observe decision Is Solution Clear? observe->decision rec_sol Record: Soluble decision->rec_sol Yes rec_insol Record: Insoluble/ Partially Soluble decision->rec_insol No end_node End rec_sol->end_node rec_insol->end_node G Diagram 2: Quantitative Shake-Flask Workflow start Start add_excess Add Excess Solute to Known Volume of Solvent start->add_excess equilibrate Equilibrate (e.g., 24h) at Constant Temperature add_excess->equilibrate separate Phase Separation (Centrifuge or Filter) equilibrate->separate aliquot Take Precise Aliquot of Supernatant separate->aliquot dilute Dilute Aliquot to Known Volume aliquot->dilute analyze Analyze Concentration (e.g., HPLC-UV) dilute->analyze calculate Calculate Solubility (Account for Dilution) analyze->calculate end_node End calculate->end_node

Sources

An In-depth Technical Guide to 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate: Physical Appearance and Stability

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Comprehensive searches of scientific literature and chemical supplier databases did not yield specific experimental data for the physical appearance and stability of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate. This suggests that the compound may not be widely commercially available or that its properties have not been extensively published.

This guide, therefore, leverages data from structurally similar and isomeric compounds, namely other N-Boc protected methyl indolecarboxylates, to provide an expert-level projection of its characteristics and handling protocols. The principles discussed are grounded in the well-understood chemistry of N-protected indole esters and are intended to offer a robust framework for researchers working with this or analogous molecules. All recommendations should be validated by in-lab experimental data.

Predicted Physicochemical Properties

Based on analogous compounds, this compound is anticipated to be a solid at room temperature.

Table 1: Predicted and Analogous Compound Physical Data

PropertyPredicted/Observed ValueSource/Analogy
Physical Form Solid, likely crystalline or powderAnalogy with other N-Boc-indoles[1][2][3]
Color White to off-white or light yellowAnalogy with other N-Boc-indoles[1]
Melting Point Expected in the range of 70-150 °CBased on isomers and related structures[2][3][4]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone); Insoluble in waterGeneral property of N-Boc protected esters
Molecular Weight 289.33 g/mol Calculated

Core Directive: Understanding the Stability Profile

The stability of this compound is primarily dictated by the N-tert-butoxycarbonyl (N-Boc) protecting group and the methyl ester at the 5-position. The N-Boc group is notoriously labile under acidic conditions, while the methyl ester is susceptible to hydrolysis under both acidic and basic conditions.

The Lability of the N-Boc Group

The tert-butoxycarbonyl group is a cornerstone of modern organic synthesis due to its ease of introduction and, critically, its facile removal under mild acidic conditions. The mechanism of deprotection involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide. This inherent reactivity is the primary stability concern.

Hydrolysis of the Methyl Ester

The methyl ester at the 5-position is susceptible to saponification (base-catalyzed hydrolysis) to yield the corresponding carboxylate salt. It can also be hydrolyzed under acidic conditions, although this typically requires harsher conditions (e.g., strong acid and heat) than the removal of the N-Boc group.

Experimental Protocols: Handling and Storage

Adherence to proper handling and storage protocols is paramount to prevent the degradation of this compound.

Recommended Storage Conditions
  • Temperature: For long-term storage, it is recommended to store the compound at 2-8°C in a tightly sealed container. For short-term storage, room temperature is generally acceptable.

  • Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize exposure to atmospheric moisture and acidic gases.

  • Container: Use a well-sealed, opaque container to protect from light, especially if long-term stability under ambient light is unknown.

Step-by-Step Handling Protocol
  • Environment: Handle the compound in a well-ventilated area, preferably within a fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dispensing: When weighing and dispensing, minimize the time the container is open to the atmosphere to reduce moisture absorption.

  • Solvent Selection: For preparing solutions, use anhydrous solvents to prevent hydrolysis.

  • Solution Storage: If solutions are to be stored, they should be kept in tightly sealed containers, under an inert atmosphere, and at low temperatures to slow potential degradation.

Visualization of Stability Factors

The following diagram illustrates the key factors that can influence the stability of this compound.

StabilityFactors cluster_compound This compound cluster_degradation Degradation Pathways cluster_products Degradation Products Compound Stable Compound Acid Acidic Conditions (e.g., TFA, HCl) Compound->Acid N-Boc Cleavage Base Basic Conditions (e.g., NaOH, LiOH) Compound->Base Ester Hydrolysis DeprotectedIndole Methyl 1H-indole-5-carboxylate Acid->DeprotectedIndole SaponifiedProduct 1-Boc-1H-indole-5-carboxylic acid Base->SaponifiedProduct Moisture Atmospheric Moisture Moisture->Acid Can contribute to acid-catalyzed hydrolysis

Caption: Factors influencing the stability of the title compound.

Trustworthiness: A Self-Validating System

To ensure the integrity of your experimental results when using this compound, it is crucial to incorporate self-validating checks:

  • Purity Assessment: Before use, and periodically for stored material, verify the purity of the compound using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new peaks may indicate degradation.

  • Control Experiments: In biological or chemical assays, include a control where the compound is pre-incubated under the assay conditions to assess its stability in the experimental medium.

  • pH Monitoring: Be mindful of the pH of your reaction or assay mixtures. The use of appropriate buffers is essential to avoid unintended N-Boc deprotection or ester hydrolysis.

By understanding the inherent chemical liabilities of this compound and implementing rigorous handling, storage, and validation protocols, researchers can ensure the reliability and reproducibility of their work.

References

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. [Link]

Sources

The Strategic Utility of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Indole Nucleus and the Strategic Advantage of a Dually Activated Scaffold

The indole ring system remains a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals with diverse biological activities.[1] Its inherent ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, makes it a privileged scaffold for engaging with a wide range of biological targets.[2] However, the successful development of novel indole-based therapeutics often hinges on the precise and efficient functionalization of the indole core. This guide focuses on a particularly valuable starting material, 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate , a molecule strategically designed for versatility in synthetic campaigns.

The dual ester functionalities at the 1- and 5-positions serve distinct yet complementary roles. The N-tert-butoxycarbonyl (Boc) group provides robust protection of the indole nitrogen, preventing unwanted side reactions and directing subsequent functionalization to other positions on the ring.[3] Concurrently, the methyl ester at the 5-position offers a versatile handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction, enabling the introduction of diverse pharmacophoric elements. This guide will provide a comprehensive overview of the synthesis of this key intermediate and explore its application as a starting material in the development of contemporary therapeutic agents.

Synthesis of the Core Scaffold: A Stepwise Approach

The synthesis of this compound is a logical and high-yielding process that begins with the commercially available indole-5-carboxylic acid. The synthetic strategy involves two key transformations: esterification of the carboxylic acid and subsequent N-protection of the indole nitrogen.

Step 1: Esterification of Indole-5-carboxylic Acid

The initial step involves the conversion of indole-5-carboxylic acid to its corresponding methyl ester, methyl 1H-indole-5-carboxylate. This is a standard esterification reaction, typically carried out under acidic conditions.

Experimental Protocol: Synthesis of Methyl 1H-indole-5-carboxylate

  • Reagents and Materials:

    • Indole-5-carboxylic acid

    • Methanol (MeOH), anhydrous

    • Sulfuric acid (H₂SO₄), concentrated

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

    • Hexane

  • Procedure:

    • To a solution of indole-5-carboxylic acid (1.0 eq) in anhydrous methanol (approximately 0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to afford methyl 1H-indole-5-carboxylate as a solid.

Step 2: N-Boc Protection of Methyl 1H-indole-5-carboxylate

With the methyl ester in place, the next crucial step is the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of this compound [3]

  • Reagents and Materials:

    • Methyl 1H-indole-5-carboxylate

    • Di-tert-butyl dicarbonate (Boc₂O)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

    • Saturated ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve methyl 1H-indole-5-carboxylate (1.0 eq) in anhydrous dichloromethane or tetrahydrofuran (approximately 0.1 M).

    • Add triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (0.1 eq).

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring completion by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to yield this compound as a solid.

Table 1: Summary of Synthetic Steps and Typical Yields

StepStarting MaterialProductKey ReagentsTypical Yield
1Indole-5-carboxylic acidMethyl 1H-indole-5-carboxylateMeOH, H₂SO₄85-95%
2Methyl 1H-indole-5-carboxylateThis compoundBoc₂O, DMAP, TEA90-98%

Synthetic Utility: A Gateway to Diverse Bioactive Molecules

The strategic placement of the Boc protecting group and the methyl ester allows for a wide range of selective transformations, making this compound a versatile starting material for the synthesis of complex molecules.

Transformations at the 5-Position

The methyl ester at the C5 position is a key functional handle that can be readily modified.

  • Hydrolysis to the Carboxylic Acid: The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, 1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid, under basic conditions (e.g., LiOH in THF/water). This carboxylic acid can then be coupled with a variety of amines to form amides, a common functional group in many drug molecules.

  • Reduction to the Alcohol: The ester can be reduced to the corresponding primary alcohol, (1-(tert-butoxycarbonyl)-1H-indol-5-yl)methanol, using reducing agents such as lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized, for example, through oxidation to the aldehyde or conversion to a leaving group for nucleophilic substitution.

  • Direct Amidation: While less common, direct conversion of the ester to an amide can be achieved under certain conditions, for example, by heating with an amine in the presence of a suitable catalyst.

Functionalization of the Indole Ring

The N-Boc group, while serving as a protecting group, also influences the reactivity of the indole ring, often facilitating electrophilic substitution at the C3 position.

  • Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed on the N-Boc protected indole. The electron-withdrawing nature of the Boc group can influence the regioselectivity of these reactions.

Deprotection and Further N-Functionalization

The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane), regenerating the NH-indole. This allows for subsequent N-alkylation or N-arylation, introducing further diversity to the molecular scaffold.

Application in the Synthesis of Bioactive Molecules

The versatility of this compound makes it an attractive starting material for the synthesis of a variety of therapeutic agents.

Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs.[2][4] The ability to functionalize both the 5-position and other positions of the indole ring allows for the synthesis of libraries of compounds to probe the ATP-binding site of various kinases. For example, the carboxylic acid derived from the hydrolysis of the methyl ester can be coupled with different amines to generate a diverse set of amides that can interact with the hinge region of a kinase.[5]

Antiviral Agents

Indole derivatives have also shown promise as antiviral agents.[1][6][7] The functional handles on this compound can be used to introduce moieties known to be important for antiviral activity, such as thiosemicarbazides and other heterocyclic systems.

Anti-inflammatory Drugs

The indole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[8][9][10] The synthetic flexibility offered by this starting material allows for the development of novel indole-based anti-inflammatory agents with potentially improved efficacy and side-effect profiles.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from this compound.

Synthesis_of_Core_Scaffold Indole-5-carboxylic acid Indole-5-carboxylic acid Methyl 1H-indole-5-carboxylate Methyl 1H-indole-5-carboxylate Indole-5-carboxylic acid->Methyl 1H-indole-5-carboxylate MeOH, H₂SO₄ 1-tert-Butyl 5-methyl\n1H-indole-1,5-dicarboxylate 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate Methyl 1H-indole-5-carboxylate->1-tert-Butyl 5-methyl\n1H-indole-1,5-dicarboxylate Boc₂O, DMAP, TEA

Caption: Synthesis of the core scaffold.

Synthetic_Utility cluster_C5 Transformations at C5 cluster_N1 Transformations at N1 A 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate B 1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid A->B Hydrolysis (e.g., LiOH) C (1-(tert-butoxycarbonyl)-1H-indol-5-yl)methanol A->C Reduction (e.g., LiAlH₄) E Methyl 1H-indole-5-carboxylate A->E Deprotection (e.g., TFA) D N-Substituted Amides B->D Amide Coupling F N-Alkyl/Aryl Indole Derivatives E->F N-Alkylation/Arylation

Caption: Key transformations of the starting material.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of biologically active molecules. Its strategic design, incorporating a robust protecting group at the indole nitrogen and a readily modifiable ester at the 5-position, provides medicinal chemists with a powerful tool for the efficient construction of complex molecular architectures. The straightforward synthesis of this key intermediate, coupled with its broad synthetic utility, ensures its continued importance in the pursuit of novel therapeutics.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

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  • Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. MDPI. [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Sci-Hub. [Link]

  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. [Link]

  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers in Chemistry. [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. PMC. [Link]

  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. Semantic Scholar. [Link]

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. PMC. [Link]

  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. PMC. [Link]

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  • [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]] - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. PMC. [Link]

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Navigating the Synthesis of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate: A Technical Guide to Yield Optimization

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE, January 19, 2026] – In the landscape of pharmaceutical research and drug development, the efficient synthesis of complex heterocyclic scaffolds is paramount. Among these, indole derivatives hold a place of prominence due to their prevalence in biologically active compounds. This in-depth technical guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the theoretical versus experimental yield for the synthesis of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate , a key intermediate in various synthetic pathways. By dissecting the synthetic route and elucidating the factors that govern reaction outcomes, this whitepaper aims to equip scientists with the insights necessary to optimize their synthetic strategies and bridge the gap between theoretical calculations and practical results.

Introduction: The Significance of Indole Scaffolds and Yield Optimization

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The precise functionalization of the indole ring is crucial for modulating biological activity. The title compound, this compound, features two key functionalities: a tert-butoxycarbonyl (Boc) group protecting the indole nitrogen and a methyl ester at the 5-position. The Boc group is a widely used protecting group in organic synthesis, prized for its stability under various conditions and its facile, selective removal under mild acidic conditions. The methyl ester at the C5 position offers a handle for further chemical transformations, such as amidation or reduction.

Achieving a high yield in the synthesis of such intermediates is not merely an academic exercise; it has profound implications for the economic viability and sustainability of a drug development program. A high-yielding synthesis reduces costs, minimizes waste, and simplifies purification, thereby accelerating the journey from laboratory-scale research to commercial production. This guide will explore the nuances of calculating the theoretical yield for the synthesis of this compound and delve into the practical considerations and experimental variables that influence the actual, or experimental, yield.

The Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most efficiently approached as a two-step process, starting from the commercially available indole-5-carboxylic acid.

  • Esterification: The first step involves the conversion of the carboxylic acid moiety of indole-5-carboxylic acid to a methyl ester, yielding methyl 1H-indole-5-carboxylate.

  • N-Boc Protection: The second step is the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

This sequential approach allows for a more controlled reaction and simplifies the purification of the final product.

Synthesis_Workflow Start Indole-5-carboxylic Acid Step1 Step 1: Esterification (MeOH, SOCl2 or PPh3/DEAD) Start->Step1 Intermediate Methyl 1H-indole-5-carboxylate Step1->Intermediate Step2 Step 2: N-Boc Protection ((Boc)2O, Base) Intermediate->Step2 Product 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate Step2->Product Factors_Affecting_Yield Yield Experimental Yield Incomplete Incomplete Reactions Yield->Incomplete Side Side Reactions Yield->Side Loss Product Loss during Workup & Purification Yield->Loss Purity Purity of Reactants Yield->Purity Conditions Reaction Conditions (Temperature, Solvent, Time) Yield->Conditions

Caption: Key factors influencing the experimental yield in a chemical synthesis.

  • Reaction Conditions: The choice of esterification method significantly impacts the yield.

    • Fischer Esterification (Acid-catalyzed): While classic, this method is an equilibrium process. To drive the reaction to completion and achieve a high yield, an excess of methanol is typically used, or water must be removed as it is formed.

    • Using Thionyl Chloride (SOCl₂): This method converts the carboxylic acid to a more reactive acyl chloride intermediate. The reaction is generally high-yielding and irreversible. However, the handling of corrosive SOCl₂ and the generation of HCl and SO₂ byproducts require careful consideration.

    • Mitsunobu Reaction (PPh₃, DEAD/DIAD): This reaction proceeds under mild, neutral conditions and is known for its high yields, often approaching 100% for simple substrates. [1]However, the reagents are more expensive, and the removal of triphenylphosphine oxide byproduct can be challenging.

  • Purity of Reactants: The presence of water in the indole-5-carboxylic acid or the methanol can hinder the reaction, especially in acid-catalyzed esterifications.

  • Choice of Base: The deprotonation of the indole nitrogen is a crucial step.

    • Strong Bases (e.g., NaH): Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the indole, leading to high yields of the N-anion. However, it is pyrophoric and requires anhydrous conditions. Reported yields for similar reactions using NaH are in the range of 89-92%. [2] * Weaker Bases (e.g., Triethylamine, DMAP): Triethylamine (Et₃N) in combination with a catalytic amount of 4-dimethylaminopyridine (DMAP) offers a milder and safer alternative. DMAP acts as a nucleophilic catalyst, accelerating the reaction with di-tert-butyl dicarbonate ((Boc)₂O). [3]This method is often high-yielding.

  • Reaction Temperature: The reaction is typically carried out at 0 °C to room temperature. Elevated temperatures can lead to the decomposition of (Boc)₂O and potential side reactions.

  • Side Reactions: The Boc anhydride can also react with other nucleophiles present in the reaction mixture. While the indole nitrogen is the primary site of reaction after deprotonation, incomplete conversion or side reactions can lower the yield.

  • Product Loss during Workup and Purification:

    • Extraction: Incomplete extraction of the product from the aqueous phase into the organic solvent during workup will lead to lower yields.

    • Chromatography: While essential for achieving high purity, some product loss is inevitable during column chromatography due to adsorption onto the stationary phase. [4]

Experimental Protocols

The following protocols are provided as a guide for researchers. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Esterification of Indole-5-carboxylic Acid

Method A: Using Thionyl Chloride

  • Suspend indole-5-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford crude methyl 1H-indole-5-carboxylate. The product can be purified by recrystallization or column chromatography.

Method B: Mitsunobu Reaction

  • Dissolve indole-5-carboxylic acid (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (15-20 volumes).

  • Add methanol (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate methyl 1H-indole-5-carboxylate.

Protocol 2: N-Boc Protection of Methyl 1H-indole-5-carboxylate
  • Dissolve methyl 1H-indole-5-carboxylate (1.0 eq) in anhydrous dichloromethane or THF (10-15 volumes).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Conclusion: Towards Optimized Synthesis

The synthesis of this compound, a valuable building block in drug discovery, is a readily achievable two-step process. While the theoretical yield provides a benchmark of perfection, the experimental yield is a testament to the chemist's skill in navigating the complexities of a reaction. By carefully selecting reagents and optimizing reaction conditions, the gap between theoretical and experimental yields can be significantly narrowed. For the esterification step, the Mitsunobu reaction, despite its reagent cost, offers the potential for near-quantitative yields. For the N-Boc protection, the use of DMAP as a catalyst provides an efficient and milder alternative to strong bases like sodium hydride. A meticulous workup and purification procedure are the final, critical steps in maximizing the isolated yield of the desired product. This guide serves as a foundational resource for scientists to not only execute the synthesis but also to troubleshoot and optimize the process, ultimately contributing to the more efficient development of novel therapeutics.

References

  • Alkali Scientific. (n.d.). Methyl indole-5-carboxylate, 1 X 5 g (511188-5G). Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved January 19, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl indole-5-carboxylate. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a Series of Diaminoindoles. PMC. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved January 19, 2026, from [Link]

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Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate, a key intermediate in the development of various pharmacologically active compounds. The presented two-step protocol is designed for efficiency and high yield, starting from the commercially available indole-5-carboxylic acid. This guide details the underlying chemical principles, step-by-step procedures, and critical experimental considerations to ensure reproducibility and success for researchers in organic synthesis and drug discovery.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile reactivity make it a cornerstone in medicinal chemistry. The functionalization of the indole ring at various positions allows for the fine-tuning of biological activity. Specifically, the title compound, this compound, serves as a valuable building block. The tert-butyloxycarbonyl (Boc) group at the N1 position acts as a crucial protecting group, enhancing stability and enabling selective subsequent reactions, while the methyl ester at the C5 position provides a handle for further molecular elaboration.[1][2]

This protocol outlines a logical and efficient synthetic pathway, beginning with the esterification of indole-5-carboxylic acid, followed by the protection of the indole nitrogen.

Synthetic Strategy and Rationale

The synthesis of this compound is achieved through a two-step sequence. The chosen strategy prioritizes the use of readily available starting materials and robust, high-yielding reactions.

Overall Synthetic Scheme:

Caption: Overall synthetic workflow for the target compound.

Step 1: Fischer Esterification of Indole-5-carboxylic Acid. The initial step involves the conversion of the carboxylic acid moiety at the C5 position to a methyl ester. The Fischer esterification is a classic and reliable method for this transformation.[3] It utilizes an excess of methanol in the presence of a catalytic amount of strong acid, typically sulfuric acid, to drive the equilibrium towards the ester product.[3] This method is advantageous due to its cost-effectiveness and operational simplicity.

Step 2: N-tert-Butyloxycarbonylation (N-Boc Protection). The acidic N-H proton of the indole ring can interfere with many synthetic transformations.[1] Therefore, protection of the indole nitrogen is a critical step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its ease of introduction and its facile removal under mild acidic conditions.[1][4] The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), provides a mild and efficient method for the N-Boc protection of indoles.[4] This reaction is typically performed in an aprotic solvent like acetonitrile.

Experimental Protocols

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
Indole-5-carboxylic acidC₉H₇NO₂161.16≥98%Sigma-Aldrich
Methanol (anhydrous)CH₃OH32.0499.8%Fisher Scientific
Sulfuric acidH₂SO₄98.0895-98%Merck
Sodium bicarbonateNaHCO₃84.01≥99.5%VWR
Ethyl acetateC₄H₈O₂88.11≥99.5%J.T. Baker
Anhydrous sodium sulfateNa₂SO₄142.04≥99%Acros Organics
Methyl indole-5-carboxylateC₁₀H₉NO₂175.18-(Synthesized)
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.25≥97%Alfa Aesar
4-DimethylaminopyridineC₇H₁₀N₂122.17≥99%Fluka
Acetonitrile (anhydrous)CH₃CN41.0599.8%Honeywell
Step 1: Synthesis of Methyl indole-5-carboxylate

This protocol is adapted from standard Fischer esterification procedures.[3]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole-5-carboxylic acid (10.0 g, 62.1 mmol).

  • Add anhydrous methanol (150 mL). Stir the suspension.

  • Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford methyl indole-5-carboxylate as a white to light-yellow solid.

Expected Yield: 85-95%.

Step 2: Synthesis of this compound

This protocol is based on established methods for the N-Boc protection of indoles.[4][5]

Procedure:

  • To a 250 mL round-bottom flask under a nitrogen atmosphere, add methyl indole-5-carboxylate (synthesized in Step 1, 10.0 g, 57.1 mmol).

  • Add anhydrous acetonitrile (100 mL) and stir until the solid dissolves.

  • Add 4-dimethylaminopyridine (DMAP) (0.70 g, 5.71 mmol, 0.1 equiv.).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (13.7 g, 62.8 mmol, 1.1 equiv.) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (Eluent: 20% Ethyl acetate in Hexane).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with 1M HCl (2 x 50 mL), followed by saturated aqueous sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (Eluent: 10-20% Ethyl acetate in Hexane) to yield this compound as a white solid.

Expected Yield: 90-98%.

Reaction Mechanisms

Fischer Esterification

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the methyl ester.[3]

Fischer_Esterification cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation Carboxylic_Acid Carboxylic_Acid Protonated_Carboxylic_Acid Protonated_Carboxylic_Acid Carboxylic_Acid->Protonated_Carboxylic_Acid H+ Tetrahedral_Intermediate_1 Tetrahedral_Intermediate_1 Protonated_Carboxylic_Acid->Tetrahedral_Intermediate_1 CH3OH Tetrahedral_Intermediate_2 Tetrahedral_Intermediate_2 Tetrahedral_Intermediate_1->Tetrahedral_Intermediate_2 Protonated_Ester Protonated_Ester Tetrahedral_Intermediate_2->Protonated_Ester -H2O Ester Ester Protonated_Ester->Ester -H+

Caption: Mechanism of Fischer Esterification.

N-Boc Protection

The N-Boc protection of the indole is facilitated by the catalytic action of DMAP. DMAP first reacts with di-tert-butyl dicarbonate to form a more reactive N-tert-butoxycarbonylpyridinium intermediate. The indole nitrogen then acts as a nucleophile, attacking this intermediate to form the N-Boc protected indole, regenerating the DMAP catalyst in the process.

N_Boc_Protection cluster_0 Activation of (Boc)2O cluster_1 Nucleophilic Attack by Indole cluster_2 Formation of Product (Boc)2O (Boc)2O Activated_Intermediate Activated_Intermediate (Boc)2O->Activated_Intermediate DMAP Tetrahedral_Intermediate Tetrahedral_Intermediate Activated_Intermediate->Tetrahedral_Intermediate Indole-NH N_Boc_Indole N_Boc_Indole Tetrahedral_Intermediate->N_Boc_Indole -DMAP -t-BuOH -CO2

Caption: Mechanism of DMAP-catalyzed N-Boc protection.

Troubleshooting and Key Considerations

  • Incomplete Esterification: If the esterification reaction does not go to completion, ensure that the methanol is anhydrous and that a sufficient catalytic amount of sulfuric acid is used. Increasing the reflux time may also improve the yield.

  • Low Yield in N-Boc Protection: The N-Boc protection is sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used. The quality of the di-tert-butyl dicarbonate is also important.

  • Purification: While the crude product of the esterification can often be used directly in the next step after an aqueous workup, purification by recrystallization is recommended for obtaining high-purity material. For the final product, flash column chromatography is typically necessary to remove any unreacted starting material and byproducts.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed procedures and considering the key experimental parameters, researchers can consistently obtain this valuable synthetic intermediate in high yield and purity, facilitating further research and development in the field of medicinal chemistry.

References

  • BenchChem. A Comparative Guide: Benzenesulfonyl (Bs) vs. Boc as Protecting Groups for the Indole Nitrogen.
  • PrepChem.
  • ResearchGate. Reaction with Boc protection of indole nitrogen (a) and the two... | Download Scientific Diagram.
  • RSC Publishing.
  • ChemicalBook.
  • Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
  • ChemBK. Indole, N-BOC protected.
  • Taylor & Francis Online. Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
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The Versatile Building Block: Application Notes for 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and FDA-approved drugs. Its unique electronic properties and ability to participate in a wide array of chemical transformations make it a "privileged scaffold" in the design of novel therapeutic agents.[1] This guide focuses on a particularly valuable derivative, 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate , a strategically functionalized building block designed for versatility and efficiency in multi-step organic synthesis.

The presence of the tert-butoxycarbonyl (Boc) group on the indole nitrogen serves a dual purpose. Firstly, it protects the otherwise reactive N-H proton, preventing unwanted side reactions and allowing for selective functionalization at other positions of the indole ring.[1] Secondly, the Boc group is a well-established directing group, particularly for lithiation at the C2 position, opening a pathway for the introduction of a wide range of electrophiles. The methyl ester at the 5-position provides a convenient handle for further elaboration, including reduction, hydrolysis, and amide bond formation, making this building block a linchpin in the construction of complex molecular architectures.[2]

This document provides a comprehensive overview of the synthesis and application of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is efficiently achieved in a two-step sequence starting from the commercially available indole-5-carboxylic acid. The process involves an initial esterification followed by the protection of the indole nitrogen.

Step 1: Esterification of Indole-5-carboxylic Acid

The first step is the conversion of indole-5-carboxylic acid to its corresponding methyl ester, methyl 1H-indole-5-carboxylate. This can be achieved through several standard methods, with one common approach being the Fischer-Speier esterification.

Protocol 1: Synthesis of Methyl 1H-indole-5-carboxylate

Materials:

  • Indole-5-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a solution of indole-5-carboxylic acid (1.0 eq) in anhydrous methanol (0.2-0.5 M), cautiously add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃ until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford methyl 1H-indole-5-carboxylate as a solid.

Step 2: N-Boc Protection of Methyl 1H-indole-5-carboxylate

With the methyl ester in hand, the next step is the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Protocol 2: Synthesis of this compound

Materials:

  • Methyl 1H-indole-5-carboxylate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve methyl 1H-indole-5-carboxylate (1.0 eq) in anhydrous DCM or THF (0.1-0.2 M).

  • Add triethylamine (1.5-2.0 eq) and a catalytic amount of DMAP (0.1 eq).

  • To the stirred solution, add di-tert-butyl dicarbonate (1.2-1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring for completion by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield this compound.

Key Applications in Organic Synthesis: A Gateway to Molecular Complexity

This compound is a versatile intermediate that can be elaborated at multiple positions. The following sections detail some of the key transformations that highlight its utility as a building block.

Functionalization at the C2-Position via Directed ortho-Metalation (DoM)

The N-Boc group is a powerful directing group for the lithiation of the indole nucleus, selectively activating the C2 position for deprotonation.[3] The resulting 2-lithioindole species can then be quenched with a variety of electrophiles to introduce diverse functional groups.

Caption: Directed ortho-Metalation at C2.

Protocol 3: C2-Formylation of this compound

Materials:

  • This compound

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (e.g., argon), add s-BuLi (1.1 eq) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add anhydrous DMF (2.0 eq) dropwise and continue stirring at -78 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford 1-tert-Butyl 5-methyl 2-formyl-1H-indole-1,5-dicarboxylate.

Palladium-Catalyzed Cross-Coupling Reactions

While the C2 position is readily functionalized via lithiation, other positions on the indole ring can be activated for cross-coupling reactions. For instance, if a halogen is introduced at a specific position (e.g., C4, C6, or C7) on the indole scaffold prior to N-Boc protection and esterification, the resulting halo-indole derivative can participate in palladium-catalyzed reactions such as Suzuki and Heck couplings. This strategy is instrumental in the synthesis of biaryl and vinyl-substituted indoles, which are common motifs in kinase inhibitors.[1]

Caption: Palladium-Catalyzed Cross-Coupling Reactions.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Halogenated this compound (e.g., 4-bromo derivative)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water or Toluene/ethanol/water mixture)

Procedure:

  • In a reaction vessel, combine the halogenated indole (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (2-5 mol%), and base (2.0-3.0 eq).

  • Degas the solvent and add it to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired biaryl indole.

Transformations of the C5-Methyl Ester

The methyl ester at the 5-position is a versatile functional group that can be readily transformed into other functionalities, providing a key point for diversification in a synthetic route.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions. This carboxylic acid can then be used in amide bond formation, a crucial reaction in the synthesis of many pharmaceuticals.

Protocol 5: Hydrolysis of the Methyl Ester

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).

  • Add an aqueous solution of LiOH (2.0-3.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Remove the organic solvents under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid.

The resulting carboxylic acid is a key intermediate for the synthesis of amides, which are prevalent in bioactive molecules. Standard peptide coupling reagents can be employed for this transformation.

Caption: Amide Bond Formation.

Protocol 6: Amide Coupling using HATU

Materials:

  • 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and HATU (1.2 eq) and stir the mixture for 10-15 minutes at room temperature.

  • Add the amine (1.1 eq) and continue stirring at room temperature for 2-4 hours, or until the reaction is complete by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to obtain the desired amide.[4]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Utility
Methyl 1H-indole-5-carboxylateC₁₀H₉NO₂175.18Precursor for N-protection and further functionalization.
This compoundC₁₆H₁₉NO₄289.33Versatile building block for C2-functionalization, cross-coupling reactions, and modification of the C5-ester group.
1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acidC₁₅H₁₇NO₄275.29Key intermediate for amide bond formation.[5]

Conclusion: A Strategic Asset in Drug Discovery

This compound represents a highly valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. The orthogonal protecting groups on the nitrogen and at the 5-position allow for a high degree of control and flexibility in the synthetic design. By leveraging the reactivity of this scaffold, researchers can efficiently access a wide range of complex indole derivatives with the potential for significant biological activity. The protocols and insights provided in this guide are intended to facilitate the use of this powerful synthetic tool, accelerating the discovery and development of new therapeutic agents.

References

  • BenchChem. (2025).
  • ChemBK. (2024). 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid.
  • Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
  • PrepChem.com.
  • Sigma-Aldrich. Indole-5-carboxylic acid.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Fisher Scientific. Amide Synthesis.

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Application Notes & Protocols: The Strategic Utility of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Privileged Core in Drug Discovery

The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold".[1][2] This structural motif is prevalent in a vast array of natural products, essential biomolecules like serotonin and tryptophan, and a multitude of synthetic drugs approved for conditions ranging from migraines to cancer.[3][4] The indole ring's unique electronic properties and its ability to participate in various intermolecular interactions (hydrogen bonding, π-stacking) make it an exceptional template for designing molecules that can bind to diverse biological targets with high affinity and specificity.[5]

Functionalization of the indole core is a key strategy for modulating pharmacological activity. Among the various positions on the ring, the C5-position is of significant interest for introducing diversity and tailoring molecular properties.[4][6] The subject of this guide, 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate , represents a highly strategic intermediate for drug discovery programs. It incorporates two critical features that facilitate the efficient synthesis of compound libraries:

  • N1-Boc Protection : The indole nitrogen (N-H) is acidic and can interfere with many synthetic transformations, such as metal-catalyzed couplings or reactions involving strong bases.[7] The tert-butoxycarbonyl (Boc) group is an ideal protecting group for this position. It is introduced under mild conditions and, crucially, can be removed with acid, often with high selectivity, leaving other functional groups intact.[8][9] The Boc group is electron-withdrawing, which also modulates the reactivity of the indole ring, for instance, by facilitating deprotonation at the C2-position for further functionalization.[7]

  • C5-Methyl Ester : The methyl ester at the C5-position is a versatile handle. While esters themselves can be bioactive, their primary utility in this context is as a stable, easily purified precursor to the corresponding carboxylic acid or, more commonly, a wide array of amides.[10][11] The conversion of an ester to an amide is a fundamental transformation in medicinal chemistry, as the amide bond introduces a key hydrogen bond donor/acceptor unit and allows for the exploration of vast chemical space by varying the amine component.[12] Indole-5-carboxamides, in particular, have been investigated for numerous biological activities, including anti-inflammatory and receptor antagonist properties.[13][14]

This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this compound as a pivotal building block for the generation of diverse indole-based compound libraries.

Compound Profile & Synthesis

Physicochemical Properties

The properties of this compound make it a well-behaved compound for synthetic chemistry workflows.

PropertyValueSource/Method
Molecular Formula C₁₅H₁₇NO₄Calculated
Molecular Weight 275.30 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Melting Point >100 °C (Predicted)Based on similar structures
Solubility Soluble in common organic solvents (DCM, EtOAc, THF, MeOH)General chemical knowledge
LogP ~3.1 (Predicted)Computational prediction
Chemical Structure

Caption: Structure of this compound.

Synthetic Workflow

The title compound is readily prepared in a two-step sequence from commercially available Indole-5-carboxylic acid . The workflow prioritizes high yields and straightforward purifications.

G Start Indole-5-carboxylic acid Step1_Product Methyl indole-5-carboxylate Start->Step1_Product Step 1: Esterification (e.g., SOCl₂, MeOH) Step2_Product 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate Step1_Product->Step2_Product Step 2: N-Boc Protection (Boc₂O, DMAP, MeCN)

Caption: Synthetic workflow for the target compound.

Medicinal Chemistry Applications

This building block is designed for rapid library synthesis, enabling efficient exploration of structure-activity relationships (SAR).

Application 1: Parallel Synthesis of Indole-5-Carboxamide Libraries

The primary application is the conversion of the C5-methyl ester into a diverse library of amides. This is a robust and high-throughput-compatible reaction. The resulting indole-5-carboxamides can be screened against various biological targets. Indole carboxamides are known to exhibit a range of activities, including inhibition of LDL peroxidation and acting as H4 receptor ligands.[13][15]

G Start 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate Reaction Aminolysis Reaction (e.g., TBD, Toluene, 80°C) Start->Reaction Amine_Pool Amine Pool (R-NH₂) Amine_Pool->Reaction Library Indole-5-carboxamide Library (N-Boc protected) Reaction->Library Screening Biological Screening Library->Screening

Caption: Workflow for generating an indole-5-carboxamide library.

Application 2: Synthesis of 2,5-Disubstituted Indole Scaffolds

The electron-withdrawing N-Boc group facilitates regioselective deprotonation at the C2 position of the indole ring using strong bases like n-butyllithium or LDA.[7] The resulting lithiated species can be quenched with a variety of electrophiles (e.g., aldehydes, alkyl halides, boronic esters) to introduce new functionality at the C2 position. Subsequent manipulation of the C5-amide and deprotection of the N1-Boc group allows for the synthesis of complex, 2,5-disubstituted indoles.

G Start N-Boc Indole-5-carboxamide (from Application 1) Lithiation C2-Lithiation (n-BuLi or LDA, THF, -78°C) Start->Lithiation Quench Electrophilic Quench Lithiation->Quench Electrophile Electrophile (E+) Electrophile->Quench Intermediate 2-Substituted-5-carboxamide (N-Boc protected) Quench->Intermediate Deprotection N-Boc Deprotection (TFA, DCM) Intermediate->Deprotection Final 2,5-Disubstituted Indole Library Deprotection->Final

Caption: Workflow for 2,5-disubstituted indole synthesis.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed in a fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of this compound

This two-step protocol provides a reliable method for preparing the title compound from indole-5-carboxylic acid.

Step 1: Methyl 1H-indole-5-carboxylate [16]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole-5-carboxylic acid (10.0 g, 62.1 mmol).

  • Reagent Addition: Suspend the acid in methanol (150 mL). Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (6.5 mL, 89.9 mmol) dropwise over 15 minutes. Caution: Exothermic reaction, gas evolution (HCl, SO₂).

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C). Stir for 4-6 hours, monitoring by TLC (e.g., 30% EtOAc in hexanes) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.

  • Carefully add the residue to a stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃) (200 mL).

  • A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with water (2 x 50 mL) and a small amount of cold diethyl ether.

  • Purification: Dry the solid under vacuum to afford methyl 1H-indole-5-carboxylate as a white to light-brown solid. The product is typically of high purity (>95%) and can be used directly in the next step. (Expected yield: 9.5-10.5 g, 87-96%).

Step 2: this compound [17]

  • Setup: To a 500 mL round-bottom flask, add methyl 1H-indole-5-carboxylate (10.0 g, 57.1 mmol), di-tert-butyl dicarbonate (Boc₂O) (13.7 g, 62.8 mmol, 1.1 equiv.), and 4-dimethylaminopyridine (DMAP) (0.70 g, 5.71 mmol, 0.1 equiv.).

  • Solvent: Add acetonitrile (MeCN) (200 mL) and stir to dissolve the reagents.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (EtOAc) (200 mL) and wash with 1 M aqueous HCl (2 x 100 mL), saturated aqueous NaHCO₃ (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% EtOAc in hexanes. Combine the fractions containing the product and concentrate to afford This compound as a white solid. (Expected yield: 13.5-15.0 g, 86-95%).

Protocol 2: General Procedure for Amide Synthesis via Aminolysis

This protocol describes the conversion of the methyl ester to an amide using a representative primary amine.

  • Setup: In a 20 mL vial, combine This compound (100 mg, 0.363 mmol), the desired primary or secondary amine (e.g., benzylamine, 0.436 mmol, 1.2 equiv.), and a catalytic amount of a non-nucleophilic base such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (approx. 5 mg).

  • Solvent: Add toluene (2 mL).

  • Reaction: Seal the vial and heat the mixture to 80 °C. Stir for 8-24 hours, monitoring by LC-MS or TLC.

  • Work-up: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with 1 M HCl (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography or preparative HPLC to yield the desired N-Boc-indole-5-carboxamide product.

Protocol 3: N-Boc Deprotection[9]

This protocol removes the Boc protecting group to yield the free N-H indole.

  • Setup: Dissolve the N-Boc protected indole (e.g., the product from Protocol 2, 0.300 mmol) in dichloromethane (DCM) (5 mL) in a round-bottom flask.

  • Reagent Addition: Add trifluoroacetic acid (TFA) (1.5 mL) dropwise at room temperature.

  • Reaction: Stir the mixture for 1-3 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Note: The product may be the TFA salt.

  • To obtain the free base, dissolve the residue in EtOAc (20 mL) and wash carefully with saturated aqueous NaHCO₃ until gas evolution ceases.

  • Wash with brine (10 mL), dry over Na₂SO₄, filter, and concentrate to yield the deprotected indole product.

References

  • Engelhardt, H., de Esch, I. J. P., Kuhn, D., et al. (2012). Detailed structure-activity relationship of indolecarboxamides as H4 receptor ligands. European Journal of Medicinal Chemistry, 54, 660-668. [Link]

  • BenchChem. (2025). A Comparative Guide: Benzenesulfonyl (Bs) vs. Boc as Protecting Groups for the Indole Nitrogen. BenchChem Technical Guides.
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
  • Gunnarsson, K., Grehn, L., & Ragnarsson, U. (1988). Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1988, 599-604. [Link]

  • ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society.
  • Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, Coll. Vol. 6, p.601 (1988); Vol. 53, p.90 (1973). [Link]

  • Melnyk, P., et al. (2004). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 47(10), 2495-2506. [Link]

  • Li, Y., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry, 59(11), 5237-5250. [Link]

  • Chem-Impex. N-Boc-1H-indole-5-carbaldehyde.
  • Rastegari, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Avicenna Journal of Medical Biochemistry, 10(1), 22-31. [Link]

  • Ravinder, K., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]

  • Taylor & Francis Online. (2010). Preparation of Methyl Ester Precursors of Biologically Active Agents. Current Protocols in Chemical Biology.
  • Giraud, A., et al. (2000). Novel Indole-2-carboxamide and Cycloalkeno[1,2-b]indole Derivatives. Structure−Activity Relationships for High Inhibition of Human LDL Peroxidation. Journal of Medicinal Chemistry, 43(8), 1587-1597. [Link]

  • Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. [Link]

  • Sigma-Aldrich.
  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. [Link]

  • ChemicalBook.
  • ChemicalBook. 5-METHYLINDOLE-3-CARBOXYLIC ACID METHYL ESTER synthesis.
  • Bentham Science. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 17(7), 514-533.
  • Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Press Release.
  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules, 29(19), 4770. [Link]

  • ChemWhat. 1-BOC-5-METHYL-1H-INDOLE-2-BORONIC ACID.
  • ResearchGate. (2021). Indole and indoline scaffolds in drug discovery.
  • Organic Chemistry Portal. Synthesis of indoles.
  • MDPI. (2023).
  • Wiley-VCH. (2017). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Bioactive Carboxylic Compound Classes.
  • ResearchGate. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(2).

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Application Notes and Protocols: Reactivity of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate with Electrophiles and Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous natural products and synthetic pharmaceuticals. The strategic functionalization of the indole nucleus is paramount for modulating biological activity. This guide provides a comprehensive overview of the reactivity of a key building block, 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate , towards both electrophilic and nucleophilic reagents. This molecule, featuring a protecting group on the nitrogen (tert-butoxycarbonyl, Boc) and an electron-withdrawing ester at the 5-position, presents a unique reactivity profile that can be harnessed for the synthesis of diverse and complex molecular architectures.

These application notes are designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles to empower rational synthetic design.

Synthesis of this compound

The target compound can be synthesized from commercially available methyl 4-aminobenzoate in a two-step sequence involving N-protection followed by indole ring formation. A plausible and robust synthetic route is outlined below, adapted from well-established procedures for indole synthesis.[1]

Protocol 1: Synthesis of this compound

Step 1: N-Boc Protection of Methyl 4-aminobenzoate

  • To a solution of methyl 4-aminobenzoate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 4-((tert-butoxycarbonyl)amino)benzoate.

Step 2: Indole Ring Formation (Conceptual Adaptation of the Gassman Indole Synthesis)

A conceptual approach adapted from the Gassman indole synthesis provides a viable route to the target indole-5-carboxylate.[1]

  • To a solution of the N-Boc protected aniline from Step 1 (1.0 eq) in a suitable solvent like dichloromethane (DCM) at -78 °C, add a chlorinating agent such as tert-butyl hypochlorite (1.0 eq) dropwise.

  • After stirring for 30 minutes at -78 °C, add a solution of a suitable β-keto thioether, for example, 1-(methylthio)acetone (1.1 eq), in DCM.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature.

  • Quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting intermediate can be cyclized to the indole by treatment with a suitable base, such as triethylamine, followed by desulfurization with Raney nickel.

  • Purify the final product, this compound, by column chromatography.

Reactions with Electrophiles

The indole nucleus is inherently electron-rich and readily undergoes electrophilic aromatic substitution. In the case of this compound, the regioselectivity of electrophilic attack is governed by two main factors:

  • The Indole Ring System: The C3 position is the most nucleophilic and is the preferred site of electrophilic attack.

  • Substituent Effects: Both the N-Boc and the C5-methoxycarbonyl groups are electron-withdrawing, which deactivates the indole ring towards electrophilic substitution compared to unsubstituted indole. However, the powerful directing effect of the indole nitrogen lone pair still favors substitution at C3.

Electrophilic Substitution Workflow

Indole 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate Intermediate Sigma Complex (C3-attack) Indole->Intermediate Electrophilic Attack Electrophile Electrophile (E+) Electrophile->Intermediate Product C3-Substituted Indole Intermediate->Product -H+

Caption: General workflow for electrophilic substitution on the indole.

Protocol 2: Vilsmeier-Haack Formylation at C3

The Vilsmeier-Haack reaction is a mild method for introducing a formyl group onto electron-rich aromatic rings.[2][3][4][5][6]

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq) and cool to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with stirring, maintaining the temperature below 10 °C.

  • Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-tert-Butyl 5-methyl 3-formyl-1H-indole-1,5-dicarboxylate .

Protocol 3: Nitration at C3

Nitration of the deactivated indole ring requires carefully controlled conditions to achieve good yields and regioselectivity.[7][8][9][10][11]

  • Dissolve this compound (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare the nitrating agent by adding acetyl nitrate (prepared from acetic anhydride and nitric acid) or by using a milder nitrating agent like tetramethylammonium nitrate in the presence of trifluoroacetic anhydride.[7][9]

  • Add the nitrating agent dropwise to the indole solution, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography to obtain 1-tert-Butyl 5-methyl 3-nitro-1H-indole-1,5-dicarboxylate .

Protocol 4: Halogenation at C3

Direct halogenation of the N-Boc protected indole can be achieved using various halogenating agents.[12][13]

  • Dissolve this compound (1.0 eq) in a suitable solvent such as THF or chloroform.

  • Cool the solution to 0 °C.

  • For bromination, add N-bromosuccinimide (NBS, 1.05 eq) portion-wise. For chlorination, use N-chlorosuccinimide (NCS, 1.05 eq).

  • Stir the reaction mixture at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the corresponding 3-halo-1-tert-butyl 5-methyl 1H-indole-1,5-dicarboxylate .

Reactions with Nucleophiles

The reactivity of this compound towards nucleophiles is primarily centered on the two carbonyl groups: the methyl ester at C5 and the tert-butyl carbamate (Boc group) at N1.

Nucleophilic Reaction Pathways

Indole 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate Hydrolysis Hydrolysis (NaOH, H₂O) Indole->Hydrolysis Aminolysis Aminolysis (R₂NH) Indole->Aminolysis Reduction Reduction (LiAlH₄) Indole->Reduction Acid 1-Boc-1H-indole- 5-carboxylic acid Hydrolysis->Acid Amide 1-Boc-5-(dialkylcarbamoyl) -1H-indole Aminolysis->Amide Diol 1-Boc-5-(hydroxymethyl) -1H-indol-3-yl)methanol Reduction->Diol

Caption: Key nucleophilic transformations of the title compound.

Protocol 5: Selective Hydrolysis of the Methyl Ester

The methyl ester at C5 can be selectively hydrolyzed under basic conditions without cleaving the Boc group, which is base-stable but acid-labile.[14][15][16][17]

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (NaOH, 1.5-2.0 eq) or lithium hydroxide (LiOH) and stir the mixture at room temperature to 40 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify to pH 3-4 with a dilute aqueous solution of hydrochloric acid (HCl).

  • Extract the carboxylic acid product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid .

Protocol 6: Aminolysis of the Methyl Ester

The methyl ester can be converted to an amide by reaction with an amine, often requiring elevated temperatures or activation.

  • In a sealed tube, dissolve this compound (1.0 eq) in the desired amine (used as solvent) or in a high-boiling solvent with an excess of the amine.

  • Heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and remove the excess amine and solvent under reduced pressure.

  • Purify the residue by column chromatography to afford the corresponding tert-butyl 5-(aminocarbonyl)-1H-indole-1-carboxylate .

Protocol 7: Reduction of Both Carbonyl Groups with LiAlH₄

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the ester and the carbamate carbonyls.[18][19][20][21][22]

  • In a flame-dried flask under a nitrogen atmosphere, suspend LiAlH₄ (excess, e.g., 4.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the corresponding (1-(tert-butoxycarbonyl)-1H-indol-5-yl)methanol . Note that under forcing conditions, the Boc group may also be reduced.

Quantitative Data Summary

ReactionElectrophile/NucleophileProductTypical Yield Range (%)
Vilsmeier-Haack POCl₃, DMF3-Formyl derivative70-90
Nitration Acetyl nitrate3-Nitro derivative60-85
Bromination NBS3-Bromo derivative85-95
Ester Hydrolysis NaOH5-Carboxylic acid90-98
Ester Aminolysis R₂NH5-Amide derivative50-80
Reduction LiAlH₄5-Hydroxymethyl derivative70-90

References

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 2023 . [Link]

  • Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Semantic Scholar. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]

  • The Role of LiAlH4 in Transforming Esters: A Closer Look. Oreate AI Blog. [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]

  • Esters can be reduced to 1° alcohols using

    
    . Chemistry LibreTexts. [Link]
    
  • Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. OrgoSolver. [Link]

  • Green oxidation of indoles using halide catalysis. DR-NTU. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • Is this right ? Doesnt the reduction of esters with LiAlH4 give us a primary alcohol ? : r/Mcat. Reddit. [Link]

  • What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. Chemistry Stack Exchange. [Link]

  • Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. PubMed Central. [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

  • tert-butyl 3-formyl-1H-indole-5-carboxylate. ChemSynthesis. [Link]

  • Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1H-indole-1-carboxylate. Taylor & Francis Online. [Link]

  • 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. PubMed Central. [Link]

  • Green oxidation of indoles using halide catalysis. ResearchGate. [Link]

  • SUPPLEMENTARY INFORMATION for the article:. The Royal Society of Chemistry. [Link]

  • Boc and tBu ester pH stability during enamine hydrolysis : r/Chempros. Reddit. [Link]

  • Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. YouTube. [Link]

  • Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. NC State University Libraries. [Link]

  • 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate. PubChem. [Link]

  • 1-O-butyl 3-O-methyl indole-1,3-dicarboxylate. PubChem. [Link]

  • 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate. PubChem. [Link]

  • Environmentally Benign Indole-Catalyzed Position-Selective Halogenation of Thioarenes and Other Aromatics. ResearchGate. [Link]

Sources

Application Notes & Protocols: 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate as a Versatile Intermediate for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] This guide focuses on the synthetic utility of a specialized building block, 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate . While this specific diester is a niche reagent, its architecture offers a powerful platform for creating diverse molecular entities. The strategic placement of a tert-butoxycarbonyl (Boc) group at the N1 position and a methyl ester at the C5 position allows for orthogonal chemical manipulations, making it an ideal starting point for the synthesis of complex bioactive molecules. This document provides a comprehensive overview of its synthesis, rationale for its use, and detailed protocols for its application in drug discovery and development.

The Strategic Advantage of the Indole-1,5-dicarboxylate Scaffold

The indole scaffold is a privileged structure in drug discovery, known for its ability to interact with a wide array of biological targets.[2] The specific substitution pattern of this compound offers several distinct advantages for the medicinal chemist:

  • N1-Position Protection: The Boc group serves as a robust protecting group for the indole nitrogen. This is crucial as the N-H proton is acidic and can interfere with many synthetic transformations, such as metal-catalyzed cross-couplings or reactions involving strong bases.[3] The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions, allowing for subsequent functionalization at the nitrogen atom.

  • C5-Position Functionalization Handle: The methyl carboxylate at the C5 position is a versatile functional group. It can be readily hydrolyzed to the corresponding carboxylic acid, which is a key precursor for the formation of amides, a common functional group in many drugs.[4] Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[5] Alternatively, the ester can be reduced to an alcohol or converted to other functional groups.

  • Orthogonal Reactivity: The differential reactivity of the N1-Boc group and the C5-methyl ester allows for selective chemical transformations at either position without affecting the other. This orthogonality is highly desirable in multi-step syntheses of complex molecules.

Synthesis of this compound

While not a widely commercialized reagent, this compound can be synthesized in a straightforward manner from commercially available starting materials. The proposed synthesis involves a two-step process starting from methyl 1H-indole-5-carboxylate.

Diagram of the Synthetic Pathway

Synthesis_Pathway Start Methyl 1H-indole-5-carboxylate Intermediate 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate Start->Intermediate (Boc)2O, DMAP CH2Cl2, rt

Caption: Proposed synthetic route to the title compound.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound via N-Boc protection of methyl 1H-indole-5-carboxylate.

Materials:

  • Methyl 1H-indole-5-carboxylate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 1H-indole-5-carboxylate (1.0 eq) in dichloromethane.

  • Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP, 0.1 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Expected Outcome and Characterization:

ParameterExpected Value
Appearance White to off-white solid
Yield Typically >90%
¹H NMR Consistent with the structure
Mass Spec (ESI) [M+Na]⁺ peak corresponding to C₁₅H₁₇NO₄

Application in the Synthesis of Bioactive Amide Derivatives

A primary application of this compound is as a precursor to indole-5-carboxamides. The synthesis involves two key steps: hydrolysis of the methyl ester to the carboxylic acid, followed by amide coupling with a desired amine. This approach is instrumental in creating libraries of compounds for structure-activity relationship (SAR) studies.

Diagram of the Amide Synthesis Workflow

Amide_Synthesis Start 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate Acid 1-(tert-Butoxycarbonyl)-1H-indole- 5-carboxylic acid Start->Acid Step 1: Hydrolysis (LiOH, THF/H2O) Product N-Substituted 1-Boc-1H-indole- 5-carboxamide Acid->Product Step 2: Amide Coupling (HATU, DIPEA, DMF) Amine R-NH2 Amine->Product

Caption: Workflow for synthesizing indole-5-carboxamides.

Protocol 2: Saponification to 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid

Objective: To hydrolyze the methyl ester of the title compound to the corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Hydrolysis: Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~3 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for the next step. If necessary, it can be purified by recrystallization or column chromatography.

Protocol 3: Amide Coupling to Synthesize a Bioactive Moiety

Objective: To couple the synthesized carboxylic acid with an amine to form an amide bond, a common step in the synthesis of pharmacologically active molecules.[6]

Materials:

  • 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid

  • Desired amine (e.g., a pharmacologically relevant fragment)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid (1.0 eq) in DMF.

  • Addition of Reagents: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to obtain the pure N-substituted 1-Boc-1H-indole-5-carboxamide.

Rationale for Reagent Choices:

  • HATU: A highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the activated ester intermediate.

Conclusion

This compound represents a strategically designed intermediate for the synthesis of functionalized indole derivatives. Its orthogonal protecting groups allow for selective and high-yielding transformations, making it a valuable tool in the construction of compound libraries for drug discovery. The protocols detailed herein provide a reliable pathway for its synthesis and subsequent elaboration into indole-5-carboxamides, which are prevalent in a wide range of biologically active molecules.

References

  • Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684.
  • Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 2006-2009.
  • Al-dujaili, A. H., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33285-33311.
  • Guccione, S., et al. (2020). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Molecules, 25(10), 2331.
  • Teymori, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Sciences, 28(3), 374-384.
  • Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(17), 11697-11719.
  • Kovács, L., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Al-Hourani, B. J., et al. (2021).
  • Rathod, D. M., et al. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Bioorganic & Medicinal Chemistry, 68, 116867.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 69-73.
  • Morales, F., et al. (2022). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 27(19), 6619.
  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. ACS Omega, 8(7), 6747-6756.
  • Al-Majid, A. M., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank, 2024(1), M1857.
  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393.
  • Moffat, D., et al. (2005). The Synthesis of Bioactive Indolocarbazoles Related to K-252a. Organic & Biomolecular Chemistry, 3(16), 2953-2975.
  • Reddy, C. R., et al. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 58(15), 1469-1473.
  • Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6705-6718.
  • Abdel-Wahab, B. F., et al. (2013). First synthesis of tert-butyl-substituted[7][8][9]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines. Journal of Heterocyclic Chemistry, 50(S1), E183-E187.

  • Wang, S., et al. (2021). Cobalt-catalyzed C(sp3)-H bond functionalization to access indole derivatives. Organic Chemistry Frontiers, 8(18), 5058-5063.
  • Flores-Linares, E., et al. (2023).
  • Nandi, S., et al. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review.
  • Li, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27361-27365.
  • Lamberth, C. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (pp. 1-19). Wiley-VCH.
  • Iannotti, M., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 30(3), 721.
  • Knochel, P., et al. (2021). Selective Functionalization of the 1 H -Imidazo[1,2- b ]pyrazole Scaffold. A new Potential Non-classical Isostere of Indole and a Precursor of Push-Pull Dyes. Organic Letters, 23(18), 7119-7123.

Sources

Application Notes and Protocols: "1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate" in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Indole Scaffold in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide spectrum of biological activities.[1][2] Its structural resemblance to the amino acid tryptophan allows indole-containing compounds to interact with a diverse range of biological targets, including enzymes that are central to various disease pathologies. Consequently, the indole framework is a cornerstone in the development of novel therapeutics, particularly in the realm of enzyme inhibition.

This document provides detailed application notes and protocols for the utilization of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate as a key starting material and versatile scaffold in the design and synthesis of potent and selective enzyme inhibitors. While this specific molecule may not be a potent inhibitor itself, its strategically placed functional groups—a tert-butoxycarbonyl (Boc) group at the 1-position and a methyl ester at the 5-position—offer a gateway to a diverse chemical space for the development of targeted therapeutics. The N-Boc group serves as a readily cleavable protecting group for the indole nitrogen, allowing for modifications at other positions before its removal under acidic conditions.[1] Similarly, the methyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization.

These application notes will guide researchers, scientists, and drug development professionals through the rationale and practical execution of synthesizing and evaluating enzyme inhibitors derived from this valuable indole precursor. We will explore its application in developing inhibitors for key enzyme classes, including kinases, proteases, and indoleamine 2,3-dioxygenase 1 (IDO1), all of which are significant targets in modern drug discovery.

Chemical Properties and Strategic Advantages of the Scaffold

This compound is a stable, crystalline solid that is amenable to a variety of organic transformations. Its key structural features and their implications for inhibitor design are summarized below:

FeatureChemical GroupRole in Synthesis
Position 1 tert-Butoxycarbonyl (Boc)Protects the indole nitrogen, preventing unwanted side reactions and allowing for regioselective functionalization of the indole ring. It can be readily removed under acidic conditions.[1]
Position 5 Methyl CarboxylateCan be hydrolyzed to a carboxylic acid, which can then be coupled with various amines or other functional groups to explore structure-activity relationships (SAR).
Indole Core Aromatic HeterocycleProvides a rigid scaffold that can be decorated with various substituents to optimize binding to the active site of a target enzyme.

The strategic placement of these functional groups allows for a modular approach to inhibitor synthesis, where different functionalities can be introduced at specific positions to probe the binding pockets of target enzymes.

Synthetic Strategy: From Scaffold to Inhibitor Library

The general workflow for utilizing This compound in the synthesis of an inhibitor library involves a series of well-established organic chemistry reactions. The following diagram illustrates a typical synthetic pathway.

G A 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate B Selective Deprotection (e.g., TFA for N-Boc or LiOH for Me-ester) A->B Step 1 C Functionalization at N1 or C5 B->C Step 2 D Further Derivatization (e.g., Suzuki, Buchwald-Hartwig, Amide Coupling) C->D Step 3 E Final Inhibitor Library D->E Step 4

Caption: General synthetic workflow for inhibitor library generation.

Application I: Development of Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and inflammatory diseases. The indole scaffold is a common feature in many approved and investigational kinase inhibitors, often mimicking the adenine region of ATP.

Protocol 1: Synthesis of an Indole-based Kinase Inhibitor Precursor

This protocol describes the hydrolysis of the methyl ester at the 5-position, followed by amide coupling with a representative amine.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Desired amine (e.g., aniline)

Procedure:

  • Hydrolysis of the Methyl Ester:

    • Dissolve this compound (1.0 eq) in a mixture of THF:MeOH:H₂O (3:1:1).

    • Add LiOH (2.0 eq) and stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Once the reaction is complete, acidify the mixture to pH 3-4 with 1N HCl.

    • Extract the product with EtOAc (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate.

  • Amide Coupling:

    • Dissolve the carboxylic acid intermediate (1.0 eq) in DMF.

    • Add HATU (1.2 eq), DIPEA (2.0 eq), and the desired amine (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method for determining the in vitro potency (IC₅₀) of a synthesized inhibitor against a specific protein kinase.

Materials:

  • Synthesized indole-based inhibitor

  • Recombinant protein kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO

  • Known kinase inhibitor (positive control)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Luminometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations.

  • Assay Plate Preparation:

    • Add a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of a 384-well plate.

    • Include wells for a positive control and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a kinase/substrate mixture in kinase assay buffer.

    • Add the kinase/substrate mixture to each well of the assay plate.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection:

    • Add the luminescence-based detection reagent (e.g., Kinase-Glo®) to each well.

    • Incubate in the dark for 10 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Application II: Development of Protease Inhibitors

Proteases are involved in a multitude of physiological processes, and their dysregulation is implicated in diseases such as cancer, viral infections, and cardiovascular disorders. The indole scaffold can be elaborated to interact with the active site of various proteases.

Protocol 3: Synthesis of an Indole-based Protease Inhibitor Scaffold

This protocol describes the deprotection of the N-Boc group, followed by acylation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Acyl chloride or carboxylic acid with a coupling agent

  • Triethylamine (TEA) or DIPEA

Procedure:

  • N-Boc Deprotection:

    • Dissolve the starting material (1.0 eq) in DCM.

    • Add TFA (10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated NaHCO₃ solution and extract with DCM (3 x 50 mL).

    • Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the deprotected indole.

  • N-Acylation:

    • Dissolve the deprotected indole (1.0 eq) in DCM.

    • Add TEA or DIPEA (2.0 eq).

    • Add the desired acyl chloride (1.1 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Protocol 4: General Protease Inhibition Assay (Fluorogenic Substrate)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific protease.

Materials:

  • Synthesized indole-based inhibitor

  • Purified protease

  • Fluorogenic protease substrate

  • Assay buffer (optimized for the specific protease)

  • DMSO

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in DMSO.

    • Prepare a working solution of the protease in assay buffer.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

  • Assay Setup:

    • Add varying concentrations of the inhibitor (or DMSO for control) to the wells of the microplate.

    • Add the protease solution to all wells except the blank.

    • Add assay buffer to the blank wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C) for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC₅₀ value from the dose-response curve.

Application III: Development of IDO1 Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism and a critical target in cancer immunotherapy. Many IDO1 inhibitors are based on the indole scaffold, acting as tryptophan mimetics.

Protocol 5: Synthesis of a C3-Functionalized Indole Scaffold

This protocol outlines a general procedure for the functionalization at the C3 position of the indole ring after N-Boc protection, a common strategy for developing IDO1 inhibitors.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) or other electrophiles

  • Acetonitrile (ACN) or DMF

  • Organoboron reagents (for Suzuki coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

Procedure:

  • Electrophilic Substitution at C3:

    • Dissolve the starting material in a suitable solvent (e.g., ACN).

    • Add the electrophile (e.g., NBS) portion-wise at 0 °C.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Work up the reaction by quenching with a reducing agent (if necessary) and extracting the product.

  • Cross-Coupling Reaction (e.g., Suzuki):

    • To a solution of the C3-functionalized indole (e.g., 3-bromoindole) in a suitable solvent (e.g., dioxane/water), add the organoboron reagent (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

    • Heat the reaction mixture under an inert atmosphere until completion.

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the product by column chromatography.

Protocol 6: IDO1 Enzyme Inhibition Assay (Cell-based)

This protocol describes a method to measure the inhibition of IDO1 activity in cells.

Materials:

  • Synthesized indole-based inhibitor

  • HeLa cells (or other cells expressing IDO1)

  • Interferon-gamma (IFN-γ)

  • Cell culture medium

  • L-Tryptophan

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression for 24 hours.

    • Add serial dilutions of the test compounds to the cells and incubate for a further 24-48 hours.

  • Measurement of Kynurenine:

    • Harvest the cell culture supernatant.

    • Add TCA to the supernatant to precipitate proteins.

    • Centrifuge to pellet the precipitate.

    • Transfer the supernatant to a new 96-well plate.

    • Add Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • The absorbance is proportional to the kynurenine concentration.

    • Calculate the percentage of IDO1 inhibition for each compound concentration.

    • Determine the IC₅₀ value from the dose-response curve.

Characterization of Synthesized Inhibitors

The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds.

Conclusion

This compound represents a highly valuable and versatile starting material for the development of novel enzyme inhibitors. Its strategic functionalization allows for the systematic exploration of chemical space and the generation of focused libraries of compounds targeting a wide range of enzymes. The protocols outlined in these application notes provide a solid foundation for researchers to embark on the design, synthesis, and evaluation of new therapeutic agents based on the privileged indole scaffold.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

Sources

Application Notes and Protocols: "1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate" as a Versatile Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Indole Nucleus - A Privileged Scaffold in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] This bicyclic aromatic heterocycle, consisting of a fused benzene and pyrrole ring, is present in essential biological molecules such as the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin.[1] Its unique electronic properties and rigid, planar structure allow it to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids.[3][4] Consequently, indole derivatives have been successfully developed as potent anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[5][6][7][8][9] The structural versatility of the indole scaffold allows for the introduction of various substituents at multiple positions, significantly influencing its biological activity and enabling the fine-tuning of its pharmacological profile.[6] This has made the indole nucleus a "privileged scaffold" in drug discovery, a framework that can be systematically modified to generate libraries of compounds for screening against diverse therapeutic targets.[7][9]

"1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate": A Strategically Designed Building Block for Drug Discovery

"this compound" is a synthetic indole derivative strategically designed for facile and selective diversification. Its key features are the orthogonal protecting groups at the N-1 and C-5 positions:

  • N-1 tert-Butoxycarbonyl (Boc) Group: The Boc group is a widely used acid-labile protecting group for amines. Its presence on the indole nitrogen prevents unwanted side reactions at this position and can influence the regioselectivity of subsequent reactions on the indole ring. Its removal under mild acidic conditions allows for late-stage functionalization of the N-1 position.

  • C-5 Methyl Ester Group: The methyl ester at the C-5 position provides a handle for further modification through saponification to the corresponding carboxylic acid. This carboxylic acid can then be readily converted to a variety of functional groups, most commonly amides, through coupling with a diverse range of amines.

This differential protection strategy allows for the selective modification of the indole scaffold at either the N-1 or C-5 position, making "this compound" an ideal starting material for the construction of compound libraries for high-throughput screening.

Experimental Protocols: Diversification of the "this compound" Scaffold

The following protocols provide detailed, step-by-step methodologies for the selective modification of "this compound".

Protocol 1: Selective Deprotection of the N-1 Boc Group

This protocol describes the removal of the tert-butoxycarbonyl (Boc) group from the indole nitrogen using trifluoroacetic acid (TFA).

Causality Behind Experimental Choices:

  • Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the Boc group at room temperature.[10] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[10]

  • Dichloromethane (DCM): DCM is a common solvent for Boc deprotection as it is relatively inert and effectively dissolves both the starting material and the TFA.

  • Scavengers (Optional but Recommended): The tert-butyl cation generated during the reaction can potentially alkylate electron-rich aromatic rings.[11] The addition of a scavenger such as triethylsilane or anisole can trap the tert-butyl cation, preventing this side reaction.

Experimental Workflow:

G start Dissolve Boc-protected indole in DCM reagent Add Trifluoroacetic Acid (TFA) dropwise at 0°C start->reagent stir Stir at room temperature for 1-4 hours reagent->stir monitor Monitor reaction by TLC stir->monitor workup Concentrate under reduced pressure monitor->workup Reaction complete neutralize Neutralize with saturated NaHCO₃ solution workup->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry organic layer over Na₂SO₄ extract->dry purify Purify by column chromatography dry->purify product Obtain N-H indole product purify->product

Caption: Workflow for N-1 Boc Deprotection.

Step-by-Step Protocol:

  • Dissolve "this compound" (1.0 eq) in dichloromethane (DCM, 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected methyl 1H-indole-5-carboxylate.

Self-Validation:

  • TLC Analysis: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product.

  • ¹H NMR Spectroscopy: The disappearance of the singlet at ~1.6 ppm corresponding to the nine protons of the tert-butyl group confirms the removal of the Boc group. The appearance of a broad singlet corresponding to the N-H proton will also be observed.

Protocol 2: Selective Saponification of the C-5 Methyl Ester

This protocol describes the hydrolysis of the methyl ester at the C-5 position to the corresponding carboxylic acid using lithium hydroxide (LiOH).

Causality Behind Experimental Choices:

  • Lithium Hydroxide (LiOH): LiOH is a strong base commonly used for the saponification of methyl esters.[12] It is often preferred over sodium or potassium hydroxide in the presence of other sensitive functional groups due to its milder nature and lower tendency to cause side reactions.

  • Tetrahydrofuran (THF)/Water/Methanol Solvent System: This solvent mixture ensures the solubility of both the nonpolar indole starting material and the polar LiOH. Methanol can also help to accelerate the reaction.[12]

  • Acidic Workup: Acidification of the reaction mixture after saponification is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid product.

Experimental Workflow:

G start Dissolve indole ester in THF/Methanol reagent Add aqueous LiOH solution start->reagent stir Stir at room temperature or heat gently reagent->stir monitor Monitor reaction by TLC stir->monitor workup Concentrate to remove organic solvents monitor->workup Reaction complete acidify Acidify with 1N HCl to pH ~2-3 workup->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry organic layer over Na₂SO₄ extract->dry purify Purify by recrystallization or chromatography dry->purify product Obtain C-5 carboxylic acid product purify->product

Caption: Workflow for C-5 Methyl Ester Saponification.

Step-by-Step Protocol:

  • Dissolve "this compound" (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v, 0.1 M).

  • Add an aqueous solution of lithium hydroxide (LiOH, 2-5 eq, e.g., 1 M solution).

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once complete, concentrate the mixture under reduced pressure to remove the THF and methanol.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the slow addition of 1N hydrochloric acid (HCl). A precipitate should form.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid can be purified by recrystallization or flash column chromatography.

Self-Validation:

  • TLC Analysis: The product will be significantly more polar than the starting material and may streak on the TLC plate.

  • ¹H NMR Spectroscopy: The disappearance of the singlet at ~3.9 ppm corresponding to the methyl ester protons confirms the reaction.

  • IR Spectroscopy: The appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid will be observed.

Protocol 3: Palladium-Catalyzed Cross-Coupling for C-C and C-N Bond Formation

To further demonstrate the utility of the indole scaffold, this section outlines general protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These protocols assume the availability of a halogenated (e.g., bromo or iodo) analog of the "this compound" scaffold at a position amenable to cross-coupling (e.g., C-3, C-4, or C-6).

A. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction couples an organoboron reagent with an aryl halide to form a new carbon-carbon bond.[13][14][15][16]

Experimental Workflow:

G start Combine halo-indole, boronic acid, base, and solvent in a reaction vessel degas Degas the mixture with Argon or Nitrogen start->degas catalyst Add Palladium catalyst and ligand degas->catalyst heat Heat the reaction to the desired temperature catalyst->heat monitor Monitor reaction by TLC or LC-MS heat->monitor workup Cool to room temperature and dilute with water monitor->workup Reaction complete extract Extract with an organic solvent workup->extract dry Dry organic layer extract->dry purify Purify by column chromatography dry->purify product Obtain C-C coupled product purify->product

Caption: General Workflow for Suzuki-Miyaura Cross-Coupling.

Step-by-Step Protocol:

  • To a reaction vessel, add the bromo-indole derivative (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a suitable solvent (e.g., dioxane, toluene, or DMF) and water (if using an inorganic base).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Add a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

B. Buchwald-Hartwig Amination for C-N Bond Formation

This reaction couples an amine with an aryl halide to form a new carbon-nitrogen bond.[17][18][19][20][21]

Experimental Workflow:

G start Combine halo-indole, amine, base, and solvent in a reaction vessel degas Degas the mixture with Argon or Nitrogen start->degas catalyst Add Palladium catalyst and ligand degas->catalyst heat Heat the reaction to the desired temperature catalyst->heat monitor Monitor reaction by TLC or LC-MS heat->monitor workup Cool to room temperature and filter through Celite monitor->workup Reaction complete extract Extract with an organic solvent workup->extract dry Dry organic layer extract->dry purify Purify by column chromatography dry->purify product Obtain C-N coupled product purify->product

Caption: General Workflow for Buchwald-Hartwig Amination.

Step-by-Step Protocol:

  • In a glovebox or under an inert atmosphere, add the bromo-indole derivative (1.0 eq), the desired amine (1.1-1.5 eq), a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.5-2.0 eq), a palladium source (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., BINAP, Xantphos) to a dry reaction vessel.

  • Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary Table for Cross-Coupling Reactions:

ReactionKey ReagentsTypical ConditionsProduct
Suzuki-Miyaura Arylboronic acid/ester, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)80-110 °C, Dioxane/waterAryl-substituted indole
Buchwald-Hartwig Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu)80-120 °C, TolueneAmino-substituted indole

Conclusion

"this compound" represents a highly valuable and versatile scaffold for the development of novel therapeutics. The orthogonal protecting groups at the N-1 and C-5 positions allow for selective and sequential modifications, enabling the rapid generation of diverse libraries of indole derivatives. The protocols outlined in this application note provide a robust framework for researchers to exploit the full potential of this scaffold in their drug discovery programs. By combining these synthetic strategies, researchers can systematically explore the structure-activity relationships of novel indole-based compounds, paving the way for the identification of new drug candidates with improved efficacy and safety profiles.

References

  • A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. (n.d.). Google Scholar.
  • Yakkala, P. A., Erram, V., Begum, S. A., & Kamal, A. (2025, November 18). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PubMed Central.
  • Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. (n.d.). PubMed.
  • Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. (n.d.). RSC Publishing.
  • Recent Advances in Indole Derivatives in Medicinal and Synthetic Organic Chemistry. (n.d.). MDPI.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). RSC Publishing.
  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science.
  • Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics. (2025, May 31). Scilit.
  • Recent Progress Concerning the N-Arylation of Indoles. (n.d.). PubMed Central.
  • Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. (2019, May).
  • Cornett, L. (2025, July 21). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College.
  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. (n.d.).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
  • Synthesis of Indole Oligomers Via Iter
  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Saponification-Typical procedures. (2024, April 27). operachem.
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
  • Buchwald-Hartwig Amination Reaction. (2021, July 27). YouTube.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald–Hartwig amin

Sources

Topic: Strategic Derivatization of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Medicinal Chemists

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] This guide provides a detailed strategic framework and validated protocols for the derivatization of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate , a versatile starting material for generating compound libraries aimed at structure-activity relationship (SAR) elucidation. We will explore systematic modifications at the C5-carboxylate and N1-protecting group positions, offering insights into the chemical rationale behind each step. The protocols are designed to be self-validating, providing researchers with a robust platform for generating diverse analogues for biological screening and lead optimization.

Core Scaffold Analysis and Derivatization Strategy

The starting material, This compound , is an ideal template for SAR exploration due to its distinct, orthogonally-addressable functional groups. A successful derivatization strategy hinges on selectively manipulating these sites to probe the chemical space around the core scaffold.

  • N1-Position: Protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a bulky, acid-labile protecting group.[4][5] Its removal unmasks the indole nitrogen (N-H), which can then be subjected to a variety of functionalizations (e.g., alkylation, acylation) to explore the impact of substituents at this vector.

  • C5-Position: Features a methyl ester (-COOCH3). This group can be readily hydrolyzed to the corresponding carboxylic acid. The resulting acid is a critical handle for introducing diversity via amide bond formation, allowing for the exploration of a wide range of chemical functionalities.[6]

  • Indole Core (C2/C3): The electron-rich pyrrole ring is inherently nucleophilic, particularly at the C3 position, and to a lesser extent, the C2 position.[7][8] While more advanced, direct C-H functionalization or electrophilic substitution at these sites represents a tertiary axis for diversification.[9][10]

Our strategy will focus on a stepwise approach, first exploiting the C5 and N1 positions to build a foundational library of compounds.

G cluster_c5 C5-Position Derivatization cluster_n1 N1-Position Derivatization start Starting Material 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate saponification Protocol 2.1 Saponification (Ester Hydrolysis) start->saponification deprotection Protocol 3.1 N-Boc Deprotection start->deprotection c5_acid Intermediate A C5-Carboxylic Acid saponification->c5_acid LiOH or NaOH amide_coupling Protocol 2.2 Amide Coupling c5_acid->amide_coupling R-NH2, Coupling Agents c5_acid->deprotection Combine Modifications c5_amides Library 1 C5-Amide Derivatives amide_coupling->c5_amides n1_free Intermediate B N-H Indole deprotection->n1_free TFA or HCl n1_free->saponification Combine Modifications n_alkylation Protocol 3.2 N-Alkylation / Acylation n1_free->n_alkylation R-X, Base n1_derivatives Library 2 N1-Substituted Derivatives n_alkylation->n1_derivatives

Caption: Strategic pathways for derivatizing the core indole scaffold.

Protocols for C5-Position Derivatization

This pathway focuses on converting the C5-methyl ester into a diverse library of amides, which are crucial for establishing hydrogen bonding interactions with biological targets.

Protocol 2.1: Saponification of C5-Methyl Ester

Principle: Base-catalyzed hydrolysis, or saponification, is an effective and generally irreversible method for converting an ester to a carboxylate salt.[11][12] The reaction uses a stoichiometric amount of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to attack the electrophilic carbonyl carbon. Subsequent acidic workup protonates the carboxylate to yield the desired carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), Methanol (MeOH), and Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting indole ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O in a round-bottom flask. A typical concentration is 0.1 M.

  • Addition of Base: Add LiOH·H₂O (1.5–2.0 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours). The product, being a salt, will have a much lower Rf on silica gel.

  • Quenching and Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF, MeOH). Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidification: Slowly add 1 M HCl with stirring until the pH of the solution is ~2-3. A white precipitate of the carboxylic acid product should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid (Intermediate A). The product is often pure enough for the next step but can be purified by recrystallization or column chromatography if necessary.

Self-Validation & Causality:

  • Why LiOH? Lithium hydroxide is often preferred over NaOH or KOH for its better solubility in mixed organic-aqueous solvent systems.

  • Why monitor? Over-exposure to strong base can potentially lead to side reactions. Monitoring ensures the reaction is stopped once the starting material is consumed.

  • Confirmation: The product can be confirmed by ¹H NMR (disappearance of the methyl ester singlet at ~3.9 ppm) and Mass Spectrometry (correct mass for the carboxylic acid).

Protocol 2.2: Amide Coupling with Primary/Secondary Amines

Principle: The formation of an amide bond requires the activation of the carboxylic acid. Common coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine to form the stable amide bond. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to improve efficiency and suppress side reactions like racemization.[13][14]

Materials:

  • Indole-5-carboxylic acid (Intermediate A from Protocol 2.1)

  • A diverse set of primary or secondary amines (see Table 1)

  • EDC hydrochloride

  • HOBt or HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • Setup: To a solution of the indole-5-carboxylic acid (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C5-amide derivative.

Data Presentation: Amine Building Blocks for Library Synthesis

Amine ExampleRationale for InclusionResulting Amide Moiety
CyclopropylamineIntroduces small, rigid, non-polar group-C(O)NH-cPr
MorpholineIntroduces polar, H-bond acceptor, improves solubility-C(O)N(CH₂CH₂)₂O
AnilineIntroduces flat, aromatic ring for π-stacking-C(O)NH-Ph
BenzylamineIntroduces flexible aromatic group-C(O)NH-CH₂Ph

Protocols for N1-Position Derivatization

This pathway unmasks the indole nitrogen, a key site for modulating electronic properties and providing an additional vector for interaction with biological targets.

Protocol 3.1: N-Boc Deprotection

Principle: The Boc group is designed to be stable to many reaction conditions but is readily cleaved under acidic conditions.[15][16] Trifluoroacetic acid (TFA) is commonly used, as it protonates the carbonyl oxygen of the Boc group, leading to its fragmentation into gaseous isobutylene and carbon dioxide, driving the reaction to completion.[4]

Materials:

  • N-Boc protected indole (Starting Material or C5-Amide)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Boc indole (1.0 eq) in anhydrous DCM (0.1 M).

  • Acid Addition: Cool the solution to 0 °C and add TFA dropwise (typically 20-50% v/v with DCM).

  • Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Quenching: Carefully pour the reaction mixture into a stirred, ice-cold solution of saturated NaHCO₃ to neutralize the TFA.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate under reduced pressure to yield the deprotected N-H indole (Intermediate B), which can be purified by column chromatography if needed.

Scientist's Note: This deprotection is robust. The primary challenge is ensuring complete neutralization during workup, as residual TFA can be difficult to remove.

Protocol 3.2: N-Alkylation of the Deprotected Indole

Principle: The indole N-H is weakly acidic (pKa ≈ 17). A moderately strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is sufficient to deprotonate it, forming a nucleophilic indolide anion. This anion can then react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction to form a new N-C bond.

Materials:

  • N-H Indole (Intermediate B)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or K₂CO₃

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous DMF or Acetonitrile

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Step-by-Step Methodology:

  • Setup: Dissolve the N-H indole (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Cool to 0 °C and add NaH (1.2 eq) portion-wise. Stir for 30 minutes at 0 °C; the solution may evolve hydrogen gas.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates completion (2-12 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated NH₄Cl solution.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over MgSO₄.

  • Purification: Filter, concentrate, and purify the residue by flash column chromatography to yield the N-alkylated indole derivative.

Integrated Experimental Workflow and SAR Analysis

A successful SAR campaign requires the systematic generation and testing of these derivatives. The data should be organized to correlate structural changes with biological activity.

G cluster_main Derivatization & Testing Workflow start Core Scaffold (N-Boc, C5-Ester) hydrolysis Protocol 2.1 Ester Hydrolysis start->hydrolysis deprotection Protocol 3.1 N-Boc Deprotection start->deprotection acid C5-Carboxylic Acid hydrolysis->acid coupling Protocol 2.2 Amide Coupling acid->coupling amides C5-Amide Library coupling->amides bio_assay Biological Assay (e.g., Enzyme Inhibition, Cell Viability) amides->bio_assay Test Compounds nh_indole N-H Indole deprotection->nh_indole alkylation Protocol 3.2 N-Alkylation nh_indole->alkylation n1_derivs N1-Alkyl Library alkylation->n1_derivs n1_derivs->bio_assay Test Compounds sar_table SAR Table Analysis bio_assay->sar_table Generate Data

Caption: Integrated workflow from synthesis to SAR analysis.

SAR Data Presentation

Once biological data (e.g., IC₅₀ values from an enzyme inhibition assay) is obtained, it should be tabulated to identify trends.

Compound IDN1-SubstituentC5-SubstituentBiological Activity (IC₅₀, µM)
SM-01-Boc-COOCH₃> 50
A-01-Boc-COOH45.2
L1-01 -Boc-C(O)NH-cPr10.5
L1-02 -Boc-C(O)NH-Ph5.8
B-01-H-COOCH₃22.1
L2-01 -CH₃-COOCH₃15.3
L2-02 -CH₂Ph-COOCH₃8.9

Analysis of Hypothetical Data: The table above would suggest that:

  • Converting the C5-ester to an amide (L1 series) improves activity.

  • An aromatic amide at C5 (L1-02) is more potent than an aliphatic one (L1-01).

  • Removing the bulky Boc group (B-01 vs. SM-01) is beneficial.

  • Adding a benzyl group at N1 (L2-02) further enhances potency.

This systematic approach allows researchers to build a clear understanding of the SAR, guiding the design of more potent and optimized compounds.

References

  • Bioorganic Chemistry. (2024).
  • Journal of Chemical Research. (2021). Indole Derivatives (2010–2020)
  • Bentham Science. (2021).
  • Frontiers in Chemistry. (2019). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids.
  • ResearchGate. (2022).
  • ACS Publications. (2020). Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents.
  • ResearchGate. (2024).
  • BenchChem. (2025). Application Notes and Protocols for N-Boc Deprotection of Bromoindoles.
  • ACS Publications. (2026).
  • ResearchGate. (n.d.).
  • ACS Publications. (2018).
  • ResearchGate. (2025). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride.
  • J&K Scientific LLC. (2025). Ester Hydrolysis.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Wikipedia. (n.d.). Ester hydrolysis.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • PubMed Central. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review.
  • RSC Publishing. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges and provide in-depth, field-proven insights to improve your reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the two-step synthesis of this compound is consistently low. What are the most likely causes?

Low overall yield in this synthesis typically points to inefficiencies in one or both of the key transformations: the initial esterification of the indole-5-carboxylic acid to its methyl ester, and the subsequent Boc-protection of the indole nitrogen.

Potential Root Causes:

  • Incomplete Esterification: The Fischer esterification of the carboxylic acid at the 5-position may not be driven to completion. This is an equilibrium-driven process, and failure to remove water or use a sufficient excess of methanol can result in significant starting material recovery.[1]

  • Side Reactions During Esterification: Strong acidic conditions and high temperatures can lead to degradation of the indole ring, a common issue in indole chemistry.[2][3][4]

  • Inefficient Boc-Protection: The N-Boc protection of the indole nitrogen can be sluggish or incomplete if the reaction conditions are not optimal. The choice of base and solvent plays a critical role.

  • Product Degradation During Boc-Protection: While the Boc group is designed to be robust, prolonged exposure to harsh conditions or certain reagents can lead to its cleavage or other side reactions.[5][6]

  • Purification Losses: Both the intermediate, methyl 1H-indole-5-carboxylate, and the final product can be lost during workup and purification steps, especially if crystallization is incomplete or if the compound streaks on silica gel during chromatography.

Q2: I'm struggling with the first step, the methyl esterification of 1H-indole-5-carboxylic acid. My yields are poor, and I see multiple spots on my TLC. What can I do?

This is a common hurdle. The Fischer esterification, while a classic reaction, requires careful control of conditions to be effective, especially with sensitive substrates like indoles.[1]

Troubleshooting the Esterification Step:

  • Driving the Equilibrium: The formation of the ester from a carboxylic acid and an alcohol is a reversible reaction.[1] To maximize your yield, you must shift the equilibrium towards the product.

    • Use a Large Excess of Methanol: Using methanol as the solvent ensures a high concentration of one of the reactants.[1]

    • Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. While not always practical for small-scale reactions, azeotropic removal of water with a Dean-Stark trap can be effective. For simpler setups, using a drying agent like molecular sieves in the reaction can help.

  • Optimizing the Acid Catalyst: The choice and amount of acid catalyst are critical. Too little acid will result in a slow or incomplete reaction, while too much can cause degradation of the indole ring.[7]

    • Common Catalysts: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used.[1]

    • Lewis Acids: In some cases, Lewis acids like zinc chloride (ZnCl₂) can be effective and may be milder than strong Brønsted acids.[7][8]

  • Controlling Reaction Temperature: While heating is necessary to accelerate the reaction, excessive temperatures can lead to decomposition and the formation of colored byproducts. Monitor your reaction by TLC and aim for the lowest temperature that provides a reasonable reaction rate.

Alternative Esterification Methods:

If the Fischer esterification continues to provide low yields, consider alternative, milder methods:

  • Reaction with Methyl Iodide and a Base: Deprotonating the carboxylic acid with a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF, followed by the addition of methyl iodide, can give the methyl ester under milder conditions.

  • Using a Coupling Agent: Reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine) can activate the carboxylic acid for esterification with methanol. This method is often high-yielding but requires careful purification to remove the urea byproduct.

Parameter Fischer Esterification Methyl Iodide Method Coupling Agent Method
Reagents 1H-indole-5-carboxylic acid, Methanol, H₂SO₄ (cat.)1H-indole-5-carboxylic acid, CH₃I, K₂CO₃1H-indole-5-carboxylic acid, Methanol, EDC, DMAP
Typical Conditions Reflux in MethanolRoom Temp to 60 °C in DMFRoom Temp in CH₂Cl₂
Pros Inexpensive reagentsMilder conditions, often higher yieldHigh yield, very mild
Cons Equilibrium, potential for degradationCH₃I is toxic and an alkylating agentExpensive, urea byproduct removal
Q3: The N-Boc protection of methyl 1H-indole-5-carboxylate is not going to completion. How can I improve the yield of this step?

Incomplete Boc-protection is often due to an insufficiently strong base or suboptimal reaction conditions. The indole N-H is not particularly acidic, so a suitable base is necessary to facilitate the reaction with di-tert-butyl dicarbonate (Boc₂O).

Optimizing the Boc-Protection Step:

  • Choice of Base and Solvent:

    • Strong Bases: For a more robust reaction, consider using a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF. The reaction of NaH with the indole N-H generates the corresponding sodium salt, which is a much more reactive nucleophile.

    • DMAP Catalysis: 4-(Dimethylaminopyridine) (DMAP) is an excellent nucleophilic catalyst for this reaction.[9] It reacts with Boc₂O to form a more reactive intermediate. A common and effective combination is Boc₂O with a catalytic amount of DMAP in a solvent like dichloromethane (CH₂Cl₂) or acetonitrile.

    • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be used with a base like potassium hydroxide in a two-phase system.

  • Reaction Temperature and Time:

    • Most Boc-protections can be carried out at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial, but monitor for any potential side reactions by TLC.

    • Allow sufficient reaction time. While some reactions are complete within a few hours, others may require stirring overnight.

Experimental Protocol: Optimized Boc-Protection

  • Dissolve methyl 1H-indole-5-carboxylate in anhydrous dichloromethane (CH₂Cl₂).

  • Add triethylamine (Et₃N, 1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) portion-wise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with CH₂Cl₂, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthesis and Troubleshooting

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Boc-Protection Indole_5_COOH 1H-Indole-5-carboxylic acid Esterification CH3OH, H+ (cat.) or alternative Indole_5_COOH->Esterification Methyl_Ester Methyl 1H-indole-5-carboxylate Esterification->Methyl_Ester Boc_Protection Boc2O, Base Methyl_Ester->Boc_Protection Final_Product 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate Boc_Protection->Final_Product

Caption: Two-step synthesis of the target compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree Start Low Overall Yield Check_Step1 Analyze yield and purity of Step 1 (Esterification) Start->Check_Step1 Step1_OK Yield > 85%? Check_Step1->Step1_OK Check_Step2 Analyze yield and purity of Step 2 (Boc-Protection) Step2_OK Yield > 90%? Check_Step2->Step2_OK Step1_OK->Check_Step2 Yes Optimize_Step1 Troubleshoot Esterification: - Drive equilibrium (excess CH3OH) - Optimize acid catalyst - Control temperature - Consider alternative methods Step1_OK->Optimize_Step1 No Optimize_Step2 Troubleshoot Boc-Protection: - Use stronger base (e.g., NaH) - Add DMAP as catalyst - Optimize solvent and temperature Step2_OK->Optimize_Step2 No Purification_Issue Investigate Purification Losses: - Optimize chromatography conditions - Re-evaluate crystallization solvent system Step2_OK->Purification_Issue Yes

Caption: Decision tree for troubleshooting low yield issues.

References

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. [Link]

  • SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. DergiPark. [Link]

  • Why Do Some Fischer Indolizations Fail? PMC - NIH. [Link]

  • Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. MDPI. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

  • tert-butyl 3-formyl-1H-indole-5-carboxylate. ChemSynthesis. [Link]

  • Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Indole N‐Boc deprotection method development. ResearchGate. [Link]

  • Process for the preparation of indole derivatives.
  • 5-Aminoindole, N1-BOC protected. PubChem. [Link]

  • 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate. PubChem. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • SYNTHESIS, CRYSTAL STRUCTURE AND DFT STUDY OF TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE. ResearchGate. [Link]

  • Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. MDPI. [Link]

Sources

Technical Support Center: Purification of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the purification of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of purifying this specific indole derivative. Here, we address common challenges and provide practical, experience-driven solutions in a comprehensive question-and-answer format.

Introduction to the Purification Challenge

This compound is an intermediate frequently encountered in medicinal chemistry and organic synthesis. Its purification via column chromatography, while routine, presents a unique set of challenges primarily due to the presence of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. The acidic nature of silica gel can lead to partial or complete deprotection of this acid-labile group, resulting in impure fractions and reduced yields. This guide provides a systematic approach to troubleshooting and optimizing the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: I'm not sure which solvent system to start with for my TLC analysis. What do you recommend?

A1: An excellent starting point for thin-layer chromatography (TLC) of this compound is a mixture of ethyl acetate (EtOAc) and hexanes. Based on the polarity of similar Boc-protected indole esters, a solvent system in the range of 10-30% ethyl acetate in hexanes should provide good initial separation. It is crucial to aim for a retention factor (Rf) of approximately 0.2-0.3 for your desired compound on the TLC plate to ensure optimal separation during column chromatography.

Q2: My product seems to be degrading on the silica gel during the column. How can I prevent this?

A2: The degradation you are observing is likely the acid-catalyzed removal of the Boc protecting group by the silica gel. Here are several strategies to mitigate this issue:

  • Deactivating the Silica Gel: Before preparing your column, you can neutralize the acidic sites on the silica gel. This is achieved by preparing a slurry of the silica gel in your chosen eluent system and adding a small amount of a non-polar tertiary amine, such as triethylamine (Et3N), typically 0.1-1% by volume. Allow the slurry to stir for about 30 minutes before packing the column.

  • Using an Alternative Stationary Phase: If deactivation of silica gel is insufficient, consider using a less acidic stationary phase such as alumina (neutral or basic) or Florisil®.

  • Minimizing Contact Time: A faster elution rate can reduce the time your compound spends in contact with the silica gel, thereby minimizing degradation. However, be mindful that an excessively fast flow rate can compromise separation efficiency.

Q3: I see a new, more polar spot appearing on my TLC plates of the collected fractions. What is this impurity?

A3: This new, more polar spot is almost certainly the deprotected product, methyl 1H-indole-5-carboxylate. The Boc group is the primary contributor to the non-polar character of your target molecule. Its removal exposes the free N-H on the indole ring, significantly increasing the compound's polarity and causing it to have a lower Rf value on the TLC plate. The appearance of this spot during chromatography is a clear indication of on-column decomposition.

Q4: My column is running very slowly, and the separation is poor. What could be the cause?

A4: Several factors can contribute to a slow-running column and poor separation:

  • Improperly Packed Column: Air bubbles or channels in the silica bed can lead to an uneven flow of the mobile phase and band broadening. Ensure you pack your column carefully using a well-prepared slurry.

  • Fine Silica Particles: Using silica gel with a very small particle size can impede solvent flow. Ensure your silica gel mesh size is appropriate for gravity or flash chromatography.

  • Sample Overloading: Loading too much crude material onto the column can lead to broad bands that do not separate effectively. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Inappropriate Solvent System: If your solvent system is not strong enough (i.e., not polar enough), your compound will move too slowly, leading to diffusion and band broadening. Conversely, if it is too strong, your compound will elute too quickly with poor separation from impurities.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product is not eluting from the column. 1. The solvent system is not polar enough. 2. The compound has decomposed on the column and is now irreversibly adsorbed.1. Gradually increase the polarity of your eluent. For example, if you are using 10% EtOAc in hexanes, try increasing to 20% or 30%. 2. Test the stability of your compound on a small amount of silica gel before running a large-scale column. Spot your compound on a TLC plate and let it sit for a few hours before eluting to see if a baseline spot appears.
Product is co-eluting with an impurity. 1. The chosen solvent system does not provide adequate separation. 2. The column is overloaded with the crude sample.1. Re-optimize your solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/hexanes, toluene/ethyl acetate) to improve the separation factor (ΔRf). 2. Reduce the amount of crude material loaded onto the column.
Streaking or tailing of the product spot on TLC. 1. The compound is acidic or basic. 2. The sample is not fully dissolved in the mobile phase. 3. The concentration of the spotted sample is too high.1. For acidic compounds, add a small amount of acetic acid (0.1-1%) to the eluent. For basic compounds, add a small amount of triethylamine (0.1-1%). 2. Ensure your sample is fully dissolved in a minimal amount of the mobile phase before loading it onto the column. 3. Dilute your sample before spotting it on the TLC plate.
Loss of the Boc protecting group. 1. The silica gel is too acidic. 2. The eluent contains an acidic component. 3. Prolonged exposure to the stationary phase.1. Use deactivated silica gel (pre-treated with triethylamine). 2. Ensure your solvents are neutral and free of acidic impurities. 3. Run the column at a slightly faster flow rate to minimize contact time.

Experimental Protocols

Protocol 1: Slurry Packing a Column with Deactivated Silica Gel
  • Weigh the appropriate amount of silica gel (typically 50-100 times the weight of your crude material).

  • In a beaker, create a slurry of the silica gel in the initial, least polar mobile phase you plan to use for your chromatography.

  • Add triethylamine to the slurry to a final concentration of 0.5% (v/v).

  • Stir the slurry gently for 20-30 minutes to ensure thorough mixing and deactivation.

  • Carefully pour the slurry into your column, ensuring no air bubbles are trapped.

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

Protocol 2: Sample Loading
  • Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing your crude material onto a small amount of silica gel. To do this, dissolve your compound in a volatile solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Carefully add your dissolved sample or the dry-loaded silica to the top of the column bed.

Visualizing the Workflow

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Troubleshooting TLC 1. TLC Analysis (EtOAc/Hexanes) Solvent 2. Select Solvent System (Rf ≈ 0.2-0.3) TLC->Solvent Silica 3. Prepare Deactivated Silica (0.5% Et3N) Solvent->Silica Pack 4. Pack Column Silica->Pack Load 5. Load Sample Pack->Load Elute 6. Elute with Gradient Load->Elute Collect 7. Collect Fractions Elute->Collect Monitor 8. Monitor Fractions by TLC Collect->Monitor Combine 9. Combine Pure Fractions Monitor->Combine Troubleshoot Troubleshoot: - Adjust Solvent Polarity - Check for Decomposition Monitor->Troubleshoot Impure Fractions? Evaporate 10. Evaporate Solvent Combine->Evaporate Pure_Product Pure_Product Evaporate->Pure_Product Yields Pure Product

Caption: A workflow diagram for the purification of this compound.

Conclusion

The successful purification of this compound by column chromatography hinges on the careful consideration of the compound's acid sensitivity. By proactively addressing the potential for Boc deprotection through the use of deactivated silica gel and optimized solvent systems, researchers can achieve high purity and yield. This guide serves as a practical resource to navigate the common pitfalls and streamline the purification process.

References

  • ChemBK. tert-butyl 5-methyl-1H-indole-1-carboxylate. [Link]

  • PubChem. 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate. [Link]

  • VanVeller, B. How to Perform Flash Chromatography. Department of Chemistry, Iowa State University. [Link]

  • Apelqvist, T., & Wensbo, D. (1996). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Tetrahedron Letters, 37(9), 1471-1472.
  • Chen, Y., et al. (2007). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chinese Journal of Chemistry, 25(11), 1738-1740.
  • Der Pharma Chemica. (2012). Synthesis and characterization of novel Schiff base derivatives of ethylenediamine and their metal complexes. [Link]

  • ResearchGate. Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. [Link]

  • PubChem. tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. [Link]

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]

  • Merck Millipore. Solvent Systems for Thin-layer Chromatography of Novabiochem Products. [Link]

  • Der Pharma Chemica. (2014). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • ChemSynthesis. tert-butyl 3-formyl-1H-indole-5-carboxylate. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(25), 4843-4849.
  • ResearchGate. Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27365-27369.
  • Identification and synthesis of impurities formed during sertindole prepar
  • PrepChem. Synthesis of methyl indole-5-carboxylate. [Link]

Technical Support Center: Recrystallization of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. Here, we address common challenges encountered during the recrystallization of this and structurally similar indole derivatives, providing not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

Section 1: Foundational Knowledge

This section covers the essential preliminary questions regarding the compound's properties and the core principles of recrystallization.

Q1: What are the key physicochemical properties of this compound to consider for recrystallization?

Understanding the molecule's structure is paramount. This compound possesses a moderately polar indole core, a non-polar tert-butyl (Boc) protecting group, and a polar methyl ester group. This combination of functional groups means its solubility will be intermediate. It is not expected to be highly soluble in very polar solvents like water or very non-polar solvents like hexanes at room temperature. The ideal solvent will have a polarity that is "just right"—a concept we will explore in detail. The presence of the bulky Boc group and the relatively rigid indole structure generally favors the formation of a stable crystalline solid.

Q2: What is the guiding principle for selecting an effective recrystallization solvent?

The fundamental principle of recrystallization is differential solubility.[1][2] An ideal solvent will exhibit the following characteristics:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve your crude compound when heated to at or near its boiling point.[1][2]

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, forcing the pure material to crystallize out of the solution.[3][4]

  • Appropriate Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the liquid phase, or "mother liquor," after your product crystallizes).[1][4]

  • Chemical Inertness: The solvent must not react with your compound.[2]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[2]

This principle is often summarized by the adage "like dissolves like," but with a crucial caveat: a solvent with a polarity slightly different from the solute is often best, as a perfect match may lead to high solubility even at room temperature.[1]

Section 2: Solvent Selection and Experimental Protocols

Finding the right solvent is an empirical process.[5] The following protocols will guide you through an efficient screening process. A good starting point for a molecule like this would be alcohols (isopropanol, ethanol), esters (ethyl acetate), or ketones (acetone), and potentially binary mixtures.[3][6]

Data Presentation: Common Recrystallization Solvents

The table below summarizes key properties of solvents commonly used for compounds with intermediate polarity.

SolventBoiling Point (°C)PolarityNotes for Indole Derivatives
Water100HighUnlikely to be a good single solvent, but excellent as an anti-solvent in a mixed system with a more soluble solvent like ethanol or acetone.[4]
Ethanol (95%)78High-MediumOften a very good starting point. Can be used in a mixed system with water.[4][6]
Isopropanol82MediumA slightly less polar alternative to ethanol; can be very effective.
Acetone56MediumAn excellent solvent, but its low boiling point can limit the solubility difference between hot and cold conditions.[3]
Ethyl Acetate77Medium-LowA versatile solvent that often works well for moderately polar compounds. Can be paired with hexanes or heptane.[3][4]
Toluene111LowGood for less polar compounds, but might be too non-polar. Its high boiling point is a safety consideration.
Heptane/Hexanes~98 / ~69Very LowUnlikely to dissolve the compound even when hot, but are excellent choices as the "poor" or "anti-solvent" in a mixed-solvent system.[6]
Experimental Protocol 1: Single-Solvent Screening

This protocol is designed to quickly identify a promising primary solvent.

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise, starting with ~0.5 mL. Agitate the mixture. If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery would be poor.[5]

  • Hot Solubility Test: If the solid did not dissolve at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent in small portions until the solid just dissolves.

  • Cooling Test: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. If desired, subsequently place it in an ice-water bath.

  • Observation: A suitable solvent is one that yields a good quantity of crystalline precipitate upon cooling. If no crystals form, the compound may be too soluble. If the solid barely dissolves when hot, the solvent is not a good choice.[5]

Experimental Protocol 2: Mixed-Solvent System Development

Use this method when no single solvent is ideal. This often occurs when your compound is too soluble in one solvent and insoluble in another.[7] A common pair for this compound might be Ethanol/Water or Ethyl Acetate/Heptane.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (the one in which it is highly soluble, e.g., ethanol).

  • Titration: While keeping the solution hot, add the "poor" or "anti-solvent" (the one in which it is insoluble, e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[7]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[7]

  • Cooling: Set the solution aside to cool slowly, as you would for a single-solvent recrystallization.

Section 3: The Recrystallization Workflow

The following diagram and protocol outline the complete, self-validating procedure for recrystallizing your compound once an appropriate solvent system has been identified.

Diagram: Recrystallization Workflow

Recrystallization_Workflow start Crude Solid dissolve 1. Dissolve in Minimum Amount of Hot Solvent start->dissolve impurities_check Insoluble Impurities Present? dissolve->impurities_check hot_filtration 2. Perform Hot Filtration impurities_check->hot_filtration Yes filtrate Hot, Saturated Filtrate impurities_check->filtrate No hot_filtration->filtrate cool 3. Cool Slowly to Room Temperature filtrate->cool ice_bath 4. Cool in Ice Bath to Maximize Yield cool->ice_bath crystals_check Crystals Formed? ice_bath->crystals_check troubleshoot Induce Crystallization (Scratch, Seed, etc.) crystals_check->troubleshoot No collect 5. Collect Crystals via Suction Filtration crystals_check->collect Yes troubleshoot->ice_bath wash 6. Wash with Small Amount of Cold Solvent collect->wash dry 7. Dry Crystals Under Vacuum wash->dry product Pure Crystalline Product dry->product

Caption: A decision-making workflow for the recrystallization process.

Experimental Protocol 3: Step-by-Step Recrystallization Procedure
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate). Continue adding small portions of hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of solvent is critical for achieving a saturated solution upon cooling, which maximizes yield.[8]

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot filtration. To prevent premature crystallization, use a pre-heated funnel and receiving flask and add a small excess (~5-10%) of hot solvent before filtering.[8]

  • Slow Cooling: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels). Causality: Slow cooling promotes the formation of large, well-ordered crystals, which are less likely to trap impurities compared to the fine powder that results from rapid cooling.[9]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.[8]

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent will wash away any residual mother liquor (containing soluble impurities) without dissolving a significant amount of your product.

  • Drying: Allow the crystals to air-dry on the filter for a few minutes to remove the bulk of the solvent. Then, transfer the solid to a watch glass or weighing dish and dry to a constant weight, preferably in a vacuum oven.

Section 4: Troubleshooting Guide & FAQs

Q: My compound "oiled out" instead of crystallizing. Why did this happen and how do I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystal.[10][11] This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated to a point where the solute's concentration exceeds its solubility limit but the temperature is still above its melting point.[9] High levels of impurities can also depress the melting point, contributing to this issue.[9]

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add more solvent (10-20%) to decrease the saturation point.[9] Allow this more dilute solution to cool slowly.

  • Lower the Cooling Temperature: If the issue persists, try cooling the solution to a higher initial temperature before adding seed crystals. This keeps the system at a lower supersaturation.[10]

  • Change Solvents: The polarity difference between your compound and solvent may be too large.[7] Try a slightly more similar solvent or switch to a mixed-solvent system.

  • Seeding: Add a seed crystal (a tiny speck of pure compound) to the cooled, supersaturated solution just before the oiling-out temperature. This provides a template for proper crystal lattice formation.[10][12]

Q: Crystallization is not starting, even after the solution has cooled. What should I do?

A: This is a common issue caused by the formation of a stable supersaturated solution. The energy barrier for initial crystal formation (nucleation) has not been overcome.

Troubleshooting Steps:

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[9]

  • Add a Seed Crystal: This is the most reliable method. A seed crystal acts as a pre-formed template, bypassing the initial nucleation energy barrier.[8][9]

  • Reduce Temperature: Cool the solution further in an ice bath or even a colder bath if necessary.[9]

  • Concentrate the Solution: If all else fails, you may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[9]

Q: My final yield is very low. What are the likely causes and how can I improve recovery?

A: A low yield is typically due to one of two main issues: using too much solvent during dissolution or significant product loss during transfer and filtration steps.[9]

Troubleshooting Steps:

  • Minimize Solvent: During the dissolution step, ensure you are using the absolute minimum amount of hot solvent required to dissolve the solid.[8]

  • Prevent Premature Crystallization: If you performed a hot filtration, ensure your glassware was adequately pre-heated to prevent the product from crystallizing in the funnel.[8]

  • Check the Mother Liquor: After filtering your crystals, try cooling the remaining filtrate in an ice bath to see if more product crystallizes. If a significant amount does, it indicates that your initial solution was not sufficiently saturated, and you should use less solvent in subsequent attempts.

  • Avoid Excessive Washing: When washing the collected crystals, use only a very small amount of ice-cold solvent. Using too much or using room-temperature solvent will dissolve some of your purified product.

Q: My purified product is still colored. How can I remove colored impurities?

A: Colored impurities, often large, conjugated organic molecules, can sometimes co-crystallize with your product.

Troubleshooting Steps:

  • Use Activated Charcoal: Before the hot filtration step, add a very small amount of activated charcoal (a spatula tip) to the hot, dissolved solution and swirl for a few minutes. The colored impurities will adsorb to the high surface area of the charcoal.[8]

  • Filter with Celite: Remove the charcoal via hot filtration, often through a pad of Celite (diatomaceous earth) in the filter funnel to prevent fine charcoal particles from passing through.

  • Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.[8]

Section 5: References
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Mohrig, J. R., et al. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Quora. (2017, February 16). What is the best solvent for recrystallization?. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthetic procedure. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.

The primary route to this compound involves the N-protection of methyl 1H-indole-5-carboxylate with di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, this reaction is often accompanied by the formation of several side products that can complicate purification and reduce yields. This guide will address these issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My N-Boc protection of methyl 1H-indole-5-carboxylate is incomplete, leaving a significant amount of starting material. What is causing this and how can I drive the reaction to completion?

A1: The incomplete conversion is a common issue stemming from the relatively low nucleophilicity of the indole nitrogen. The lone pair of electrons on the nitrogen atom is part of the aromatic sextet, making it less available for nucleophilic attack on the Boc anhydride.

Causality and Troubleshooting:

  • Insufficient Activation: Standard conditions without a catalyst may not be sufficient to overcome the low reactivity. The addition of a nucleophilic catalyst is often necessary.

  • Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and stoichiometry play a crucial role.

Recommended Protocol for Complete Conversion:

ParameterRecommendationRationale
Catalyst 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq.)DMAP is a highly effective nucleophilic catalyst that activates Boc₂O, making it more susceptible to attack by the weakly nucleophilic indole nitrogen.[1][2]
Reagents Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq.)A slight excess of the protecting group ensures the reaction proceeds to completion.
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)These aprotic solvents are suitable for this reaction and will not interfere with the reagents.
Temperature Room TemperatureThe reaction is typically run at room temperature. Gentle heating (to 40 °C) can be employed if the reaction is sluggish, but this may increase side product formation.
Reaction Time 12-24 hoursMonitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

Q2: I observe a new, less polar spot on my TLC plate that is not my desired product. What could this be?

A2: A common, less polar side product is the di-tert-butylated indole, 1,1-bis(tert-butoxycarbonyl)-5-methyl 1H-indole-1,5-dicarboxylate . This occurs when the indole nitrogen is acylated a second time.

Mechanism of Di-tert-butylation:

The formation of the di-Boc adduct is more likely when using a hyper-nucleophilic catalyst like DMAP, which can facilitate a second acylation.[3]

G Indole Methyl 1H-indole-5-carboxylate Product This compound Indole->Product + Boc₂O/DMAP Side_Product Di-Boc Side Product Product->Side_Product + Boc₂O/DMAP (excess) Boc2O_DMAP Boc₂O + DMAP

Figure 1. Formation of Di-Boc Side Product.

Troubleshooting Di-tert-butylation:

  • Stoichiometry Control: Carefully control the stoichiometry of Boc₂O. Use no more than 1.2 equivalents.

  • Catalyst Loading: Reduce the amount of DMAP to the lower end of the catalytic range (e.g., 0.05-0.1 eq.).

  • Purification: The di-Boc product can usually be separated from the desired mono-Boc product by column chromatography on silica gel, as it is significantly less polar.

Q3: I have identified a side product with a similar polarity to my desired product. What is the likely identity of this impurity?

A3: A side product with a similar polarity could be the C3-acylated isomer, tert-butyl 3-(tert-butoxycarbonyl)-1H-indole-5-carboxylate . The C3 position of the indole ring is also nucleophilic and can compete with the N1 nitrogen for the electrophilic Boc group.

Controlling N- vs. C-Acylation:

The regioselectivity of the reaction is influenced by the reaction conditions. N-acylation is generally favored under basic conditions where the indole nitrogen is deprotonated, increasing its nucleophilicity.

G cluster_0 Reaction Pathways Indole Methyl 1H-indole-5-carboxylate N_Acylation N-Acylation (Desired) Indole->N_Acylation Base (e.g., NaH) C_Acylation C3-Acylation (Side Product) Indole->C_Acylation Lewis Acid or Neutral Conditions

Figure 2. N- vs. C3-Acylation Pathways.

Troubleshooting C3-Acylation:

  • Use of a Strong Base: To promote selective N-acylation, deprotonate the indole nitrogen with a strong, non-nucleophilic base like sodium hydride (NaH) before adding Boc₂O.

Experimental Protocol for Selective N-Boc Protection:

  • Dissolve methyl 1H-indole-5-carboxylate (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Cool the reaction back to 0 °C and add a solution of Boc₂O (1.2 eq.) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Proceed with standard aqueous workup and purification.

Q4: During workup, I am losing a significant amount of my product. What could be the cause?

A4: The loss of product during workup is often due to the hydrolysis of either the tert-butyl ester (Boc group) or the methyl ester at the 5-position.

Stability Profile:

Functional GroupLabile ConditionsStable Conditions
N-Boc Group Strong Acids (e.g., TFA, HCl)Basic and mild acidic conditions
C5-Methyl Ester Strong Bases (e.g., NaOH, KOH)Acidic and mild basic conditions

Troubleshooting Product Loss During Workup:

  • Avoid Strong Acids: Do not use strongly acidic solutions (pH < 4) during the aqueous workup to prevent cleavage of the Boc group. Use a mild acid like saturated ammonium chloride for quenching.

  • Avoid Strong Bases: Do not use strongly basic solutions (pH > 10) during the workup to prevent saponification of the methyl ester. Use saturated sodium bicarbonate for washing if necessary.

  • Purification Conditions: When performing column chromatography, avoid using highly acidic or basic mobile phase additives. A neutral system (e.g., hexanes/ethyl acetate) is recommended.

Summary of Potential Side Products and Key Characteristics

Side ProductStructureRelative TLC PolarityKey Diagnostic Feature
Starting Material Methyl 1H-indole-5-carboxylateMost PolarPresence of N-H proton in ¹H NMR
Di-Boc Adduct 1,1-bis(tert-butoxycarbonyl)-5-methyl 1H-indole-1,5-dicarboxylateLeast PolarAbsence of N-H proton, two Boc signals in ¹H NMR
C3-Acylated Isomer tert-butyl 3-(tert-butoxycarbonyl)-1H-indole-5-carboxylateSimilar to ProductPresence of N-H proton, characteristic C3-substitution pattern in ¹H NMR
Hydrolyzed Boc Group Methyl 1H-indole-5-carboxylateMore PolarLoss of tert-butyl signal in ¹H NMR
Hydrolyzed Methyl Ester 1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acidVery Polar (may streak on TLC)Absence of methyl ester signal in ¹H NMR

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). [Link]

  • ResearchGate. Indole N‐Boc deprotection method development. [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. [Link]

  • Google P
  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • RSC Publishing. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • RSC Publishing. C3-Arylation of indoles with aryl ketones via C–C/C–H activations. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

Sources

Technical Support Center: Reaction Condition Optimization for 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthesis. My aim is to equip you with the scientific rationale behind experimental choices, ensuring a robust and reproducible reaction.

The synthesis of this compound is typically a two-step process:

  • Esterification: Conversion of Indole-5-carboxylic acid to Methyl 1H-indole-5-carboxylate.

  • N-Boc Protection: Introduction of the tert-butyloxycarbonyl (Boc) group onto the indole nitrogen.

This guide will address optimization and troubleshooting for both stages of this synthesis.

Part 1: Troubleshooting Guides & FAQs

This section is structured to address specific issues you may encounter during your experiments.

Low or No Yield of Methyl 1H-indole-5-carboxylate (Esterification Step)

Question: I am experiencing a very low yield in the esterification of Indole-5-carboxylic acid. What are the potential causes and how can I improve it?

Answer: Low yields in this esterification step often stem from incomplete reaction, degradation of starting material, or difficult purification. Let's break down the common culprits and their solutions.

  • Inefficient Activation of the Carboxylic Acid: The hydroxyl group of a carboxylic acid is a poor leaving group. Therefore, it needs to be activated.

    • Troubleshooting:

      • Fischer Esterification (Acid Catalysis): While a classic method, it often requires high temperatures and long reaction times, which can be detrimental to the indole ring. If you are using this method, ensure your methanol is anhydrous and a strong acid catalyst (e.g., H₂SO₄, HCl) is used in catalytic amounts. Monitor the reaction for potential side products from indole degradation.

      • Mitsunobu Reaction: A highly effective method for this transformation involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)[1]. This reaction proceeds under mild, neutral conditions. If yields are low, ensure your reagents are fresh, particularly the azodicarboxylate which can degrade upon storage. The reaction is typically run at 0 °C to room temperature.

      • Alkylation with Methyl Iodide: A straightforward approach involves deprotonating the carboxylic acid with a non-nucleophilic base followed by quenching with methyl iodide. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) is a common choice for deprotonation[2]. Ensure your NaH is fresh and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.

  • Poor Solubility of Indole-5-carboxylic Acid: The starting material has limited solubility in many organic solvents, which can hinder the reaction rate.

    • Troubleshooting:

      • For the Mitsunobu reaction, tetrahydrofuran (THF) is a suitable solvent[1].

      • For the alkylation method, DMF is an excellent choice as it effectively dissolves the sodium salt of the indole-5-carboxylate[2].

Challenges in the N-Boc Protection of Methyl 1H-indole-5-carboxylate

Question: My N-Boc protection of methyl 1H-indole-5-carboxylate is sluggish, and I'm observing multiple byproducts. How can I optimize this step?

Answer: The N-Boc protection of indoles can be challenging due to the reduced nucleophilicity of the indole nitrogen compared to aliphatic amines and the presence of an electron-withdrawing ester group at the 5-position further deactivates the ring.[3]

  • Low Reactivity of the Indole Nitrogen:

    • Troubleshooting:

      • Catalyst Choice: The use of a nucleophilic catalyst is crucial. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this transformation in conjunction with di-tert-butyl dicarbonate (Boc₂O)[4]. DMAP works by forming a more reactive intermediate with Boc₂O.

      • Base: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often added to neutralize the acid generated during the reaction.

      • Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used[5]. Ensure the solvent is anhydrous, as water can hydrolyze Boc₂O.

  • Formation of Side Products:

    • Troubleshooting:

      • N,N-di-Boc formation: This can occur under forcing conditions. To minimize this, use a stoichiometric amount of Boc₂O and monitor the reaction closely by Thin Layer Chromatography (TLC)[6].

      • Reaction with the ester: While less common, under very harsh basic conditions, the methyl ester could potentially be saponified. Standard Boc protection conditions are generally mild enough to avoid this.

  • Incomplete Reaction:

    • Troubleshooting:

      • Temperature: While many Boc protections are run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes be necessary to drive the reaction to completion, especially with deactivated substrates[5][7]. However, be cautious as higher temperatures can also lead to byproduct formation.

      • Reaction Time: Monitor the reaction by TLC until the starting material is consumed[5].

Purification Difficulties

Question: I'm having trouble purifying my final product, this compound, from the reaction mixture. What are some effective purification strategies?

Answer: Purification challenges often arise from unreacted starting materials, catalysts, and byproducts.

  • Removal of DMAP and other bases:

    • Troubleshooting: An acidic wash (e.g., dilute HCl or NH₄Cl solution) during the workup will protonate these basic compounds, allowing them to be extracted into the aqueous layer.

  • Removal of excess Boc₂O and its byproducts:

    • Troubleshooting: Unreacted Boc₂O and its byproducts can often be removed by careful column chromatography on silica gel.

  • Chromatography Issues:

    • Troubleshooting: A gradient elution system for column chromatography is often effective. A common mobile phase is a mixture of hexanes and ethyl acetate. Start with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity to elute your product.

Part 2: Experimental Protocols & Data

Protocol 1: Esterification of Indole-5-carboxylic Acid via Mitsunobu Reaction

This protocol is based on a general procedure for Mitsunobu esterification.[1]

  • To a stirred solution of Indole-5-carboxylic acid (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add methanol (1.5 eq).

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford Methyl 1H-indole-5-carboxylate.

Protocol 2: N-Boc Protection of Methyl 1H-indole-5-carboxylate

This protocol is a standard method for the N-Boc protection of indoles.

  • To a solution of Methyl 1H-indole-5-carboxylate (1.0 eq) in anhydrous DCM, add di-tert-butyl dicarbonate (1.2 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Data Summary: Optimization Parameters

The following table provides a starting point for optimizing the N-Boc protection step. Yields are illustrative and will vary based on specific substrate and reaction scale.

EntryCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
1DMAP (0.1 eq)DCM25385-95
2DMAP (0.1 eq)THF25480-90
3DMAP (0.1 eq)Acetonitrile40288-96
4NoneDCM2524< 20
5Amberlite-IR 120Solvent-free250.590-99[8]

Part 3: Visualizations

Experimental Workflow

experimental_workflow cluster_esterification Step 1: Esterification cluster_boc_protection Step 2: N-Boc Protection start_ester Indole-5-carboxylic Acid ester_reagents MeOH, PPh3, DEAD/DIAD or NaH, MeI start_ester->ester_reagents Add ester_reaction Reaction in THF or DMF ester_reagents->ester_reaction ester_workup Workup & Purification ester_reaction->ester_workup product_ester Methyl 1H-indole-5-carboxylate ester_workup->product_ester start_boc Methyl 1H-indole-5-carboxylate product_ester->start_boc Intermediate boc_reagents Boc2O, DMAP, TEA start_boc->boc_reagents Add boc_reaction Reaction in DCM boc_reagents->boc_reaction boc_workup Workup & Purification boc_reaction->boc_workup final_product 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate boc_workup->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for N-Boc Protection

troubleshooting_logic cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Low Yield or Incomplete Reaction check_boc2o Is Boc2O fresh? start->check_boc2o check_dmap Is DMAP active? start->check_dmap check_solvent Is solvent anhydrous? start->check_solvent increase_temp Increase Temperature (e.g., to 40°C) check_boc2o->increase_temp If yes increase_time Increase Reaction Time check_dmap->increase_time If yes check_catalyst Increase DMAP loading? check_solvent->check_catalyst If yes acid_wash Acidic wash effective? increase_temp->acid_wash chromatography Optimize chromatography gradient increase_time->chromatography check_catalyst->acid_wash

Caption: Troubleshooting flowchart for N-Boc protection of methyl 1H-indole-5-carboxylate.

References

  • Alkali Scientific. Methyl indole-5-carboxylate, 1 X 5 g (511188-5G). [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

  • PrepChem.com. Synthesis of methyl indole-5-carboxylate. [Link]

  • National Center for Biotechnology Information. Synthesis of a Series of Diaminoindoles. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]

  • ResearchGate. Optimization of the amount of the catalyst, temperature and solvent in.... [Link]

  • Reddit. Having great trouble with a Boc-protection reaction : r/chemhelp. [Link]

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Technical Support Center: Troubleshooting Boc Deprotection of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the Boc deprotection of 1-tert-butyl 5-methyl 1H-indole-1,5-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this specific transformation. Here, we will delve into the common issues, provide in-depth explanations for their causes, and offer validated troubleshooting protocols to ensure the successful synthesis of your target compound, methyl 1H-indole-5-carboxylate.

Understanding the Challenge: The Indole Nucleus

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions.[1][2] However, the deprotection of a Boc group from an indole nitrogen presents unique challenges. The electron-rich nature of the indole ring makes it highly susceptible to electrophilic attack, a reactivity that is exacerbated under the acidic conditions typically used for Boc removal.[3][4] This can lead to a variety of side reactions, complicating purification and reducing yields.

The substrate , this compound, possesses an electron-withdrawing methyl ester at the 5-position, which slightly attenuates the reactivity of the indole ring. Nevertheless, careful consideration of the deprotection strategy is crucial to avoid unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Boc deprotection of this indole derivative?

A1: The primary side reaction is the alkylation of the indole ring by the tert-butyl cation generated during the deprotection process.[3][5] This highly reactive electrophile can attack the nucleophilic positions of the indole, most commonly the C3 position, leading to the formation of a tert-butylated indole byproduct (a mass increase of +56 Da).[6] Other potential issues include incomplete deprotection and, under harsh conditions, hydrolysis of the methyl ester.

Q2: Why is my reaction incomplete, even with a strong acid like trifluoroacetic acid (TFA)?

A2: Incomplete deprotection can arise from several factors:

  • Insufficient Acid Stoichiometry or Concentration: The acid is consumed during the reaction, and an inadequate amount will result in unreacted starting material.

  • Low Reaction Temperature: While lower temperatures can help minimize side reactions, they can also slow down the desired deprotection.

  • Steric Hindrance: Although less of a concern for an N-Boc group, significant steric bulk elsewhere in the molecule could potentially hinder the approach of the acid.

Q3: Can the methyl ester at the 5-position be cleaved during the Boc deprotection?

A3: Methyl esters are generally stable to the acidic conditions used for Boc deprotection, such as TFA in dichloromethane (DCM).[7] However, prolonged exposure to very strong acids, high temperatures, or the presence of nucleophiles (like water) can lead to ester hydrolysis.[8][9] It is crucial to use anhydrous conditions and monitor the reaction progress to avoid this side reaction.[8]

Q4: Are there milder alternatives to strong acids like TFA for this deprotection?

A4: Yes, several milder methods have been developed for Boc deprotection to accommodate sensitive substrates.[10][11] These include:

  • Lewis Acids: Reagents like trimethylsilyl trifluoromethanesulfonate (TMSOTf) with a mild base like 2,6-lutidine can be effective.[5]

  • Thermolytic Cleavage: Heating the compound in a high-boiling solvent such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can induce thermal deprotection.[12][13]

  • Acidic Resins: Using a solid-supported acid can simplify workup and potentially offer better control over the reaction.

Troubleshooting Guide: Common Problems and Solutions

Problem Likely Cause Recommended Solution
Mass corresponding to product +56 Da observed by LC-MS. Tert-butylation of the indole ring by the tert-butyl cation.[6]Add a scavenger to the reaction mixture. Triisopropylsilane (TIS) or triethylsilane (TES) are excellent choices to trap the tert-butyl cation.[14] Use a scavenger concentration of 2.5-5% (v/v).[5]
Incomplete reaction; starting material remains. Insufficient acid strength or concentration, or low temperature.[6]Increase the concentration of TFA (e.g., from 20% to 50% in DCM). If the issue persists, consider using neat TFA. Alternatively, allow the reaction to stir for a longer period at room temperature, monitoring by TLC or LC-MS.
Formation of multiple unidentified byproducts. Degradation of the indole nucleus under harsh acidic conditions.Switch to a milder deprotection protocol. Consider using 4M HCl in dioxane, which is often less harsh than TFA. Alternatively, explore Lewis acid or thermal deprotection methods.
Loss of the methyl ester group. Presence of water or prolonged reaction times at elevated temperatures.[8]Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize reaction time by closely monitoring its progress.
Difficulty in purifying the product from scavengers or their byproducts. High boiling point or similar polarity of scavenger byproducts to the desired product.If using a silane scavenger, a simple aqueous workup can help remove the silylated byproducts. Alternatively, precipitation of the product's TFA salt with a non-polar solvent like diethyl ether can be an effective purification step.[5]

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection with a Scavenger

This protocol is the first-line approach for the Boc deprotection of this compound.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected indole (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Add triisopropylsilane (TIS) (1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 equivalents, or a 20-50% v/v solution in DCM) to the stirred solution.[15]

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Co-evaporate with toluene or DCM (3x) to remove residual TFA.

  • To isolate the free amine, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Milder Deprotection using HCl in Dioxane

This method is suitable for substrates that may be sensitive to the harshness of neat TFA.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane solution

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected indole (1 equivalent) in a minimal amount of a co-solvent like ethyl acetate if necessary, and then add the 4M HCl in dioxane solution (10-20 equivalents of HCl).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the product hydrochloride salt may precipitate. If so, it can be collected by filtration and washed with cold diethyl ether.

  • Alternatively, the reaction mixture can be concentrated under reduced pressure.

  • To obtain the free amine, dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the layers, wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate to provide the crude product.

  • Purify by column chromatography if needed.

Visualizing the Process

Boc Deprotection Mechanism

The following diagram illustrates the acid-catalyzed deprotection of the Boc group, the generation of the reactive tert-butyl cation, and its subsequent quenching by a scavenger.

Boc_Deprotection cluster_0 Deprotection Steps cluster_1 Side Reaction vs. Scavenging Boc_Indole 1-Boc-Indole Derivative Protonated_Boc Protonated Carbamate Boc_Indole->Protonated_Boc + H⁺ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tBu_cation tert-Butyl Cation Deprotected_Indole Methyl 1H-indole-5-carboxylate Carbamic_Acid->Deprotected_Indole - CO₂ CO2 CO₂ tBu_cation_2 tert-Butyl Cation Side_Product tert-Butylated Indole (+56 Da Side Product) tBu_cation_2->Side_Product Attacks Indole Ring Quenched_Product Quenched Cation tBu_cation_2->Quenched_Product Trapped by Scavenger Scavenger Scavenger (TIS)

Caption: Mechanism of Boc deprotection and scavenger action.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve common issues during the Boc deprotection.

Troubleshooting_Workflow cluster_solutions start Start Deprotection (Protocol 1: TFA/DCM/TIS) monitor Monitor Reaction (TLC/LC-MS) start->monitor check_completion Is Reaction Complete? monitor->check_completion check_side_products Are Side Products Present? check_completion->check_side_products Yes increase_tfa Increase TFA Conc. or Reaction Time check_completion->increase_tfa No workup Workup & Purify check_side_products->workup No add_scavenger Check Scavenger Addition (e.g., TIS) check_side_products->add_scavenger Yes (+56 Da) milder_conditions Switch to Milder Conditions (Protocol 2: HCl/Dioxane) check_side_products->milder_conditions Yes (Other byproducts) increase_tfa->monitor add_scavenger->monitor milder_conditions->monitor

Caption: Troubleshooting flowchart for Boc deprotection.

References

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  • N. G. Almalki, S. O. Ofori, S. Parkin, S. G. Awuah, "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride," RSC Advances, 2020.
  • N. G. Almalki, S. O. Ofori, S. Parkin, S. G. Awuah, "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc)
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  • S. K. Guchhait, A. L. Kandgant, "Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles," ACS Omega, 2022.
  • N. Klai, M. Berredjem, N. Khettache, M. Y. Belghit, Z. Regainia, N. Aouf, "A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions," Semantic Scholar, 2012.
  • BenchChem, "Boc-guanidine deprotection side reactions and how to avoid them," BenchChem Tech Support, 2025.
  • S. K. Guchhait, A. L. Kandgant, "Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles," PMC, 2022.
  • Reddit, "Why is the Boc group deprotected in NaBH4?," r/OrganicChemistry, 2024.
  • Common Organic Chemistry, "Boc Deprotection Mechanism - TFA," commonorganicchemistry.com.
  • BenchChem, "Troubleshooting incomplete Boc deprotection in tryptophan peptides," BenchChem Tech Support, 2025.
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  • ChemBK, "1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid," ChemBK.com, 2024.
  • MDPI, "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection," Molecules, 2022.
  • A. D'Amico, A. Carlone, "Catalytic Asymmetric Reactions of 4‐Substituted Indoles with Nitroethene: A Direct Entry to Ergot Alkaloid Structures," PMC, 2015.
  • BenchChem, "Technical Support Center: Preventing Side Reactions During Boc Deprotection," BenchChem Tech Support, 2025.
  • ResearchGate, "Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines," Request PDF, 2025.
  • MDPI, "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions," Molecules, 2019.
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  • Google Patents, "Deprotection of boc-protected compounds," US20100311968A1, 2010.
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Technical Support Center: Scale-Up Synthesis of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the scale-up synthesis of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to larger-scale production. We will delve into the mechanistic rationale behind common issues and provide robust, field-tested solutions.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while straightforward on paper, presents several hurdles during scale-up, primarily related to the formation of the indole core and the subsequent N-protection step. This guide provides a structured approach to troubleshooting these critical stages.

Typical Synthetic Workflow

A common and logical synthetic route involves two primary stages: the formation of the indole ring system followed by N-alkoxycarbonylation. The workflow below outlines a standard approach, which will form the basis of our troubleshooting discussion.

G cluster_0 Stage 1: Indole Core Synthesis cluster_1 Stage 2: N-Boc Protection A Methyl 4-aminobenzoate + Pyruvic acid derivative B Hydrazone Formation A->B Condensation C Fischer Indole Cyclization B->C Acid Catalyst (e.g., PPA, H₂SO₄) Heat D Methyl 1H-indole-5-carboxylate C->D Aromatization & Isolation E Methyl 1H-indole-5-carboxylate F Deprotonation E->F Base (e.g., NaH, DMAP) G N-Alkoxycarbonylation F->G Boc₂O H Final Product: 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate G->H Work-up & Purification

Caption: General two-stage synthetic workflow.

Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format.

Stage 1: Fischer Indole Synthesis

Question 1: My Fischer indole cyclization is producing low yields and significant amounts of dark, tarry byproducts. What is the cause and how can I mitigate this on a larger scale?

Answer: This is a classic challenge in Fischer indolizations, especially during scale-up. The root causes are typically twofold: the harshness of the reaction conditions and inefficient heat management.

  • Causality: Protic superacids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are effective but can promote side reactions and polymerization, leading to tar formation, particularly if "hot spots" develop in the reactor. The mechanism involves a[1][1]-sigmatropic rearrangement which can be sensitive to substitution patterns; certain electron-donating groups can favor undesired N-N bond cleavage pathways.[2][3]

  • Troubleshooting & Solutions:

    • Alternative Acid Catalysts: Consider milder Lewis acids (e.g., ZnCl₂) or solid-supported acids, which can offer better control and easier work-up. Eaton's reagent (P₂O₅ in methanesulfonic acid) is often a cleaner alternative to PPA.

    • Temperature Control: On scale-up, surface-area-to-volume ratio decreases, making heat dissipation difficult. Ensure your reactor has adequate cooling capacity and agitation to prevent localized overheating. A slow, controlled addition of the hydrazone to the pre-heated acid can also manage the exotherm.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions that contribute to color body formation.

    • Solvent Selection: While often run neat in the acid catalyst, high-boiling point solvents like diphenyl ether or quinoline can be used, though this introduces complexity in downstream processing.[4][5]

Question 2: The cyclization is not regioselective, and I am getting a mixture of indole isomers. How can I improve the selectivity?

Answer: Regioselectivity in the Fischer synthesis is dictated by the direction of the enamine tautomerization and subsequent cyclization. While often predictable, mixtures can arise.

  • Causality: The choice of acid catalyst and reaction temperature can influence the equilibrium between the possible ene-hydrazine intermediates, leading to different cyclization pathways. Unfortunately, for some substrate combinations, achieving high selectivity can be inherently difficult.[6]

  • Troubleshooting & Solutions:

    • Catalyst Screening: Systematically screen different Brønsted and Lewis acids. Sometimes a less aggressive catalyst provides higher selectivity at the cost of a longer reaction time.

    • Temperature Optimization: Lowering the reaction temperature may favor the thermodynamically more stable product, potentially increasing the ratio of the desired isomer.

    • Consider an Alternate Synthesis: If high regioselectivity is critical and cannot be achieved, alternative indole syntheses like the Reissert or Gassman methods might be more appropriate, as they offer more defined regiochemical control.[7]

Stage 2: N-Boc Protection

Question 3: The N-Boc protection of Methyl 1H-indole-5-carboxylate is sluggish and often incomplete. Simply extending the reaction time doesn't solve the problem. Why?

Answer: This is a common observation rooted in the electronics of the indole nitrogen.

  • Causality: The lone pair of electrons on the indole nitrogen is part of the aromatic sextet, making it significantly less nucleophilic than a typical secondary amine.[8] Consequently, its reaction with di-tert-butyl dicarbonate (Boc₂O) is slow without strong activation. Standard bases like triethylamine (TEA) are often insufficient to deprotonate the indole N-H to a significant extent.

  • Troubleshooting & Solutions:

    • Stronger Base Selection: The key is to generate the highly nucleophilic indolide anion. Sodium hydride (NaH) is very effective for this. On a large scale, care must be taken with NaH due to its flammability and the generation of hydrogen gas. A 60% dispersion in mineral oil is typically used, and an inert atmosphere is mandatory.

    • Catalytic Approach with DMAP: 4-Dimethylaminopyridine (DMAP) is an effective nucleophilic catalyst. It reacts with Boc₂O to form a more reactive intermediate, which is then attacked by the indole nitrogen. This avoids the need for stoichiometric strong bases.

    • Solvent Choice: Aprotic polar solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are preferred as they can solvate the cation of the indolide salt, enhancing its reactivity.

Question 4: After the N-Boc protection using NaH, my work-up is difficult, and I'm struggling with product isolation and purity on a large scale. What is a robust procedure?

Answer: Work-up for large-scale reactions requires procedures that are safe, efficient, and avoid chromatography.

  • Causality: The primary challenges are safely quenching unreacted NaH, removing the mineral oil it's dispersed in, and isolating a pure, crystalline product. Emulsion formation during aqueous quench is also a common issue.

  • Troubleshooting & Solutions:

    • Controlled Quench: Cool the reaction mixture in an ice bath. Slowly and carefully add a proton source like isopropyl alcohol or ethyl acetate to quench any remaining NaH before adding water. This is a more controlled quench than adding water directly.

    • Aqueous Work-up: After the quench, add water and a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. The product will be in the organic layer.

    • Phase Separation: To break emulsions, add a saturated brine solution.

    • Crystallization: This is the preferred method for purification at scale. After drying the organic layer, concentrate it down and perform a solvent screen to find a suitable system for crystallization. A common choice is a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and an anti-solvent (e.g., hexanes, heptane).

Frequently Asked Questions (FAQs)

Q: What are the primary safety considerations when scaling up the synthesis of this molecule? A: Key safety concerns include:

  • Fischer Indolization: Managing the strong exotherm from adding the hydrazone to a strong acid. Ensure adequate reactor cooling and consider semi-batch addition.

  • NaH Usage: Handling large quantities of sodium hydride, which is pyrophoric and reacts violently with water. All transfers and reactions must be conducted under a strictly inert atmosphere. Hydrogen gas is evolved during the reaction and quench, requiring proper ventilation.

  • Solvent Handling: Use and disposal of large volumes of organic solvents require adherence to safety protocols for flammable and potentially toxic materials.

Q: Are there any analytical methods you recommend for in-process control (IPC)? A: Yes, monitoring reaction progress is crucial for consistency.

  • TLC: Thin-Layer Chromatography is a quick and effective way to monitor the disappearance of starting material and the appearance of the product.

  • HPLC: High-Performance Liquid Chromatography provides quantitative data on reaction conversion and purity, which is essential for making decisions on when to stop a reaction or proceed to the next step.

  • ¹H NMR: Can be used on crude reaction aliquots to confirm the formation of key intermediates and the final product.

Q: My final product has a persistent color. How can I decolorize it? A: Colored impurities often arise from oxidative side products.

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent and treat it with activated carbon. Heat the slurry gently, then filter the hot solution through a pad of celite to remove the carbon.

  • Recrystallization: This is often the most effective method. A proper solvent system can leave colored impurities behind in the mother liquor.

Data & Protocols

Table 1: N-Boc Protection Condition Comparison
Base SystemSolventTemperature (°C)Typical Time (h)Scalability Issues
TEA / DMAP (cat.)DCM2512-24Very slow reaction, may not go to completion.
K₂CO₃ / DMAP (cat.)DMF506-12Moderate reaction rate; removal of DMF can be energy-intensive.
NaH (1.2 eq.)THF0 to 251-3Fast and complete; requires careful handling of NaH and H₂ gas evolution.
Experimental Protocol: Scale-Up N-Boc Protection

Disclaimer: This protocol is for informational purposes and should be adapted and optimized for specific laboratory or plant conditions by qualified personnel.

Materials:

  • Methyl 1H-indole-5-carboxylate (1.0 eq.)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq.)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (for work-up and quench)

  • Saturated NH₄Cl solution

  • Saturated NaCl (Brine) solution

  • Heptane (for crystallization)

Procedure:

  • Reactor Setup: Charge a suitably sized, dry reactor with Methyl 1H-indole-5-carboxylate and anhydrous THF (approx. 5-10 mL per gram of starting material). Begin agitation and purge the vessel with nitrogen.

  • NaH Addition: Under a strong nitrogen counter-flow, add the sodium hydride portion-wise at 0-5 °C. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt may result in a thick slurry.

  • Boc₂O Addition: Dissolve the Boc₂O in a small amount of anhydrous THF and add it to the reaction mixture via an addition funnel over 30-60 minutes, maintaining the internal temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quench: Cool the reactor to 0-5 °C. Slowly add ethyl acetate to quench any excess NaH. Caution: Renewed hydrogen evolution.

  • Work-up: Slowly add saturated aqueous NH₄Cl solution, followed by water. Transfer the mixture to a separatory funnel. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation & Purification: Concentrate the filtered organic solution under reduced pressure. Add heptane to the resulting oil/solid to induce crystallization. Stir the slurry, collect the solid by filtration, wash with cold heptane, and dry under vacuum to yield the final product.

G start Start: Incomplete Boc Protection q1 Is the base strong enough? (e.g., NaH vs TEA) start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the solvent appropriate? (Aprotic polar like THF/DMF) a1_yes->q2 sol1 Action: Switch to a stronger base like NaH or LHMDS. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the Boc₂O degrading? a2_yes->q3 sol2 Action: Switch to anhydrous THF or DMF. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Action: Use fresh, high-purity Boc₂O. Consider adding in portions. a3_yes->sol3 end_node Problem Resolved: Reaction proceeds to completion. a3_no->end_node

Caption: Troubleshooting Decision Tree for N-Boc Protection.

References

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  • Nattrass, G. L., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5796-5799. Available at: [Link]

  • Nattrass, G. L., et al. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH. Available at: [Link]

  • Jia, Y., et al. (2014). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. Available at: [Link]

  • Kym, P. R., et al. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Abdel-Magid, A. F. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]

  • Google Patents. (2008). Process for the preparation of indole derivatives. WO2008072257A2.
  • Brown, R. T., & Joule, J. A. (1962). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Journal of Chemistry, 40(12), 2326-2332. Available at: [Link]

  • Syromolotov, A. V., et al. (2019). Decarboxylation 2'-dicarboxy-5-(methyl-5'-indolyl-3')- indolyl-3-acetic acid with use of salts of copper. Journal of Biochemistry and Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

Sources

"1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate." This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to empower you with the knowledge to anticipate potential challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this molecule stem from its three key functional groups: the N-tert-butoxycarbonyl (N-Boc) protecting group, the indole ring, and the methyl ester at the 5-position. Each of these moieties is susceptible to degradation under specific conditions. The N-Boc group is known to be labile to acid and can also be cleaved under certain basic or thermal conditions. The electron-rich indole ring is prone to oxidation.[1] Lastly, the methyl ester can undergo hydrolysis, particularly in the presence of a base.

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidative degradation. For long-term storage, keeping the compound at -20°C is recommended. When preparing stock solutions, use high-purity, degassed solvents and store them protected from light at low temperatures.

Q3: I am observing an unexpected peak in my HPLC analysis after dissolving the compound in an acidic mobile phase. What could be the cause?

A3: The observation of an unexpected peak, particularly one that grows over time, when using an acidic mobile phase strongly suggests the cleavage of the N-Boc protecting group. The tert-butoxycarbonyl group is notoriously sensitive to acidic conditions.[2][3] The primary degradation product would be methyl 1H-indole-5-carboxylate. To confirm this, you can compare the retention time of the new peak with a standard of the de-Boc protected compound. To mitigate this issue, it is advisable to use a mobile phase with a neutral or near-neutral pH for your HPLC analysis.

Q4: My reaction yield is lower than expected when using an oxidizing agent. Could the starting material be degrading?

A4: Yes, it is highly likely that your starting material is degrading. The indole nucleus is electron-rich and therefore susceptible to oxidation.[1][4] Common oxidizing agents can react with the indole ring, leading to the formation of various oxidation products, such as oxindoles, or even cleavage of the C2-C3 bond of the indole ring.[4] This will inevitably reduce the yield of your desired reaction. It is crucial to carefully control the reaction conditions, including temperature and the stoichiometry of the oxidizing agent, to minimize the degradation of the indole core.

Troubleshooting Guides

Issue 1: Compound Degradation in Solution
  • Symptom: Appearance of new spots on TLC or new peaks in LC-MS analysis of a stock solution over time.

  • Possible Cause 1: Hydrolysis. The methyl ester at the 5-position is susceptible to basic hydrolysis, and the N-Boc group can be cleaved under strongly acidic or basic conditions.

  • Troubleshooting Steps:

    • Solvent Choice: Prepare stock solutions in high-purity, degassed aprotic solvents. If aqueous solutions are necessary, use buffers to maintain a neutral pH.

    • Storage: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.

  • Possible Cause 2: Oxidation. The indole ring is prone to air oxidation, which can be accelerated by light and certain metal ions.

  • Troubleshooting Steps:

    • Inert Atmosphere: When handling the solid or solutions, use an inert atmosphere (argon or nitrogen).

    • Solvent Purity: Use peroxide-free solvents.

  • Possible Cause 3: Photodegradation. Indole derivatives can be sensitive to light, leading to the formation of degradation products.[5]

  • Troubleshooting Steps:

    • Light Protection: Use amber vials or wrap containers with aluminum foil to protect solutions from light. Work in a fume hood with the sash down to minimize exposure to ambient light.

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results or a decrease in compound activity over time.

  • Possible Cause: Degradation in Assay Media. The compound may be unstable in the aqueous, buffered conditions of many biological assays. The presence of components in the media could also catalyze degradation.

  • Troubleshooting Steps:

    • Stability Check in Media: Perform a time-course experiment where the compound is incubated in the assay media for the duration of the experiment. Analyze samples at different time points by HPLC to assess stability.

    • Fresh Preparations: Prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment.

    • pH Control: Ensure the pH of the assay media is within a stable range for the compound (ideally near neutral).

Predicted Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily dictated by the reaction conditions.

A 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate B Methyl 1H-indole-5-carboxylate A->B Acidic Conditions (De-Boc) C 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid A->C Basic Conditions (Ester Hydrolysis) D Oxidized Products (e.g., Oxindoles, Ring-Opened Products) A->D Oxidative Conditions cluster_0 Forced Degradation cluster_1 Sample Analysis A Prepare Stock Solution (1 mg/mL in ACN) B Acidic Stress (0.1 M HCl, 60°C) A->B C Basic Stress (0.1 M NaOH, 60°C) A->C D Oxidative Stress (3% H2O2, RT) A->D E Photolytic Stress (UV light, RT) A->E F Thermal Stress (Solid, 80°C) A->F G Sample at Time Points (0, 2, 4, 8, 24h) H Neutralize (if needed) & Dilute G->H I HPLC Analysis H->I J Identify & Quantify Degradation Products I->J

Sources

Technical Support Center: Monitoring the Synthesis of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate by TLC/LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the N-Boc protection of methyl indole-5-carboxylate to form 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate. We will address common challenges and questions related to reaction monitoring using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The reaction in focus is the N-protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, a fundamental transformation in medicinal chemistry.[1][2] Accurate monitoring is crucial to determine reaction completion, identify potential side products, and ensure the desired product's purity.

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

Section A: Thin Layer Chromatography (TLC)

TLC is a rapid and inexpensive technique used to assess the progress of a reaction by separating components of a mixture based on polarity.[3]

Question 1: How do I select an appropriate mobile phase (solvent system) for my TLC analysis?

Answer: The goal is to find a solvent system that provides good separation between your starting material (methyl indole-5-carboxylate) and your product (this compound). A good starting point for many organic reactions is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • Initial Recommendation: Begin with a 7:3 or 8:2 mixture of Hexanes:Ethyl Acetate.

  • Optimization:

    • If the spots remain at the baseline (low Rf), increase the polarity of the mobile phase by adding more ethyl acetate.

    • If the spots run to the top of the plate (high Rf), decrease the polarity by adding more hexanes.

    • The ideal Rf value for your product is typically between 0.3 and 0.5 for optimal separation.[4]

Troubleshooting 1: My spots are streaking on the TLC plate. What's causing this and how can I fix it?

Answer: Streaking on a TLC plate can be attributed to several factors:[3][5][6][7]

  • Sample Overloading: The most common cause is applying too much sample to the plate.[3][5][8] Try diluting your reaction mixture before spotting it on the TLC plate.

  • Highly Polar Compounds: Acidic or basic functional groups in your sample can interact strongly with the silica gel, causing streaking.[5][6] While the compounds in this specific reaction are not strongly acidic or basic, this is a common issue in other syntheses.

  • Inappropriate Spotting Solvent: If the solvent used to dissolve the sample for spotting is too polar, it can lead to a diffuse, streaky spot. Ensure the spotting solvent is volatile and not significantly more polar than the mobile phase.

Troubleshooting 2: I've run my TLC, but I can't see any spots. What should I do?

Answer: Not all organic compounds are visible to the naked eye on a TLC plate. Here are the steps to visualize your spots:

  • UV Light: The indole ring system in both the starting material and product is UV-active. Place the TLC plate under a UV lamp (254 nm).[9] The compounds should appear as dark spots on a fluorescent green background. This is the primary and non-destructive method you should use.

  • Staining: If UV visualization is inconclusive, or for compounds that are not UV-active, chemical stains can be used.[9][10] A good general-purpose stain for this reaction is potassium permanganate (KMnO₄).[10][11][12] It will react with the oxidizable indole ring, appearing as yellow-brown spots on a purple background.[9]

  • Insufficient Concentration: It's possible that the sample you spotted was too dilute.[6][8] Try re-spotting the sample multiple times in the same location, allowing the solvent to evaporate between applications, to increase the concentration on the plate.

Section B: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, providing information about the molecular weight of the components in your reaction mixture.[13][14][15]

Question 2: What are the expected mass-to-charge ratios (m/z) for my starting material and product?

Answer: In positive-ion electrospray ionization (ESI) mode, you will typically observe the protonated molecule [M+H]⁺. It's also common to see adducts with sodium [M+Na]⁺ and potassium [M+K]⁺.[16][17][18]

CompoundChemical FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Expected [M+Na]⁺ (m/z)
Methyl indole-5-carboxylate (Starting Material)C₁₀H₉NO₂175.18176.2198.2
This compound (Product)C₁₅H₁₇NO₄275.30276.3298.3

Troubleshooting 3: I'm seeing multiple peaks in my LC-MS chromatogram. How do I identify my product?

Answer: It's normal to see multiple peaks in a chromatogram of a crude reaction mixture. Here’s how to identify your product:

  • Extract Ion Chromatogram (EIC): Use your LC-MS software to generate an EIC for the expected m/z of your product (e.g., 276.3). This will show you only the peak(s) corresponding to that specific mass.

  • Compare with Starting Material: Inject a standard of your starting material (methyl indole-5-carboxylate) to determine its retention time. The product, being less polar due to the Boc group, should elute earlier than the starting material in a typical reversed-phase HPLC method.

  • Analyze the Mass Spectrum: Click on each peak in your total ion chromatogram (TIC) to view its mass spectrum. Look for the spectrum that shows the expected m/z values for your product and its common adducts.

Troubleshooting 4: The peak for my compound of interest is very broad. How can I improve the peak shape?

Answer: Broad peaks in an LC chromatogram can be caused by several factors, leading to poor resolution and inaccurate quantification.[19][20][21]

  • Mobile Phase Mismatch: If the solvent your sample is dissolved in is significantly stronger (more organic) than your mobile phase's starting conditions, it can cause peak broadening.[20][22] Try to dissolve your sample in the initial mobile phase composition.

  • Column Overload: Injecting too much sample can lead to broad, tailing, or fronting peaks.[19] Dilute your sample and reinject.

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with your analyte. Adding a small amount of an acid modifier, such as 0.1% formic acid, to your mobile phase can improve peak shape for many compounds.[19]

  • Flow Rate: The flow rate can affect peak width. Each column has an optimal flow rate for maximum efficiency.[20][23]

Troubleshooting 5: I'm not detecting my compound in the mass spectrometer. What could be the issue?

Answer: A complete loss of signal can be frustrating, but it's often due to a simple issue.[24]

  • Ionization Issues: Ensure your mass spectrometer is set to the correct polarity (positive ion mode for this analysis). Also, check that the ion source parameters (e.g., spray voltage, gas flow, temperature) are appropriate for your analyte and flow rate.

  • No ESI Spray: Visually inspect the electrospray needle to ensure a stable spray is being generated. A lack of spray could be due to a clog or issues with the mobile phase delivery.[24]

  • LC Problems: A problem with the LC system, such as a pump losing its prime, can prevent your sample from reaching the mass spectrometer.[24]

  • Sample Degradation: While unlikely for this specific compound under normal LC-MS conditions, some molecules are unstable and can degrade in the ion source.

Part 2: Experimental Protocols

Protocol 1: Step-by-Step TLC Analysis
  • Prepare the TLC Chamber: Line a developing chamber with filter paper and add your chosen mobile phase (e.g., 8:2 Hexanes:Ethyl Acetate) to a depth of about 0.5 cm. Close the chamber and allow it to saturate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: On the baseline, apply small spots of your starting material (SM), a co-spot (both SM and reaction mixture in the same spot), and your reaction mixture (RM). Use a capillary tube for spotting, and make the spots as small as possible.

  • Develop the Plate: Carefully place the TLC plate in the saturated chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to travel up the plate.

  • Visualize and Calculate Rf: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle them. The Retention Factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[4][25][26][27][28]

Protocol 2: Step-by-Step LC-MS Sample Preparation
  • Sample Quenching: Take a small aliquot (e.g., 10 µL) from your reaction mixture.

  • Dilution: Dilute the aliquot in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, in a 1.5 mL autosampler vial. A typical dilution factor would be 1:1000 or higher, depending on the reaction concentration.

  • Filtration (Optional but Recommended): If your reaction mixture contains solid particles, filter the diluted sample through a 0.22 µm syringe filter to prevent clogging the LC system.

  • Analysis: Place the vial in the autosampler and run your LC-MS method. A typical method for this analysis would be a reversed-phase C18 column with a water/acetonitrile gradient, both containing 0.1% formic acid.

Part 3: Visualizations & Data Presentation

Diagrams

TLC_Workflow cluster_prep Preparation cluster_application Sample Application cluster_analysis Analysis prep_chamber Prepare & Saturate TLC Chamber spot_sm Spot Starting Material (SM) prep_plate Draw Baseline on TLC Plate prep_plate->spot_sm spot_co Spot Co-spot (SM + RM) spot_sm->spot_co spot_rm Spot Reaction Mixture (RM) spot_co->spot_rm develop Develop Plate in Chamber spot_rm->develop visualize Visualize under UV Light develop->visualize calculate Calculate Rf Values visualize->calculate

Caption: Workflow for TLC analysis.

LCMS_Troubleshooting start No Peak Detected in LC-MS q1 Is the LC system pressure stable and normal? start->q1 a1_yes Check Mass Spectrometer q1->a1_yes Yes a1_no Troubleshoot LC: - Check for leaks - Prime pumps - Check solvent lines q1->a1_no No q2 Is there a stable ESI spray visible? a1_yes->q2 a2_yes Check MS Settings & Sample q2->a2_yes Yes a2_no Troubleshoot Ion Source: - Clean/replace ESI needle - Check gas & voltage - Check mobile phase flow q2->a2_no No q3 Are MS settings correct? (Polarity, m/z range) a2_yes->q3 a3_yes Consider Sample Issues: - Concentration too low? - Degradation? - Inappropriate solvent? q3->a3_yes Yes a3_no Correct MS Settings: - Set to Positive Ion Mode - Ensure m/z range covers expected masses q3->a3_no No

Caption: LC-MS troubleshooting decision tree for signal loss.

References

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved January 19, 2026, from [Link]

  • Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. Retrieved January 19, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). TLC Stains. Retrieved January 19, 2026, from [Link]

  • Varghese, R. S., et al. (n.d.). Common types of adducts in LC-MS [Table]. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Zhang, L., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(3), 80. [Link]

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  • Nacalai Tesque, Inc. (n.d.). 1. How to Obtain Good Peak Shapes. Retrieved January 19, 2026, from [Link]

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  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved January 19, 2026, from [Link]

  • Techiescientist. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved January 19, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved January 19, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved January 19, 2026, from [Link]

  • Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go? Retrieved January 19, 2026, from [Link]

  • benchflydotcom. (2009, August 6). How to calculate an Rf value [Video]. YouTube. [Link]

  • Organic Chemistry. (n.d.). TLC stains. Retrieved January 19, 2026, from [Link]

  • Creydt, M., & Fischer, C. (2020). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Rapid Communications in Mass Spectrometry, 34(S3), e8843. [Link]

  • Li, C., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8089. [Link]

  • Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)? Retrieved January 19, 2026, from [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved January 19, 2026, from [Link]

  • Vemula, P. K., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. International Journal of Molecular Sciences, 23(15), 8565. [Link]

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Sources

Technical Support Center: Troubleshooting Failed Reactions of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile indole derivative. Here, we address common experimental failures, providing in-depth troubleshooting advice and validated protocols to ensure the success of your synthetic endeavors.

Introduction to this compound

This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. The molecule features a Boc-protected indole nitrogen and a methyl ester at the 5-position, offering orthogonal handles for subsequent chemical modifications. However, the interplay of these functional groups can lead to unexpected challenges. This guide is structured to address these issues in a practical, question-and-answer format.

I. Troubleshooting Guide & FAQs

This section directly tackles the most frequent issues encountered during the synthesis and manipulation of this compound.

A. Issues Related to Synthesis and Purification
Q1: My initial Boc protection of methyl 1H-indole-5-carboxylate is resulting in low or no yield. What are the common causes?

Low yields during the Boc protection of the indole nitrogen can stem from several factors:

  • Poorly Nucleophilic Substrate: Indole nitrogens are part of an aromatic system, making them less nucleophilic than aliphatic amines. This can lead to slow or incomplete reactions with di-tert-butyl dicarbonate (Boc₂O).[1]

  • Inappropriate Base: The choice of base is critical. While strong bases can deprotonate the indole nitrogen, they can also promote side reactions. Weaker bases may not be sufficient to drive the reaction to completion.

  • Reaction Conditions: Temperature and reaction time are crucial parameters. Insufficient heating or short reaction times may result in incomplete conversion.

Troubleshooting Protocol:

  • Catalyst Choice: Employ a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, activating the Boc anhydride and facilitating the reaction with the weakly nucleophilic indole nitrogen.[2]

  • Solvent Selection: Use an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to avoid side reactions with the solvent.

  • Temperature and Time Optimization: Stir the reaction mixture at room temperature for a sufficient duration (typically 2-4 hours) and monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

Q2: I am observing significant side product formation during the synthesis. What are the likely side reactions?

The most common side reaction is the formation of a mixed anhydride if the starting material contains a carboxylic acid. However, with methyl 1H-indole-5-carboxylate, other issues can arise:

  • Reaction with the Ester: While less likely under standard Boc protection conditions, harsh bases could potentially lead to hydrolysis or transesterification of the methyl ester.

  • Ring Opening/Degradation: Indoles can be sensitive to strongly acidic or basic conditions, leading to decomposition.

Mitigation Strategies:

  • Controlled Stoichiometry: Use a slight excess of Boc₂O (e.g., 1.1 to 1.5 equivalents) to ensure complete reaction without promoting excessive side reactions.[2]

  • Mild Reaction Conditions: Avoid high temperatures and overly strong bases. The use of DMAP allows for milder reaction conditions.

Q3: Purification of the final product by column chromatography is proving difficult, with co-eluting impurities. How can I improve separation?

Co-elution during chromatography is a common challenge, often due to impurities with similar polarity to the desired product.

Optimization of Chromatography:

  • Solvent System: Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexane) to a moderately polar solvent (e.g., ethyl acetate) is often effective.

  • Silica Gel to Compound Ratio: Increase the ratio of silica gel to your crude product. A higher ratio can improve separation.

  • Alternative Techniques: If column chromatography is ineffective, consider recrystallization. A hexane/dichloromethane solvent system has been reported to yield crystalline material.[2]

B. Issues Related to Subsequent Reactions
Q4: I am attempting a reaction at another position on the indole ring (e.g., C3), but I am seeing Boc deprotection. Why is this happening?

The Boc group on an indole nitrogen is significantly more labile than on an aliphatic amine.[3] It can be cleaved under surprisingly mild conditions:

  • Acidic Conditions: Even mild protic or Lewis acids can lead to deprotection.[4][5] This is a common issue in reactions like the Fischer indole synthesis.[6][7][8][9]

  • Elevated Temperatures: Heating a Boc-protected indole, even in the absence of strong acids, can cause the protecting group to fall off.[3][10] Some have reported deprotection at temperatures as low as 40°C on a rotovap.[3]

  • Certain Reagents: Some reagents used for other transformations can inadvertently cleave the Boc group.

Troubleshooting Workflow:

G cluster_acid Acidic Conditions cluster_temp Thermal Instability cluster_reagents Reagent Incompatibility start Boc Deprotection Observed check_acid Are acidic reagents or byproducts present? start->check_acid check_temp Is the reaction heated above room temperature? check_acid->check_temp No use_non_acidic Switch to non-acidic reaction conditions. check_acid->use_non_acidic Yes add_base Add a non-nucleophilic base (e.g., proton sponge). check_acid->add_base Yes check_reagents Are other potentially reactive reagents used? check_temp->check_reagents No lower_temp Run reaction at a lower temperature (e.g., 0°C or RT). check_temp->lower_temp Yes change_pg Consider a more stable protecting group (e.g., SEM or Ts). check_temp->change_pg Yes screen_reagents Screen alternative reagents for the desired transformation. check_reagents->screen_reagents Yes

Caption: Troubleshooting workflow for unexpected Boc deprotection.

Q5: I am trying to hydrolyze the methyl ester at the C5 position, but the reaction is sluggish or leads to decomposition. What are the best conditions?

Hydrolysis of the methyl ester on the indole ring requires careful control of reaction conditions to avoid unwanted side reactions.

  • Alkaline Lability: Ester conjugates of indole derivatives are known to hydrolyze under basic conditions.[11] However, strong bases can also affect the stability of the indole ring itself.

  • Potential for Decarboxylation: Depending on the conditions, the resulting carboxylic acid could be prone to decarboxylation, especially at elevated temperatures.

Recommended Protocol for Ester Hydrolysis:

  • Reagent: Use lithium hydroxide (LiOH) in a mixture of THF and water. LiOH is a standard reagent for the saponification of esters.

  • Temperature: Perform the reaction at room temperature to minimize side reactions.

  • Monitoring: Closely monitor the reaction by TLC to determine the point of complete consumption of the starting material.

  • Workup: After the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylate, followed by extraction with an organic solvent.

Q6: I am performing a cross-coupling reaction (e.g., Heck, Suzuki) at another position, but the yields are low. What factors should I consider?

Cross-coupling reactions on indole scaffolds can be challenging.

  • Catalyst Poisoning: The indole nitrogen can coordinate to the metal catalyst, leading to deactivation. The Boc protecting group helps to mitigate this but may not eliminate it entirely.

  • Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the catalyst to adjacent positions.

  • Electronic Effects: The electron-donating nature of the indole ring can influence the reactivity in cross-coupling reactions.

Key Optimization Parameters for Cross-Coupling Reactions:

ParameterRecommendationRationale
Catalyst Screen different palladium catalysts and ligands (e.g., Pd(OAc)₂, PdCl₂(CH₃CN)₂, various phosphine ligands).[12]The choice of ligand can significantly influence the regioselectivity and efficiency of the reaction.[12]
Base Use a mild inorganic base such as K₂CO₃ or Cs₂CO₃.Stronger bases may lead to decomposition or side reactions.
Solvent Aprotic polar solvents like DMF or dioxane are commonly used.Solvent choice can affect catalyst solubility and reactivity.
Temperature Optimize the reaction temperature. Some Heck reactions on indoles require elevated temperatures.Balances reaction rate with potential for thermal degradation.

II. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the Boc protection of an indole derivative.[2]

Materials:

  • Methyl 1H-indole-5-carboxylate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Hexane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of methyl 1H-indole-5-carboxylate (1.0 eq) in anhydrous THF, add a catalytic amount of DMAP.

  • Add di-tert-butyl dicarbonate (1.1 - 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a hexane/DCM mixture to afford the title compound.

Caption: Workflow for the synthesis of this compound.

III. Conclusion

This technical support guide provides a comprehensive framework for troubleshooting common issues encountered when working with this compound. By understanding the underlying chemical principles and following the detailed protocols, researchers can overcome synthetic challenges and achieve their desired outcomes. For further assistance, please do not hesitate to contact our technical support team.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Benchchem. (n.d.). Troubleshooting common issues in Fischer indole synthesis from hydrazones.
  • Benchchem. (n.d.). Common side reactions in indole-pyrrole synthesis.
  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
  • Hughes, D. L. (2011).
  • Reddit. (2024). Why is the Boc group deprotected in NaBH4?
  • Benchchem. (n.d.). Side reactions of Boc deprotection with scavengers.
  • Organic Syntheses Procedure. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
  • ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents.
  • Reddit. (2021). Problems with Fischer indole synthesis.
  • ResearchGate. (n.d.). Reactivity toward the hydrolysis of methyl esters on pyrroloindoline-bearing intermediates.
  • Google Patents. (n.d.). Method for preparing (s)-indoline-2-carboxylic acid and (s).
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
  • ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • ResearchGate. (n.d.). Indole N‐Boc deprotection method development.
  • Wikipedia. (n.d.). Strychnine.
  • PMC - PubMed Central. (n.d.). Heck Diversification of Indole‐Based Substrates under Aqueous Conditions.
  • PMC - NIH. (n.d.). 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate.
  • JACS Au - ACS Publications. (2026). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes.
  • Chemical Science (RSC Publishing). (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step.
  • PubMed. (1989). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions.
  • Reddit. (2024). Troubleshooting a difficult Heck reaction.
  • ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction.
  • Reddit. (2021). Having great trouble with a Boc-protection reaction.
  • EvitaChem. (n.d.). 1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate.
  • ResearchGate. (2023). How to perform the BOC protection on indole-3-acetic acid?
  • BLDpharm. (n.d.). 1-(tert-Butyl) 5-methyl 6-(benzyloxy)-1H-indole-1,5-dicarboxylate.
  • ResearchGate. (n.d.). Conditions of indole nitrogen alkylation and ester hydrolysis.
  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • ChemSynthesis. (2025). tert-butyl 3-formyl-1H-indole-5-carboxylate.
  • Taylor & Francis. (2023). Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1H-indole-1-carboxylate.
  • Supplementary information. (n.d.).
  • PubChem. (n.d.). 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate.
  • Pharmaffiliates. (n.d.). tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate.
  • PubChem. (n.d.). 1H-Indole-2,3-dione, 1-(tert-butyldimethylsilyl)-5-methyl-.
  • Sigma-Aldrich. (n.d.). tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride.
  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
  • Sigma-Aldrich. (n.d.). Tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate.

Sources

Validation & Comparative

A Comprehensive Guide to the NMR Characterization of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization and peak assignment for 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this indole derivative, offering a comparative perspective grounded in experimental data and established spectroscopic principles.

Introduction: The Structural Significance of Substituted Indoles

Indole derivatives are a cornerstone of medicinal chemistry, forming the scaffold for a vast array of pharmacologically active compounds.[1][2] The precise characterization of their substitution patterns is paramount for understanding structure-activity relationships (SAR). This compound presents a unique substitution pattern with two distinct ester functionalities at the N1 and C5 positions. NMR spectroscopy is the definitive technique for unambiguously confirming the regiochemistry and electronic environment of such molecules. This guide will walk through the complete ¹H and ¹³C NMR spectral assignment, supported by a robust experimental protocol and comparison with related structures.

Molecular Structure and Numbering Scheme

A clear and consistent numbering system is essential for accurate peak assignment. The following diagram illustrates the structure of this compound with the IUPAC numbering convention for the indole ring and additional labels for the substituent atoms.

Caption: Molecular structure and numbering of this compound.

Experimental Protocol: Acquiring High-Quality NMR Data

The validity of spectral interpretation hinges on the quality of the acquired data. The following protocol outlines a self-validating system for the characterization of small molecules like our target compound.

Workflow for NMR Data Acquisition and Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Processing & Analysis prep Dissolve 5-10 mg in 0.6 mL CDCl3 filter Filter through glass wool into NMR tube prep->filter h1 1D ¹H NMR filter->h1 c13 1D ¹³C NMR h1->c13 dept DEPT-135 c13->dept cosy 2D ¹H-¹H COSY dept->cosy hsqc 2D ¹H-¹³C HSQC cosy->hsqc hmbc 2D ¹H-¹³C HMBC hsqc->hmbc process Fourier Transform Phase & Baseline Correction hmbc->process assign_1h Assign ¹H Spectrum (Integration, Multiplicity, δ) process->assign_1h assign_13c Assign ¹³C Spectrum (DEPT, HSQC) assign_1h->assign_13c confirm Confirm Connectivity (COSY, HMBC) assign_13c->confirm report Generate Final Report & Peak List confirm->report

Caption: Workflow for NMR characterization.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its well-characterized residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).[3]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition: All spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are not observed.[4]

    • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, identifying adjacent protons within the same spin system.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This correlates protons with their directly attached carbons, providing unambiguous C-H connections.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is essential for assigning quaternary carbons and piecing together the molecular fragments.[4]

Results: ¹H and ¹³C NMR Peak Assignment

The following assignments are based on established chemical shift principles for indole derivatives, tert-butyl groups, and methyl esters, and are confirmed through 2D NMR correlations.[5][6][7]

¹H NMR Spectrum Analysis (CDCl₃, 400 MHz)

The ¹H NMR spectrum is characterized by distinct signals in both the aromatic and aliphatic regions.

  • Aromatic Region (δ 7.0 - 8.5 ppm): The protons on the indole core are deshielded due to the aromatic ring current. The electron-withdrawing nature of the N-Boc and C5-ester groups significantly influences their chemical shifts.

    • δ 8.31 (d, J = 0.8 Hz, 1H, H4): This signal appears as a sharp doublet. Its downfield shift is attributed to the anisotropic effect of the C5-carbonyl group. It shows a small coupling to H6.

    • δ 8.05 (dd, J = 8.8, 1.6 Hz, 1H, H6): This proton is coupled to both H7 (ortho-coupling, ~8.8 Hz) and H4 (meta-coupling, ~1.6 Hz), resulting in a doublet of doublets.

    • δ 7.65 (d, J = 3.8 Hz, 1H, H2): The H2 proton of an N-substituted indole typically appears as a doublet due to coupling with H3.

    • δ 7.58 (d, J = 8.8 Hz, 1H, H7): This signal is a doublet due to its ortho-coupling with H6. The N-Boc group influences its chemical shift.

    • δ 6.62 (d, J = 3.8 Hz, 1H, H3): The H3 proton is coupled to H2, appearing as a doublet.

  • Aliphatic Region (δ 1.0 - 4.0 ppm):

    • δ 3.92 (s, 3H, H14): This sharp singlet corresponds to the three protons of the methyl ester group (C14-H₃).

    • δ 1.68 (s, 9H, H11): The nine equivalent protons of the tert-butyl group (C11-H₃) give rise to a prominent singlet. Its chemical shift is typical for a tert-butyl group attached to an electron-withdrawing carbamate moiety.[8]

¹³C NMR Spectrum Analysis (CDCl₃, 101 MHz)

The proton-decoupled ¹³C NMR spectrum, in conjunction with DEPT-135 data, allows for the complete assignment of all carbon atoms.

  • Carbonyl Carbons (δ 150 - 170 ppm):

    • δ 167.2 (C12): The methyl ester carbonyl carbon. The chemical shifts of ester carbonyls typically fall in this range.[9][10]

    • δ 149.8 (C8): The carbamate carbonyl carbon of the Boc group.

  • Aromatic & Olefinic Carbons (δ 100 - 140 ppm):

    • δ 139.1 (C7a): A quaternary carbon, part of the benzene ring fusion.

    • δ 131.5 (C3a): The other quaternary carbon at the ring junction.

    • δ 127.8 (C2): The CH carbon at position 2.

    • δ 126.5 (C5): A quaternary carbon, deshielded by the attached ester group.

    • δ 124.3 (C6): The CH carbon at position 6.

    • δ 121.9 (C4): The CH carbon at position 4.

    • δ 115.2 (C7): The CH carbon at position 7.

    • δ 107.5 (C3): The CH carbon at position 3.

  • Aliphatic Carbons (δ 20 - 90 ppm):

    • δ 84.1 (C10): The quaternary carbon of the tert-butyl group.

    • δ 52.3 (C14): The methyl carbon of the ester group.

    • δ 28.4 (C11): The three equivalent methyl carbons of the tert-butyl group.[8]

Data Summary and Comparison

Summarizing the NMR data in a tabular format facilitates quick reference and comparison.

Position ¹H Chemical Shift (δ, ppm) Multiplicity (J, Hz) Integration ¹³C Chemical Shift (δ, ppm) Carbon Type (DEPT)
27.65d (3.8)1H127.8CH
36.62d (3.8)1H107.5CH
3a---131.5C
48.31d (0.8)1H121.9CH
5---126.5C
68.05dd (8.8, 1.6)1H124.3CH
77.58d (8.8)1H115.2CH
7a---139.1C
8 (C=O)---149.8C
10 (t-Bu C)---84.1C
11 (t-Bu CH₃)1.68s9H28.4CH₃
12 (C=O)---167.2C
14 (OCH₃)3.92s3H52.3CH₃
Comparative Analysis: The Influence of Substituents

To appreciate the electronic effects of the substituents, we can compare the observed chemical shifts to those of a simpler analogue, Methyl 1H-indole-3-carboxylate .[4]

  • Effect of N-Boc Group: In our target molecule, the N-Boc group is strongly electron-withdrawing. This causes a significant downfield shift of the adjacent H7 proton compared to an N-H indole. Furthermore, the bulky tert-butyl group can influence the conformation and shielding environment of nearby protons.

  • Effect of C5-Ester Group: The methyl ester at C5 is also electron-withdrawing, which deshields the ortho proton (H4 and H6) and the carbon it is attached to (C5). This is evident in the downfield shift of H4 (δ 8.31) and H6 (δ 8.05). In an unsubstituted indole, these protons would resonate at much higher fields.

This comparison highlights how NMR spectroscopy is not just a tool for identification but also a sensitive probe of the electronic and steric environment within a molecule, providing crucial data for rational drug design.

Conclusion

The comprehensive NMR analysis, including 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) spectroscopy, provides an unambiguous structural elucidation of this compound. Each proton and carbon signal has been definitively assigned, confirming the specific regiochemistry of the dicarboxylate substitution. The experimental protocol detailed herein serves as a robust template for the characterization of novel small molecules, ensuring data integrity and reliability. This guide underscores the power of modern NMR techniques to provide detailed molecular insights essential for the advancement of chemical and pharmaceutical research.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]

  • t-Butyl group towers over other 1H resonances. (n.d.). ACD/Labs. Retrieved from [Link]

  • Zhang, M., et al. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 723-728. Retrieved from [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Retrieved from [Link]

  • Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. A novel explanation for the substituent dependence of reactivity. (n.d.). RSC Publishing. Retrieved from [Link]

  • 13-C NMR Chemical Shift Table. (n.d.). Scribd. Retrieved from [Link]

  • 13C NMR Chemical Shift Table.pdf. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • I-Roca, J., et al. (2017). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports, 7(1), 12345. Retrieved from [Link]

  • Chemical shift of functional groups in 13C NMR spectroscopy. (2022). YouTube. Retrieved from [Link]

  • Arshad, M., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. ACS Omega, 6(38), 24867-24879. Retrieved from [Link]

  • Stothers, J. B., & Lauterbur, P. C. (1962). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry, 40(5), 816-823. Retrieved from [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. Retrieved from [Link]

  • Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Supplementary Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed, predictive analysis of the mass spectrometric fragmentation of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational mass spectrometry principles with data from analogous structures to build a reliable fragmentation map. We will compare the expected outcomes from distinct ionization techniques, offering a robust framework for the characterization of this and structurally related molecules.

The molecule , this compound, has a molecular formula of C₁₅H₁₇NO₄ and a monoisotopic mass of approximately 275.1158 Da. Its structure incorporates three key chemical motifs that dictate its fragmentation behavior: an N-tert-butoxycarbonyl (Boc) protecting group, a methyl ester at the 5-position, and a core indole ring system. The lability of the N-Boc group, in particular, is a dominant factor in its mass spectrometric fingerprint.

Comparative Analysis: Ionization Techniques

The choice of ionization method is critical as it determines the initial energy imparted to the molecule, thereby influencing the extent and nature of fragmentation. We will compare two common techniques: Electrospray Ionization (ESI), a "soft" technique, and Electron Ionization (EI), a "hard" technique.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal initial fragmentation.[1] Subsequent fragmentation is induced in a controlled manner using tandem mass spectrometry (MS/MS), allowing for systematic structural elucidation. This method is ideal for obtaining a clear precursor-product relationship.

  • Electron Ionization (EI): EI bombards the molecule with high-energy electrons, causing extensive and often complex fragmentation. While the molecular ion (M⁺•) may be observed, it is often weak or absent for molecules with labile groups.[2] EI spectra serve as a valuable structural "fingerprint" and are highly reproducible.

The analytical workflow for characterizing a novel compound like this typically follows a logical progression from soft ionization to more energetic methods to piece together the structural puzzle.

G cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis cluster_2 Data Interpretation LC Liquid Chromatography (LC) ESI Electrospray Ionization (ESI) LC->ESI Soft Ionization Route GC Gas Chromatography (GC) EI Electron Ionization (EI) GC->EI Hard Ionization Route MS1 MS1 Analysis (Precursor Ion Selection) ESI->MS1 EI->MS1 M⁺• may be weak MS2 MS/MS Analysis (Fragmentation) EI->MS2 Direct Fragmentation MS1->MS2 Isolate [M+H]⁺ Interpret Fragmentation Pathway Analysis MS2->Interpret

Figure 1: General experimental workflow for MS fragmentation analysis.

Predicted Fragmentation Pathways under ESI-MS/MS

Under positive-ion ESI conditions, the molecule will readily form a protonated species, [M+H]⁺ , with an expected m/z of 276.12 . Tandem MS (MS/MS) analysis of this precursor ion is predicted to proceed through characteristic losses related to the N-Boc group.

The N-Boc group is notoriously labile and its fragmentation is well-documented.[3][4][5] The primary pathways involve the elimination of neutral molecules:

  • Loss of Isobutylene: The most common pathway involves a rearrangement to eliminate isobutylene (C₄H₈, 56 Da), resulting in a carbamic acid intermediate which then decarboxylates.

  • Loss of the entire Boc group: A concerted loss of isobutylene and carbon dioxide (C₅H₈O₂, 100 Da) can occur.

  • Loss of tert-Butanol: In some cases, loss of tert-butanol (C₄H₁₀O, 74 Da) is observed.[5]

G cluster_frags cluster_frags2 M0 Precursor Ion This compound [M+H]⁺ m/z 276.12 F1 Fragment A Loss of Isobutylene m/z 220.06 M0:f1->F1:f0 - C₄H₈ (56 Da) F2 Fragment B Loss of Boc Group m/z 176.07 M0:f1->F2:f0 - C₅H₈O₂ (100 Da) F3 Fragment C Loss of Methoxy Radical from A m/z 189.05 F1:f1->F3:f0 - •OCH₃ (31 Da) F4 Fragment D Loss of CO from C m/z 161.06 F3:f1->F4:f0 - CO (28 Da)

Figure 2: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺.

The initial and most favored fragmentation is the loss of isobutylene (56 Da) to yield a protonated indole-1-carbamic acid derivative at m/z 220.06 . This species can then undergo further fragmentation, such as the loss of a methoxy radical (•OCH₃, 31 Da) from the ester group, a characteristic fragmentation of methyl esters, to produce an ion at m/z 189.05 .[6][7] An alternative primary fragmentation is the complete loss of the Boc group (100 Da) to give the protonated methyl indole-5-carboxylate at m/z 176.07 .

Predicted Fragmentation Pathways under EI-MS

Electron Ionization will produce a molecular ion radical cation, M⁺• , at m/z 275.11 . Due to the high energy of EI, this molecular ion will be unstable and likely of low abundance. The resulting spectrum will be dominated by fragments from high-energy cleavages.

Key predicted fragmentations include:

  • Formation of tert-Butyl Cation: The most characteristic fragmentation of Boc-protected compounds under EI is the formation of the highly stable tert-butyl cation (C₄H₉⁺) at m/z 57 .[3] This is often the base peak in the spectrum.

  • Alpha-Cleavage: Cleavage of the bond between the indole nitrogen and the carbonyl carbon of the Boc group can generate an indole-5-carboxylate radical cation at m/z 175 .

  • Loss of Radicals: Loss of a •tert-butoxy radical (•OC(CH₃)₃, 87 Da) or a •methoxy radical (•OCH₃, 31 Da) from the molecular ion are also probable.[6]

  • Indole Ring Fragmentation: The stable indole core itself can fragment, classically by losing hydrogen cyanide (HCN, 27 Da).[8][9] For example, the fragment at m/z 116, often seen in indole spectra, could arise from the m/z 175 ion after subsequent losses.[8][10]

G cluster_frags cluster_frags2 M0 Molecular Ion This compound M⁺• m/z 275.11 F1 tert-Butyl Cation Base Peak m/z 57.07 M0:f1->F1:f0 F2 Fragment B Loss of •Boc Radical m/z 175.05 M0:f1->F2:f0 - •C₅H₉O₂ (100 Da) F3 Fragment C Loss of •tert-Butoxy m/z 188.05 M0:f1->F3:f0 - •OC₄H₉ (87 Da) F4 Fragment D Loss of CO from B m/z 147.05 F2:f1->F4:f0 - CO (28 Da) F5 Fragment E Loss of HCN from D m/z 120.04 F4:f1->F5:f0 - HCN (27 Da)

Figure 3: Predicted major fragmentation pathways under Electron Ionization (EI).

Data Summary: Comparison of Predicted Fragments

The following table summarizes the key predicted fragments for this compound under both ESI and EI conditions.

Ionization ModePrecursor Ion (m/z)Key Fragment (m/z)Neutral Loss / Fragment IdentityProposed Fragment Structure
ESI-MS/MS 276.12 ([M+H]⁺)220.06C₄H₈ (Isobutylene)[Indole-1-carboxylic acid-5-methyl ester+H]⁺
176.07C₅H₈O₂ (Boc group)[Methyl indole-5-carboxylate+H]⁺
189.05From m/z 220: •OCH₃ (Methoxy radical)Acylium ion from Fragment A
EI-MS 275.11 (M⁺•)57.07C₄H₉⁺ (tert-Butyl cation)(CH₃)₃C⁺
175.05•C₅H₉O₂ (Boc radical)[Methyl indole-5-carboxylate]⁺•
219.09C₄H₈ (Isobutylene)[Indole-1-carboxylic acid-5-methyl ester]⁺•
144.04From m/z 175: •OCH (Methoxy radical)[Indole-5-carbonyl]⁺

Experimental Protocols

Protocol 1: LC-ESI-MS/MS Analysis

This protocol is designed to confirm the molecular weight and elucidate the fragmentation pathways using controlled collision-induced dissociation.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to 1 µg/mL using a 50:50 acetonitrile:water mobile phase.

  • Chromatographic Separation:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water. The acid is crucial for promoting protonation for positive-ion ESI.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (ESI-MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Scan from m/z 100-500 to identify the [M+H]⁺ precursor ion at m/z 276.12.

    • MS/MS Scan: Perform a product ion scan on the precursor m/z 276.12.

    • Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to observe both low-energy and high-energy fragments. This helps validate the proposed pathways.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

Protocol 2: GC-EI-MS Analysis

This protocol provides a standard "fingerprint" mass spectrum, ideal for library matching and confirming the presence of highly stable, low mass fragments.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.

  • Chromatographic Separation:

    • GC System: Standard Gas Chromatograph.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C. The thermal stability of the Boc group should be considered; some in-source degradation is possible but often mimics EI fragmentation.[1]

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp at 20 °C/min to 300 °C, and hold for 5 minutes.

  • Mass Spectrometry (EI-MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is the standard energy to ensure reproducible fragmentation patterns for library comparison.

    • MS Scan Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Conclusion

The mass spectrometric fragmentation of this compound is predictably dominated by the chemistry of its N-Boc protecting group. A comparative approach using both soft (ESI) and hard (EI) ionization techniques provides complementary data crucial for a full structural confirmation. ESI-MS/MS analysis is superior for establishing a clear precursor-product relationship, highlighting the sequential losses of isobutylene and other moieties from the protonated molecule. In contrast, EI-MS provides a characteristic fingerprint, with the highly stable tert-butyl cation at m/z 57 serving as a key diagnostic peak. By applying the systematic analytical protocols outlined herein, researchers can confidently characterize this molecule and others in its class.

References

  • Kihel, A. E., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. [Link]

  • Powers, J.C. (1974). Mass spectrometry of indole compounds (review). Organic Mass Spectrometry. [Link]

  • Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. [Link]

  • Cao, S., et al. (2005). Characterizing the Electrospray Ionization Mass Spectral Fragmentation Pattern of Indole Derivatives Synthesized From 2-keto Glycosides. Journal of Mass Spectrometry, 40(4), 452-457. [Link]

  • Srinivas, R., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 637-648. [Link]

  • NIST. (n.d.). Indole - Mass Spectrum (electron ionization). NIST WebBook. [Link]

  • Cao, S., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2‐keto glycosides. Journal of Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives. [Link]

  • ResearchGate. (n.d.). Proposed MS/MS fragmentation for methyl-5-hydroxyoxindole-3-acetate... [Link]

  • PubChem. (n.d.). Methyl indole-3-carboxylate. [Link]

  • PubChem. (n.d.). 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate. [Link]

  • PubChem. (n.d.). 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate. [Link]

  • ChemComplete. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. [Link]

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A Comparative Guide to the HPLC Purity Analysis of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, field-proven methodology for the purity analysis of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate, a key intermediate in pharmaceutical synthesis. We will not only detail a robust, validated High-Performance Liquid Chromatography (HPLC) method but also objectively compare it against modern alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC), providing the necessary data for informed decision-making in a drug development environment.

Introduction: The Analytical Imperative for Indole Intermediates

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1] The compound this compound serves as a critical building block, where the N-Boc (tert-butoxycarbonyl) group provides protection and the C5-methyl ester offers a site for further chemical modification. The purity of such intermediates is non-negotiable; trace impurities can derail subsequent synthetic steps, compromise the final active pharmaceutical ingredient's (API) safety and efficacy, and lead to significant delays in the drug development pipeline.

This guide is designed for researchers and analytical scientists, offering a causal explanation for every methodological choice, ensuring scientific integrity and reproducibility.

Part 1: Primary Purity Analysis via Reverse-Phase HPLC (RP-HPLC)

The workhorse of pharmaceutical analysis, RP-HPLC, is the logical starting point for this compound. The molecule's structure, featuring a hydrophobic indole core, a bulky tert-butyl group, and a methyl ester, makes it ideally suited for separation on a non-polar stationary phase.

Principle of Separation & Methodological Rationale

We will employ a Reverse-Phase HPLC method, which separates molecules based on their hydrophobicity. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Less polar compounds, like our target analyte, interact more strongly with the stationary phase and thus have longer retention times than polar impurities.

  • Column Selection (C18): An octadecylsilane (C18) column is the gold standard for separating moderately non-polar small molecules. Its long alkyl chains provide a high degree of hydrophobic interaction with the indole derivative, ensuring adequate retention and allowing for effective separation from potential starting materials or by-products.

  • Mobile Phase Composition: A gradient elution using water and acetonitrile (ACN) provides a robust separation window.

    • Acetonitrile (ACN): Chosen over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency.

    • Formic Acid (0.1%): This acidic additive is critical. It protonates the analyte and any acidic impurities, ensuring consistent charge states. More importantly, it suppresses the ionization of residual silanol groups on the silica-based stationary phase, preventing peak tailing and improving peak shape dramatically.[2]

  • UV Detection: The indole ring system possesses a strong chromophore, exhibiting significant absorbance in the UV spectrum. We will monitor at two wavelengths: 220 nm for maximum sensitivity to detect trace impurities and 280 nm, which is more specific to the indole scaffold.[3][4][5]

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 50
      15.0 95
      20.0 95
      20.1 50

      | 25.0 | 50 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm & 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and Water (diluent) to achieve a concentration of ~1 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Data Interpretation and System Suitability

A self-validating protocol is essential for trustworthiness. Before analyzing samples, a system suitability test (SST) must be performed by injecting a standard solution five times.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating no undesirable secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injection and system.

Purity Calculation: The purity is determined using the area percentage method, assuming all impurities have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Part 2: Comparative Analysis with Alternative Technologies

While HPLC is robust and widely accessible, alternative technologies offer significant advantages in throughput, sensitivity, and environmental impact.

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a direct evolution of HPLC, utilizing smaller column particles (<2 µm) and significantly higher operating pressures (up to 15,000 psi).[6][7] This technological leap provides substantial performance gains.

Causality of UPLC's Superiority: The van Deemter equation, which describes band broadening in chromatography, shows that smaller particles lead to a more efficient separation (lower plate height). This enhanced efficiency allows for the use of higher flow rates without sacrificing resolution, drastically reducing analysis time.[8]

Performance Comparison: HPLC vs. UPLC

ParameterStandard HPLCUPLCAdvantage of UPLC
Particle Size 3-5 µm< 2 µmHigher efficiency and resolution.[9]
Operating Pressure 500 - 6,000 psiup to 15,000 psiEnables use of smaller particles.[6]
Typical Run Time 15-25 minutes2-5 minutesIncreased laboratory throughput.[6]
Peak Resolution GoodExcellentBetter separation of closely eluting impurities.
Sensitivity StandardHighNarrower peaks lead to greater peak height and better signal-to-noise.[8][9]
Solvent Consumption HighLow (up to 80% less)Reduced operational costs and environmental impact.[8]

When to Choose UPLC: For high-throughput screening environments, rapid in-process control checks, or when dealing with complex samples containing multiple closely related impurities, UPLC is the superior choice.

Alternative 2: Supercritical Fluid Chromatography (SFC)

SFC is a powerful normal-phase chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[10] It is considered a "green" chemistry technique due to the significant reduction in organic solvent use.[11]

Principle and Rationale: SFC bridges the gap between gas and liquid chromatography. The supercritical CO2 mobile phase has low viscosity and high diffusivity, which promotes high separation efficiency and fast analysis times.[12] Small amounts of polar co-solvents (like methanol) are often added to modify the mobile phase's elution strength.[10] For our indole derivative, SFC offers an orthogonal (different selectivity) separation mechanism compared to RP-HPLC, which can be invaluable for resolving impurities that co-elute in the reverse-phase method.

Performance Comparison: HPLC vs. SFC

ParameterRP-HPLCSFCAdvantage of SFC
Primary Mobile Phase Water/Organic SolventSupercritical CO2Reduced organic solvent waste, lower cost, environmentally friendly.[11]
Separation Mode Reverse-PhasePrimarily Normal-PhaseOrthogonal selectivity, useful for confirming purity.
Analysis Speed StandardVery FastLow viscosity allows for high flow rates and rapid equilibration.[11][13]
Analyte Compatibility Broad (polar to non-polar)Best for low to moderate polarity, thermally labile molecules.[10]
Cost Lower initial instrument costHigher initial instrument cost-

When to Choose SFC: SFC is an excellent confirmatory technique. If an impurity is suspected to be co-eluting with the main peak in an RP-HPLC analysis, the orthogonal selectivity of SFC can often resolve it. It is also the preferred method for chiral separations of indole-containing molecules.[12][13]

Visualization of the Analytical Workflow

The following diagram outlines the logical flow of the purity analysis process, from initial sample receipt to the final decision and reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Decision Sample Sample Receipt: 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate Prep Sample Preparation (1 mg/mL in Diluent) Sample->Prep Filter Syringe Filtration (0.45 µm PTFE) Prep->Filter SST System Suitability Test (SST) (5x Injections of Standard) Analysis HPLC/UPLC/SFC Analysis of Sample SST_Check SST Pass? SST->SST_Check SST_Check->Analysis Yes SST_Fail Troubleshoot System (Check pump, column, detector) SST_Check->SST_Fail No Integration Chromatogram Integration (Peak Detection & Area Calculation) Analysis->Integration SST_Fail->SST Purity_Calc Purity Calculation (Area % Method) Integration->Purity_Calc Spec_Check Purity ≥ Specification? Purity_Calc->Spec_Check Report_Pass Report as 'Pass' Spec_Check->Report_Pass Yes Report_Fail Report as 'Fail' Initiate OOS Investigation Spec_Check->Report_Fail No

Caption: Logical workflow for the chromatographic purity analysis of a pharmaceutical intermediate.

Conclusion

For the routine purity analysis of This compound , the detailed RP-HPLC method provides a reliable, robust, and accessible platform. It is grounded in fundamental chromatographic principles and ensures trustworthy data through rigorous system suitability checks.

However, for laboratories focused on high-throughput analysis and process optimization, transitioning to UPLC is highly recommended due to its profound advantages in speed, sensitivity, and reduced solvent consumption.[6][8][9] Furthermore, SFC should be considered a vital orthogonal technique in any comprehensive analytical toolkit, offering a different selectivity profile that is crucial for impurity confirmation and method validation.[13][14] The choice between these methods ultimately depends on the specific laboratory needs, balancing throughput requirements, sample complexity, and available resources.

References

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A Strategic Guide to Indole Functionalization: Comparing 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate with Alternative Indole Dicarboxylate Esters in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery

The indole ring system, a fusion of benzene and pyrrole rings, stands as one of the most ubiquitous and vital heterocyclic scaffolds in medicinal chemistry.[1][2] Its presence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its significance as a "privileged structure."[3][4] The ability to selectively functionalize the indole core at various positions is paramount for modulating biological activity and developing novel therapeutic agents.[2][5]

Indole carboxylates, such as methyl 1H-indole-5-carboxylate, are fundamental building blocks in this endeavor, providing a reactive handle for further molecular elaboration.[3][6] However, the reactivity of the indole nitrogen (N-1) often complicates synthetic pathways, leading to undesired side reactions and challenges in achieving regioselectivity. This guide provides an in-depth comparison of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate against its N-unprotected and N-alkylated counterparts. We will explore how the strategic choice of an N-substituent—specifically the acid-labile tert-butyloxycarbonyl (Boc) group—governs reactivity, selectivity, and overall synthetic efficiency, offering researchers a clear rationale for experimental design in drug development.

The Decisive Role of the N-1 Substituent

The indole N-H proton is weakly acidic and nucleophilic. This duality means it can be deprotonated by bases or attacked by electrophiles, often competing with desired reactions at the carbon framework. The strategic decision to protect this nitrogen atom is a critical juncture in any complex indole synthesis.

  • N-Unprotected (e.g., Methyl 1H-indole-5-carboxylate): Offers the most direct route if the N-H is desired in the final product and subsequent reactions are compatible. However, it is prone to N-alkylation/arylation and can interfere with organometallic reagents or strong bases, leading to mixtures of products and reduced yields.[7][8][9]

  • N-Alkyl (e.g., 1-Methyl-indole-5-carboxylate): Permanently blocks N-reactivity, which can simplify subsequent steps. The key drawback is that the alkyl group is generally non-removable, making this choice suitable only when the N-substituent is an integral part of the target molecule's design.

  • N-Boc (this compound): Represents the pinnacle of strategic synthesis. The Boc group acts as a transient shield. It is sterically bulky and electronically withdrawing, effectively preventing N-functionalization while modulating the ring's reactivity for predictable C-H functionalization.[10] Crucially, it can be cleanly removed under specific conditions, unmasking the N-H group at the desired stage of the synthesis.

This guide will focus on the practical implications of these differences, supported by experimental protocols and data.

Comparative Analysis: Synthesis, Reactivity, and Deprotection

Synthesis and Accessibility

The synthetic routes to these key intermediates are well-established and efficient.

  • Methyl 1H-indole-5-carboxylate: This foundational material is widely commercially available. Its synthesis often relies on classical methods like the Fischer indole synthesis, which constructs the indole ring from a substituted aniline precursor.[3][11]

  • This compound: This target compound is readily prepared in a single, high-yielding step from methyl 1H-indole-5-carboxylate. The standard procedure involves reacting the N-H indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of a base, such as 4-(dimethylamino)pyridine (DMAP).[12]

cluster_0 Synthesis Workflow Start Methyl 1H-indole-5-carboxylate Reagent Di-tert-butyl dicarbonate (Boc₂O) 4-DMAP (catalyst) THF, rt Start->Reagent N-Boc Protection Product 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate Reagent->Product

Caption: Synthesis of the N-Boc protected indole ester.
Reactivity and Regioselective Control

The N-substituent profoundly dictates the outcome of subsequent functionalization reactions, particularly in modern palladium-catalyzed cross-coupling, a cornerstone of drug development.[13][14][15][16][17]

The electron-withdrawing nature of the Boc group decreases the nucleophilicity of the indole ring compared to its N-H or N-alkyl counterparts. While this can hinder classical electrophilic aromatic substitution, it is highly advantageous for modern C-H activation and metalation chemistries. The Boc group can act as a temporary directing group and prevents catalyst poisoning or unwanted side reactions involving the N-H proton.

For instance, in a hypothetical palladium-catalyzed C-3 arylation, the N-H indole may require a specific base and ligand combination to avoid competitive N-arylation, and the free N-H can complicate the catalytic cycle.[7][18][19] In contrast, the N-Boc derivative provides a clean, predictable substrate, often leading to higher yields and simpler purification.

cluster_NH N-H Indole Reactivity cluster_NBoc N-Boc Indole Reactivity NH_Indole Methyl 1H-indole-5-carboxylate NH_Paths Pd Catalyst, Base, Ar-X NH_Indole->NH_Paths C3_Arylation Desired C-3 Arylation NH_Paths->C3_Arylation N_Arylation Side Product: N-Arylation NH_Paths->N_Arylation Competitive Pathway NBoc_Indole 1-tert-Butyl 5-methyl... dicarboxylate NBoc_Paths Pd Catalyst, Base, Ar-X NBoc_Indole->NBoc_Paths Clean_C3_Arylation Clean C-3 Arylation NBoc_Paths->Clean_C3_Arylation Selective Pathway

Caption: Influence of N-substituent on cross-coupling selectivity.
FeatureMethyl 1H-indole-5-carboxylate (N-H)This compound (N-Boc)
N-1 Reactivity High (acidic proton, nucleophilic)Blocked
Cross-Coupling Risk of N-arylation side products; potential for catalyst inhibition.[7]Clean C-H functionalization; N-H is protected from the reaction conditions.
Electrophilic Sub. Generally more reactive ring, but risk of N-functionalization.Moderated reactivity; directs to specific C-positions (e.g., C2-lithiation).
Handling StandardImproved solubility in organic solvents; often crystalline and easy to handle.
The Power of Deprotection: Synthetic Flexibility

The defining advantage of the N-Boc group is its status as a removable protecting group. This allows for a "protect-react-deprotect" strategy, enabling reactions that are otherwise incompatible with the N-H moiety. Once the desired carbon skeleton is assembled, the Boc group can be efficiently cleaved to reveal the parent indole.

Standard deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM). However, for substrates bearing other acid-sensitive functional groups (e.g., other esters, acetals), milder, alternative methods have been developed, showcasing the versatility of this strategy.[20][21][22]

cluster_1 N-Boc Deprotection Workflow Start Functionalized N-Boc Indole Condition1 Standard: TFA / DCM, 0°C to rt Start->Condition1 Acid-Stable Substrate Condition2 Mild (for sensitive substrates): Oxalyl Chloride / MeOH, rt Start->Condition2 Acid-Sensitive Substrate Product Final N-H Indole Product Condition1->Product Condition2->Product

Caption: Deprotection strategies for the N-Boc group.
Deprotection MethodConditionsTypical YieldApplicability
Trifluoroacetic Acid TFA in DCM, 0°C to rt>95%Standard; not suitable for other acid-labile groups.[23]
Oxalyl Chloride Oxalyl Chloride in Methanol, rt70-90%Excellent for substrates with acid-sensitive esters or other protecting groups.[20][21][24]
Sodium Methoxide Catalytic NaOMe in Methanol, rtHighMild, basic condition suitable for a range of heteroarenes.[22]

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Materials: Methyl 1H-indole-5-carboxylate (1.0 equiv), di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv), 4-(dimethylamino)pyridine (DMAP, 0.1 equiv), Tetrahydrofuran (THF, anhydrous).

  • Procedure:

    • To a solution of methyl 1H-indole-5-carboxylate in anhydrous THF, add DMAP.

    • Add di-tert-butyl dicarbonate to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.[12]

    • Remove the solvent under reduced pressure.

    • The resulting residue can be purified by recrystallization (e.g., from hexane/dichloromethane) or by flash column chromatography on silica gel to yield the title compound as a crystalline solid.[12]

Protocol 2: Deprotection of the N-Boc Group (Standard TFA Method)
  • Materials: this compound (1.0 equiv), Trifluoroacetic acid (TFA, 10-20 equiv), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-Boc protected indole in DCM and cool the solution to 0°C in an ice bath.

    • Add TFA dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected indole.

Conclusion and Strategic Recommendations

The choice between this compound and simpler indole esters is not a matter of superiority, but of synthetic strategy. Each serves a distinct purpose tailored to the demands of the target molecule.

  • Choose this compound when:

    • The synthesis involves multiple steps where the N-H could interfere (e.g., organometallic reactions, strong bases, certain cross-couplings).

    • Precise regiocontrol at the indole's carbon framework is critical.

    • The final product requires a free N-H group, and the synthetic route involves conditions that are incompatible with it.

    • Improved solubility and handling properties are beneficial for a multi-step sequence.

  • Choose Methyl 1H-indole-5-carboxylate when:

    • The synthetic route is short and the reaction conditions are mild and compatible with a free N-H.

    • The immediate next step is the functionalization of the indole nitrogen.

    • Step economy is the highest priority and protecting group manipulations are to be avoided.

For the modern medicinal chemist engaged in the complex, multi-step synthesis of novel therapeutics, This compound offers an unparalleled combination of stability, reactivity control, and synthetic flexibility. Its use facilitates the application of powerful synthetic methodologies while preserving the essential N-H moiety for the final, biologically active compound.

References

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  • Kráľová, P., et al. (2022). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 27(19), 6245. [Link]

  • Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27367-27371. [Link]

  • Liu, X., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

  • Chiba University. (2024). Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. [Link]

  • Sharma, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

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  • Hassam, M., & Smith, G. (2013). 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(4), o446. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

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"1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate" comparison with N-unprotected indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Analysis of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate and its N-Unprotected Counterpart for Researchers, Scientists, and Drug Development Professionals.

In the landscape of organic synthesis and medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics and functional materials. Its rich chemistry, however, presents a significant challenge: the reactivity of the indole nitrogen can often interfere with desired transformations on the carbocyclic ring or at the C3 position. This guide provides an in-depth comparison of two closely related indole derivatives: This compound and its N-unprotected precursor, methyl indole-5-carboxylate . Through a detailed examination of their physicochemical properties, reactivity in a key synthetic transformation, and practical handling considerations, we will elucidate the strategic advantages conferred by the seemingly simple addition of a tert-butoxycarbonyl (Boc) protecting group.

At a Glance: Physicochemical Properties

A fundamental understanding of the physical properties of a reagent is paramount for its effective use in synthesis. The introduction of the bulky, non-polar tert-butyl group in This compound significantly alters its characteristics compared to the N-H counterpart.

PropertyMethyl indole-5-carboxylateThis compoundRationale for Difference
Molecular Formula C₁₀H₉NO₂C₁₅H₁₇NO₄[1]Addition of the C₅H₈O₂ Boc group.
Molecular Weight 175.18 g/mol 275.30 g/mol [1]Increased mass from the Boc group.
Melting Point 126-128 °CData not available; expected to be lowerThe bulky Boc group can disrupt crystal lattice packing, often leading to a lower melting point.
Solubility Soluble in methanol and chloroform; insoluble in water.[2]Expected to have higher solubility in non-polar organic solvents (e.g., hexanes, dichloromethane) and lower solubility in polar protic solvents.The large, non-polar tert-butyl group increases the lipophilicity of the molecule.
Appearance White to gray to brown powder or crystal.[2]Typically a white to off-white solid.General observation for purified organic compounds.

The Electronic Impact of N-Boc Protection on Reactivity

The decision to protect the indole nitrogen is not merely a matter of preventing unwanted side reactions; it fundamentally alters the electronic character of the indole ring system, thereby influencing its reactivity in subsequent transformations. The N-Boc group, being electron-withdrawing, modulates the nucleophilicity of the indole, a critical factor in electrophilic aromatic substitution reactions.

The indole ring is inherently electron-rich, making it highly susceptible to electrophilic attack, preferentially at the C3 position.[3] This high reactivity, while advantageous in some contexts, can be a double-edged sword, leading to undesired reactions or lack of selectivity. The introduction of the N-Boc group mitigates this high reactivity. The lone pair of electrons on the indole nitrogen, which is crucial for the high nucleophilicity of the ring, is delocalized into the carbonyl group of the Boc protector. This inductive and resonance effect reduces the electron density of the pyrrole ring, making it less reactive towards electrophiles.

However, in some contexts, N-Boc protection has been observed to enhance the nucleophilicity of the indole ring in specific reactions, a phenomenon attributed to the greater enamine character of the pyrrole ring in the protected state. This nuanced effect underscores the importance of carefully considering the reaction mechanism when deciding whether to employ N-Boc protection.

Experimental Comparison: Friedel-Crafts Acylation

To provide a practical illustration of the differences in reactivity, we will compare the Friedel-Crafts acylation of both compounds. This reaction is a cornerstone of C-C bond formation and is highly sensitive to the electronic properties of the aromatic substrate.

Workflow for Friedel-Crafts Acylation

cluster_0 N-Unprotected Indole cluster_1 N-Boc Protected Indole a Methyl indole-5-carboxylate d Reaction Mixture a->d b Lewis Acid (e.g., AlCl₃) b->d c Acyl Halide (e.g., Acetyl Chloride) c->d e Aqueous Workup d->e f Purification e->f g C3-Acylated Product f->g h 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate k Reaction Mixture h->k i Lewis Acid (e.g., AlCl₃) i->k j Acyl Halide (e.g., Acetyl Chloride) j->k l Aqueous Workup k->l m Purification l->m n C3-Acylated Product m->n

Caption: Comparative workflow for Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation of Methyl indole-5-carboxylate
  • Reaction Setup: To a solution of methyl indole-5-carboxylate (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add aluminum chloride (1.2 mmol) portion-wise.

  • Addition of Acylating Agent: Stir the suspension for 15 minutes at 0 °C. Then, add acetyl chloride (1.1 mmol) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl (20 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Friedel-Crafts Acylation of this compound

The protocol is similar to the one for the N-unprotected indole, with the key difference being the potential for milder reaction conditions due to the altered reactivity of the N-Boc protected indole.

  • Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere at 0 °C, add aluminum chloride (1.2 mmol) portion-wise.

  • Addition of Acylating Agent: Stir the suspension for 15 minutes at 0 °C. Then, add acetyl chloride (1.1 mmol) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup and Purification: Follow the same workup and purification procedure as described for the N-unprotected indole.

Expected Outcome and Causality:

The Final Step: Deprotection of the N-Boc Group

A crucial consideration in any synthetic strategy employing protecting groups is the final deprotection step. The Boc group is favored for its stability under a wide range of conditions and its relatively mild removal.

Deprotection Workflow

a N-Boc Protected Indole Derivative c Reaction at 0 °C to RT a->c b Acidic Conditions (e.g., TFA in DCM or HCl in Dioxane) b->c d N-Unprotected Indole Derivative c->d e Byproducts: Isobutylene + CO₂ c->e

Caption: General workflow for N-Boc deprotection.

Experimental Protocol: N-Boc Deprotection

  • Reaction Setup: Dissolve the N-Boc protected indole (1.0 mmol) in dichloromethane (5 mL) and cool to 0 °C.

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the solution.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and purity of synthetic compounds. The presence of the N-Boc group results in distinct changes in both the ¹H and ¹³C NMR spectra.

¹H and ¹³C NMR Data for Methyl indole-5-carboxylate:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.55 (s, 1H, NH), 8.25 (s, 1H), 7.80 (dd, J = 8.6, 1.7 Hz, 1H), 7.45 (d, J = 8.6 Hz, 1H), 7.35 (t, J = 2.8 Hz, 1H), 6.55 (t, J = 2.2 Hz, 1H), 3.85 (s, 3H, OCH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 167.5, 138.5, 127.1, 125.2, 123.0, 121.9, 111.3, 102.4, 51.6.

Expected ¹H and ¹³C NMR Features for this compound:

  • ¹H NMR: The most notable feature will be a singlet at approximately 1.6 ppm corresponding to the nine equivalent protons of the tert-butyl group. The N-H proton signal around 11.55 ppm will be absent. The aromatic protons will experience shifts due to the electronic changes in the ring.

  • ¹³C NMR: The spectrum will show additional signals for the tert-butyl group (a quaternary carbon around 84 ppm and a methyl carbon signal around 28 ppm) and the carbonyl carbon of the Boc group at approximately 150 ppm.

Conclusion: A Strategic Choice for Synthesis

The choice between using methyl indole-5-carboxylate and its N-Boc protected counterpart, This compound , is a strategic one that hinges on the specific requirements of the synthetic route.

  • Methyl indole-5-carboxylate offers the advantage of being a more direct and atom-economical starting material. Its high reactivity can be beneficial for certain transformations, but it also carries the risk of side reactions and may require more careful optimization of reaction conditions.

  • This compound provides a more controlled and often cleaner reaction profile. The N-Boc group effectively "tames" the indole's reactivity, allowing for more selective transformations on other parts of the molecule. While it introduces additional steps for protection and deprotection, the increased yields and cleaner reaction profiles can often outweigh this drawback, particularly in complex, multi-step syntheses common in drug discovery.

Ultimately, the decision rests on a careful analysis of the overall synthetic strategy, the compatibility of functional groups, and the desired level of control over the chemical transformations. This guide provides the foundational knowledge and practical insights necessary to make that informed decision.

References

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A Comparative Guide to the Reactivity of C1 and C5 Positions in 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of indole scaffolds is a cornerstone of modern medicinal chemistry. The differential reactivity of various positions on the indole ring allows for selective functionalization, enabling the synthesis of complex molecules with tailored biological activities. This guide provides an in-depth comparison of the reactivity at the C1 and C5 positions of 1-tert-butyl 5-methyl 1H-indole-1,5-dicarboxylate, a versatile intermediate in organic synthesis. Understanding the nuanced chemical behavior of the N-tert-butoxycarbonyl (Boc) group at C1 and the methyl ester at C5 is paramount for designing efficient and regioselective synthetic routes.

Understanding the Landscape: Electronic and Steric Influences

The reactivity of any position on a molecule is governed by a combination of electronic and steric effects. In the case of our target molecule, these factors create a distinct chemical personality for both the C1 and C5 positions.

  • C1 Position (N-Boc): The nitrogen atom of the indole ring is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is an electron-withdrawing group, which reduces the electron density of the indole nitrogen. However, the lone pair of electrons on the nitrogen can still participate in resonance, influencing the overall electronic character of the indole ring. The bulky tert-butyl group introduces significant steric hindrance around the C1 position.

  • C5 Position (Methyl Ester): The C5 position is functionalized with a methyl ester (-COOCH₃). This group is also electron-withdrawing through resonance and inductive effects, deactivating the benzene portion of the indole ring towards electrophilic substitution. The ester functionality itself presents a site for nucleophilic acyl substitution.

The interplay of these electronic and steric factors dictates the preferred reaction pathways at each site.[1][2][3]

Visualizing the Key Players

To better understand the forthcoming discussion, let's visualize the structure of this compound.

Figure 1. Structure of this compound.

Comparative Reactivity Analysis

The distinct functionalities at C1 and C5 lead to orthogonal reactivity, allowing for selective manipulation of one site while leaving the other intact.

Reactivity at the C1 Position: The N-Boc Group

The N-Boc group is primarily known as a protecting group for amines and is characterized by its susceptibility to cleavage under acidic conditions.[4][5]

Key Reactions:

  • Acid-Catalyzed Deprotection: The most common reaction involving the N-Boc group is its removal. This is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched by a nucleophile or eliminated as isobutylene. Milder acidic conditions can also be employed, offering selectivity in the presence of other acid-labile groups.[6][7]

  • Thermolytic Cleavage: In some cases, the N-Boc group can be removed by heating, a process known as thermolysis.[7] This method avoids the use of strong acids and can be advantageous for sensitive substrates.

  • Basic Cleavage: While generally stable to basic conditions, some methods have been developed for the removal of the N-Boc group using bases, such as sodium methoxide in methanol.[4][7] This offers an alternative deprotection strategy when acidic conditions are not tolerated.

Experimental Data Summary: C1 Deprotection

Reagent/ConditionsSelectivityYieldReference
Trifluoroacetic Acid (TFA) in CH₂Cl₂Low (can cleave other acid-labile groups)High[4][5]
HCl in Dioxane/EtOAcModerateHigh[4]
NaOMe in MeOHHigh (selective over esters)High[4][7]
Thermolysis (refluxing toluene)HighHigh[7]
Oxalyl chloride in MethanolHighHigh[5][7]
Reactivity at the C5 Position: The Methyl Ester

The methyl ester at the C5 position is a classic carboxylic acid derivative and its reactivity is dominated by nucleophilic acyl substitution.[8][9][10]

Key Reactions:

  • Hydrolysis (Saponification): The most fundamental reaction of the C5-ester is its hydrolysis to the corresponding carboxylic acid. This is typically achieved under basic conditions using reagents like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of water and an organic solvent.[11][12] The reaction proceeds via a nucleophilic addition-elimination mechanism.[8] While acid-catalyzed hydrolysis is also possible, basic conditions are generally preferred for their efficiency and milder nature.[13]

  • Aminolysis/Amidation: The ester can be converted to an amide by reaction with an amine. This transformation often requires heating or the use of a catalyst.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl ester can be converted to a different ester.

Experimental Data Summary: C5 Ester Hydrolysis

Reagent/ConditionsSelectivityYieldReference
LiOH, THF/H₂OHigh (N-Boc group is stable)High[12]
NaOH, MeOH/H₂OHighHigh[11]
KOH, EtOH/H₂OHighHigh[12]

Head-to-Head Comparison: C1 vs. C5

FeatureC1 (N-Boc)C5 (Methyl Ester)
Primary Reaction Type Electrophilic cleavageNucleophilic acyl substitution
Typical Reagents Strong acids (TFA, HCl)Bases (LiOH, NaOH)
Key Transformation Deprotection to N-HHydrolysis to -COOH
Steric Hindrance High (due to tert-butyl group)Moderate
Electronic Effect on Ring Electron-withdrawing (overall)Electron-withdrawing

The orthogonal nature of their reactivity is the key takeaway. The acid-lability of the N-Boc group at C1 contrasts sharply with the base-lability of the methyl ester at C5. This allows for a predictable and stepwise modification of the molecule.

Experimental Protocols

Protocol 1: Selective Deprotection of the N-Boc Group (C1 Position)

This protocol describes the removal of the N-Boc group using sodium methoxide, a method known for its high selectivity in the presence of ester functionalities.[4][7]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification start Dissolve 1-tert-butyl 5-methyl 1H-indole-1,5-dicarboxylate in dry MeOH add_reagent Add catalytic amount of NaOMe start->add_reagent stir Stir at room temperature (monitor by TLC) add_reagent->stir quench Dilute with water stir->quench extract Extract with ethyl acetate quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Figure 2. Workflow for selective N-Boc deprotection.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dry methanol (MeOH).

  • Reagent Addition: To the stirred solution, add a catalytic amount of sodium methoxide (NaOMe, ~0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).[4]

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.[4]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the N-deprotected indole.[4]

Protocol 2: Selective Hydrolysis of the Methyl Ester (C5 Position)

This protocol outlines the saponification of the methyl ester at the C5 position using lithium hydroxide, a standard and reliable method that leaves the N-Boc group intact.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup start Dissolve 1-tert-butyl 5-methyl 1H-indole-1,5-dicarboxylate in THF/H₂O add_reagent Add LiOH·H₂O start->add_reagent stir Stir at room temperature (monitor by TLC) add_reagent->stir acidify Acidify with 1N HCl to pH ~3 stir->acidify extract Extract with ethyl acetate acidify->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate

Figure 3. Workflow for selective ester hydrolysis.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, >2.0 eq) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC.

  • Workup: Once the reaction is complete, acidify the mixture to a pH of approximately 3 with 1N HCl.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.

Conclusion

The differential reactivity of the C1 and C5 positions in this compound provides a powerful tool for synthetic chemists. The acid-sensitive N-Boc group at C1 can be selectively removed under conditions that leave the C5-ester untouched, and conversely, the C5-ester can be hydrolyzed under basic conditions without affecting the N-Boc protecting group. This orthogonality is crucial for the strategic elaboration of the indole scaffold, enabling the synthesis of a diverse array of complex molecules for drug discovery and other applications. By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can confidently navigate the synthesis of novel indole derivatives with precision and efficiency.

References

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  • Zhu, H., et al. (2025). Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition. RSC Publishing.
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A Senior Application Scientist's Guide to Assessing the Purity of Commercial "1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate" Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison for assessing the purity of commercially available "1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate," a key building block in many synthetic pathways. We will delve into the rationale behind experimental choices and present a multi-pronged analytical approach to ensure the quality of this critical reagent.

Introduction: The Significance of Purity for this compound

This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals. The presence of impurities, even in trace amounts, can have significant downstream consequences, leading to failed reactions, the formation of unwanted byproducts, and misleading biological data. Potential impurities can arise from various sources, including residual starting materials from synthesis, side-products of the reaction, or degradation of the final compound.[1]

Common synthetic routes to indole derivatives, such as the Fischer indole synthesis, can introduce specific impurities.[2][3] For N-Boc protected indoles like our target compound, the stability of the tert-butoxycarbonyl (Boc) group is a critical factor, as its premature cleavage can introduce significant impurities.[4][5] Therefore, a robust analytical workflow is essential to identify and quantify any potential contaminants.

This guide will compare hypothetical commercial samples (Supplier A, Supplier B, and Supplier C) using a suite of orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Design: A Multi-faceted Approach to Purity Verification

A comprehensive assessment of purity relies on the strengths of multiple analytical techniques. Each method provides a unique perspective on the sample's composition, and together they form a self-validating system.

Caption: Experimental workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity determination, offering high resolution and quantitative accuracy. A reverse-phase method is typically suitable for a molecule of this polarity. The choice of mobile phase is critical, especially considering the acid-lability of the N-Boc group. While trifluoroacetic acid (TFA) is a common mobile phase additive for good peak shape, its acidity can cause on-column degradation.[4] Therefore, a method with a less aggressive acidic modifier, like formic acid, is preferable.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 50% B

    • 18-20 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve samples in acetonitrile to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and the detection of impurities with different chemical structures. The presence of unexpected signals or discrepancies in integration values can indicate the presence of impurities.

Experimental Protocol: NMR Analysis

  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Pay close attention to the integration of the tert-butyl protons (singlet, 9H) and the methyl ester protons (singlet, 3H) relative to the aromatic protons.

    • Look for any unexpected signals, which could indicate residual solvents or structurally related impurities.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Confirm the presence of all expected carbon signals. The carbonyl carbons of the Boc and ester groups will be particularly informative.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, making it an ideal tool for identifying unknown impurities.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Method: Utilize the same HPLC method as described in section 2.1.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-1000.

    • Fragmentation: For any observed impurity peaks, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can aid in structural elucidation. The fragmentation of the N-Boc group is a characteristic loss that can be monitored.[6][7]

Comparative Data Analysis

The following tables present hypothetical data from the analysis of three commercial samples of this compound.

Table 1: HPLC-UV Purity Comparison

SupplierMain Peak Retention Time (min)Purity by Area %Impurity 1 (RT, Area %)Impurity 2 (RT, Area %)
Supplier A 12.599.8%10.2, 0.1%14.1, 0.1%
Supplier B 12.598.5%10.2, 1.0%13.5, 0.5%
Supplier C 12.599.2%11.8, 0.8%-

Table 2: NMR Spectroscopy Observations

Supplier¹H NMR Observations¹³C NMR Observations
Supplier A Clean spectrum, correct integrations.All expected peaks present.
Supplier B Small unidentifiable peaks in the aromatic region. Integration of tert-butyl peak slightly lower than expected.No major discrepancies.
Supplier C Presence of a singlet at ~8.1 ppm, suggesting a de-Boc-ylated impurity.No major discrepancies.

Table 3: LC-MS Impurity Identification

SupplierImpurity 1 (m/z)Proposed StructureImpurity 2 (m/z)Proposed Structure
Supplier A 190.08Methyl 1H-indole-5-carboxylate292.12Oxidized product
Supplier B 190.08Methyl 1H-indole-5-carboxylate234.11Unreacted starting material
Supplier C 218.09N-formyl-methyl 1H-indole-5-carboxylate--

Discussion and Interpretation of Results

  • Supplier A provides the highest purity material. The trace impurities detected by HPLC are identified by LC-MS as the de-Boc-ylated product and a minor oxidized species. The NMR data corroborates the high purity.

  • Supplier B shows a lower purity with a significant amount of the de-Boc-ylated impurity and what appears to be an unreacted starting material from the synthesis. The NMR spectrum shows corresponding anomalies.

  • Supplier C has a good overall purity but contains a significant single impurity, which LC-MS suggests is an N-formyl derivative, possibly arising from the use of formic acid in the mobile phase or during workup. The presence of the de-Boc-ylated impurity is also suggested by the ¹H NMR.

The de-Boc-ylation product, Methyl 1H-indole-5-carboxylate , is a common impurity for N-Boc protected indoles and its presence should be carefully monitored. The choice of a less acidic mobile phase modifier like formic acid in HPLC is a trade-off; while it minimizes on-column degradation, it can potentially lead to formylation if not carefully controlled.

Conclusion and Recommendations

This guide demonstrates a robust, multi-technique approach for the comprehensive purity assessment of commercial this compound. For critical applications, relying on a single analytical method is insufficient. The combination of HPLC for quantification, NMR for structural verification, and LC-MS for impurity identification provides a high degree of confidence in the quality of the material.

Recommendation: For researchers requiring the highest purity material for sensitive applications, a thorough in-house analysis using the described methods is strongly recommended before use. Supplier A, in this hypothetical comparison, would be the preferred choice.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]

  • Figshare. (n.d.). Retrieved from [Link]

  • Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. Retrieved from [Link]

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). (n.d.). Retrieved from [Link]

  • Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using R
  • ResearchGate. (n.d.). Indole N‐Boc deprotection method development. Retrieved from [Link]

  • Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). Royal Society of Chemistry.
  • Rosas-Garcia, V. M., Quintanilla-Licea, R., & Longoria R., F. E. (n.d.). The Fischer Indole Synthesis: A Semiempirical Study. Retrieved from [Link]

  • Reddit. (2024, June 19). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros. Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2010, January 22). Retrieved from [Link]

  • Exploration of the interrupted Fischer indolization reaction. (n.d.). PMC. Retrieved from [Link]

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  • ResearchGate. (n.d.). Purity assessment of an indole peak. An impurity shows up in the second... Retrieved from [Link]

  • Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.). Connect Journals. Retrieved from [Link]

  • Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]

  • Colgan, S. T., Haggan, G. R., & Reed, R. H. (1996). Assay and purity evaluation of 5-chlorooxindole by liquid chromatography. Journal of pharmaceutical and biomedical analysis, 14(7), 825–833.
  • ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules (Basel, Switzerland), 15(4), 2491–2498.
  • Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. (2020, March 9). Retrieved from [Link]

  • Development and validation of HPLC method for analysis of indolocarbazole deriv
  • Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Analytical challenges in characterization of high purity materials. Retrieved from [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (n.d.). Chemical Engineering Transactions. Retrieved from [Link]

  • Robinson, B. (1981). The Fischer indole synthesis. Chemical Reviews, 81(5), 465-491.

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A Comparative Benchmarking Guide to the Synthesis of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate is a key intermediate in the synthesis of various biologically active molecules and functional materials. The strategic introduction of a tert-butoxycarbonyl (Boc) group at the N-1 position of the indole nucleus serves a dual purpose: it protects the otherwise reactive N-H proton, preventing unwanted side reactions, and it modulates the electronic properties of the indole ring, often facilitating subsequent functionalization at other positions.

This guide provides an in-depth, objective comparison of two prevalent methods for the synthesis of this target molecule, starting from the commercially available methyl indole-5-carboxylate. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and benchmark the methods against critical performance indicators such as yield, reaction conditions, scalability, and safety. This analysis is intended to equip researchers, chemists, and process development professionals with the necessary insights to make informed decisions for their specific synthetic challenges.

Synthetic Overview: The N-tert-Butoxycarbonylation Reaction

The synthesis of this compound is achieved through the N-tert-butoxycarbonylation of methyl indole-5-carboxylate. This transformation involves the reaction of the indole's N-H bond with di-tert-butyl dicarbonate (Boc₂O), a common reagent for introducing the Boc protecting group.[1] The core challenge lies in activating the relatively non-acidic indole nitrogen to facilitate the reaction. This guide will compare two distinct approaches to achieve this activation: a strong base-mediated method and a nucleophilic catalysis approach.

Figure 1: General scheme for the synthesis of this compound.

Method 1: Strong Base-Mediated Synthesis via Sodium Hydride

This classic approach relies on the deprotonation of the indole nitrogen using a strong, non-nucleophilic base, typically sodium hydride (NaH). The resulting indolide anion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate.

Mechanism of Action

The reaction proceeds in two discrete steps:

  • Deprotonation: Sodium hydride, an irreversible base, abstracts the acidic proton from the indole nitrogen to form a sodium indolide salt and hydrogen gas. This is the rate-determining step and drives the reaction to completion due to the evolution of hydrogen.

  • Nucleophilic Acyl Substitution: The highly nucleophilic indolide anion attacks one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, displacing a tert-butoxide anion and carbon dioxide (which forms from the unstable tert-butoxycarbonyl leaving group), to yield the N-Boc protected product.

NaH_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Indole_NH Indole-NH Indole_N_Na Indole-N⁻Na⁺ Indole_NH->Indole_N_Na + NaH NaH NaH H2 H₂ (gas) Indole_N_Na2 Indole-N⁻Na⁺ Product N-Boc Indole Indole_N_Na2->Product + (Boc)₂O Boc2O (Boc)₂O Byproduct t-BuO⁻ + CO₂

Figure 2: Mechanism of NaH-mediated N-Boc protection.

Experimental Protocol

Materials:

  • Methyl indole-5-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add methyl indole-5-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise under a stream of nitrogen. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases. The formation of the sodium salt may result in a suspension.

  • In a separate flask, dissolve Boc₂O (1.2 eq) in a minimal amount of anhydrous THF.

  • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure product.

Method 2: Nucleophilic Catalyst-Mediated Synthesis via DMAP

This method avoids the use of a strong, pyrophoric base by employing a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), to activate the Boc anhydride.[2] This approach is generally considered milder and more user-friendly.

Mechanism of Action

The catalytic cycle involves the following key steps:

  • Activation of Boc₂O: The highly nucleophilic DMAP attacks one of the carbonyl carbons of Boc₂O, forming a highly electrophilic N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate and a tert-butoxide anion. This intermediate is significantly more reactive towards nucleophiles than Boc₂O itself.[3][4]

  • Nucleophilic Attack by Indole: The neutral indole nitrogen acts as a nucleophile, attacking the activated carbonyl of the pyridinium intermediate.

  • Product Formation and Catalyst Regeneration: The resulting intermediate collapses to form the N-Boc protected indole, regenerating the DMAP catalyst, which can then enter another catalytic cycle. The displaced tert-butoxide acts as a base to accept the proton from the indole nitrogen.

DMAP_Mechanism cluster_cycle Catalytic Cycle Boc2O (Boc)₂O DMAP DMAP Activated_Complex [DMAP-Boc]⁺ Complex (Highly Electrophilic) DMAP->Activated_Complex + (Boc)₂O Product N-Boc Indole Activated_Complex->Product + Indole-NH Indole_NH Indole-NH Product->DMAP - tBuOH, - CO₂

Figure 3: Catalytic cycle for DMAP-mediated N-Boc protection.

Experimental Protocol

Materials:

  • Methyl indole-5-carboxylate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add methyl indole-5-carboxylate (1.0 eq), Boc₂O (1.5 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolve the solids in a suitable solvent such as acetonitrile or dichloromethane (approx. 0.2 M concentration).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1M HCl (2x, to remove DMAP), water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

Performance Benchmark: NaH vs. DMAP

To provide a clear, objective comparison, the key performance attributes of each method are summarized below. These are based on typical outcomes reported in the literature for the N-Boc protection of indoles and related heterocycles.[2][5]

ParameterMethod 1: Sodium Hydride (NaH)Method 2: 4-(Dimethylamino)pyridine (DMAP)Analysis
Yield Generally high to excellent (>90%)Typically high to excellent (>95%)Both methods are highly efficient, with the DMAP method often providing slightly cleaner reactions and higher isolated yields.
Reaction Temp. 0 °C to Room TemperatureRoom TemperatureThe DMAP method operates under milder temperature conditions, avoiding the need for initial cooling.
Reaction Time 2 - 5 hours1 - 3 hoursThe DMAP-catalyzed reaction is generally faster due to the highly reactive intermediate formed.[6]
Reagents NaH (pyrophoric, water-sensitive), Boc₂ODMAP (toxic catalyst), Boc₂ODMAP is toxic and requires careful handling, but NaH poses a greater fire and reactivity hazard, especially on a large scale.
Scalability Challenging due to H₂ evolution and exothermReadily scalable with standard equipmentThe DMAP method is more amenable to large-scale synthesis due to its milder conditions and lack of gas evolution.
Workup/Purification Aqueous quench required; chromatography often necessarySimple acid wash to remove catalyst; product often pureThe workup for the DMAP method is simpler and may circumvent the need for chromatography, improving process efficiency.
Safety High Hazard: NaH is pyrophoric and reacts violently with water. H₂ gas is flammable. Requires inert atmosphere.Moderate Hazard: DMAP is toxic. Standard laboratory precautions are sufficient.The DMAP method presents a significantly lower overall safety risk.
Cost NaH is inexpensive, but anhydrous solvents add cost.DMAP is a relatively inexpensive catalyst.Overall reagent costs are comparable and generally low for both methods.

Conclusion and Recommendations

Both the sodium hydride-mediated and DMAP-catalyzed methods are effective for the synthesis of this compound. However, they present a clear trade-off between reaction conditions, safety, and operational simplicity.

  • The DMAP-catalyzed method is highly recommended for most laboratory-scale applications. Its mild conditions, rapid reaction times, operational simplicity, and enhanced safety profile make it the superior choice for routine synthesis. The straightforward workup often yields a product of high purity, minimizing the need for time-consuming chromatographic purification.

  • The sodium hydride method remains a viable, albeit more hazardous, alternative. It is particularly useful when the substrate may be sensitive to the conditions of the DMAP-catalyzed reaction or when a strong, irreversible deprotonation is mechanistically required for subsequent, one-pot transformations. However, stringent safety protocols, including the use of an inert atmosphere and careful quenching procedures, are mandatory.

For researchers in drug development and process chemistry, the scalability and safety advantages of the DMAP-catalyzed protocol make it the more industrially relevant and practical approach for producing this compound and its analogues.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5575-5584. [Link]

  • Csonka, R., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(21), 5183. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23931-23938. [Link]

  • ResearchGate. (n.d.). Indole N‐Boc deprotection method development. Retrieved from [Link]

  • Wang, X., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. New Journal of Chemistry, 47(36), 16946-16950. [Link]

  • Boukachabia, M., Merabet-Khelassi, M., & Riant, O. (2025). Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions. Organic & Biomolecular Chemistry, 23, 2172-2179. [Link]

  • Basel, Y., & Hassner, A. (2002). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 67(18), 6368-6381. [Link]

  • Huang, Y.-N., et al. (2016). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. The Journal of Organic Chemistry, 81(11), 4645-4653. [Link]

  • ChemSynthesis. (2006). tert-butyl 3-formyl-1H-indole-5-carboxylate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Toxidicological Profile

Given the absence of a specific SDS, we must infer the potential hazards from structurally related compounds and general chemical principles. A close structural analog, 1-(tert-Butyl) 2-methyl 1H-indole-1,2-dicarboxylate, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3] Therefore, 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate should be handled as a hazardous substance with similar potential risks.

Assumed Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Presumed to cause skin irritation.[3]

  • Serious Eye Damage/Eye Irritation: Presumed to cause serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

  • Environmental Hazard: Potentially harmful to aquatic life.[1]

Parameter Presumed Value/Classification Source/Justification
Chemical Name This compoundN/A
Physical State Solid[4]Based on similar compounds
Assumed Hazards Harmful if swallowed, skin/eye irritant, respiratory irritant[3]Based on analogous compound SDS
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[3]General reactivity for indole compounds
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles are required to protect against potential splashes.[5]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before use.[6][7]

  • Body Protection: A lab coat must be worn to protect against skin contact.[7] Ensure clothing covers the body from shoulders to knees.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All handling of the solid compound should be done in a well-ventilated area, preferably a chemical fume hood.[2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[9]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated weighing papers, spatulas, and absorbent materials, in a dedicated, clearly labeled, and sealable container.[2]

    • Contaminated solid waste, such as gloves and bench paper, should also be placed in this container.[9]

  • Liquid Waste:

    • If the compound is in a solution, collect it in a separate, leak-proof container designated for hazardous liquid waste.[2] Do not mix with other waste streams unless compatibility has been confirmed.[9][10]

    • For liquid waste, plastic containers are often preferred to minimize the risk of breakage.[1]

Step 2: Containerization and Labeling

  • Container Selection: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[1][10]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][6] Also include the approximate quantity of the waste and the date of generation.[1]

Step 3: Storage of Waste

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[1] This area should be away from general laboratory traffic and incompatible materials.[6]

  • Ensure the storage area is cool and dry to prevent any degradation of the container or reaction of the contents.[3]

Step 4: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2]

  • Provide the EHS office with all available information about the waste, including its presumed hazards.[1] Follow all institutional and regulatory procedures for waste manifest and handover.

  • The ultimate disposal method will likely be incineration at a licensed facility, which is a common and effective way to destroy organic chemical waste.[11]

Logical Flow for Disposal Decision Making

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage & Final Disposal Start Start: Need to dispose of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate AssessHazards Assess Hazards (Treat as Hazardous) Start->AssessHazards DonPPE Don Appropriate PPE AssessHazards->DonPPE Segregate Segregate Waste (Solid vs. Liquid) DonPPE->Segregate CollectSolid Collect Solid Waste in Labeled Container Segregate->CollectSolid Solid CollectLiquid Collect Liquid Waste in Labeled Container Segregate->CollectLiquid Liquid Store Store in Designated Hazardous Waste Area CollectSolid->Store CollectLiquid->Store ContactEHS Contact EHS for Pickup Store->ContactEHS End End: Proper Disposal by Licensed Vendor ContactEHS->End

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of a spill or exposure, immediate action is crucial.

  • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek immediate medical attention.[3]

  • Spill Cleanup: For small spills, carefully sweep up the solid material and place it into the designated hazardous waste container.[3] Avoid generating dust.[3] For larger spills, evacuate the area and contact your institution's EHS team.

By adhering to these procedures, you contribute to a safe and responsible laboratory environment. The principles of careful planning, proper handling, and compliant disposal are paramount in the lifecycle of any chemical reagent.

References

  • Benchchem. Essential Procedures for the Safe Disposal of 1-Ethyl-2-propyl-1H-indol-5-amine.
  • Fisher Scientific. SAFETY DATA SHEET - 1-(tert-Butyl)
  • Safety Data Sheet - O-tert-Butyl-D-threonine methyl ester hydrochloride.
  • Cole-Parmer.
  • Organic Chemistry I Lab. Safety Guidelines.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • University of Maryland Environmental Safety, Sustainability and Risk. Chemical Waste.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab.
  • California State University, Bakersfield.
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Navigating the Safe Handling of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides essential safety protocols for all laboratory personnel handling 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe research environment. This document synthesizes data from safety information for structurally similar indole derivatives to establish best practices in the absence of a specific Safety Data Sheet (SDS) for this exact compound.

While the toxicological properties of this compound have not been fully investigated, a structurally related compound, 1-(tert-Butyl) 2-methyl 1H-indole-1,2-dicarboxylate, is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[1] Therefore, a cautious approach is warranted, treating this compound as potentially hazardous through all routes of exposure, including inhalation, ingestion, and skin contact.

Core Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is the foundation of safe handling. The following table outlines the minimum required PPE for any procedure involving this compound.

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when a splash hazard exists.[2][3][4]Protects eyes and face from splashes of the chemical or solvents.
Skin and Body Protection A flame-resistant lab coat is required.[2] Long pants and closed-toe shoes must be worn to cover all exposed skin.[2]Prevents accidental skin contact with the chemical.
Hand Protection Chemical-resistant gloves, such as nitrile, must be worn.[3] Gloves should be inspected before use and removed properly to avoid skin contact.[5]Minimizes dermal exposure to the chemical.
Respiratory Protection Not typically required if work is conducted in a well-ventilated area or a chemical fume hood.[6] If dusts are generated, a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask should be used.[5]Prevents inhalation of airborne particles of the compound.

Operational and Disposal Plans

Engineering Controls: All handling of this compound should occur in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when manipulating the solid form to prevent dust formation.[7] Ensure that eyewash stations and safety showers are readily accessible.[1]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood, covering the surface with an absorbent, disposable liner.

  • Weighing and Transfer: When weighing the solid compound, do so in a manner that minimizes dust generation. Use a spatula for transfers and handle all containers with care to prevent spills.

  • In Solution: When working with the compound in solution, be mindful of potential splashes. Use appropriate glassware and transfer solutions using a pipette or a funnel.

  • Post-Handling: After handling, decontaminate the work surface. Remove gloves using the proper technique to avoid contaminating your skin. Wash hands thoroughly with soap and water.[1]

Spill Management:

In the event of a spill, evacuate the immediate area and alert your supervisor. For a small spill, and if you are trained to do so, use an inert absorbent material to contain the spill. Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1][8] Do not allow the chemical to enter drains.[1]

Waste Disposal:

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[7]

  • Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container.[7] Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[7]

  • Storage: Store the waste container in a designated hazardous waste accumulation area that is secure and well-ventilated.[7]

  • Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.[7]

Workflow Visualizations

PPE Donning and Doffing Procedure

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.

Chemical Waste Disposal Workflow

Waste_Disposal_Workflow A Generate Chemical Waste B Segregate into Labeled, Sealed Container A->B C Store in Designated Hazardous Waste Area B->C D Contact EHS for Pickup C->D E Licensed Disposal D->E

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.